2-Isopropylphenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOMDSEMQHMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189747 | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36176-31-5 | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036176315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isothiocyanato-2-(propan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropylphenyl Isothiocyanate
This guide provides a comprehensive overview of the synthesis of 2-isopropylphenyl isothiocyanate, a valuable intermediate in the development of novel bioactive molecules. Intended for researchers, scientists, and professionals in drug development, this document details the prevalent synthetic methodologies, the underlying chemical principles, and provides detailed, field-proven experimental protocols.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These compounds are found naturally in cruciferous vegetables and are responsible for their characteristic pungent flavor.[3] In synthetic chemistry, the isothiocyanate group serves as a versatile electrophilic handle, readily reacting with nucleophiles to form a variety of derivatives, making it a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][4] this compound, with its specific substitution pattern, offers a unique lipophilic character that can be exploited in the design of targeted therapeutic agents and other specialized chemical products.[5]
Core Synthetic Strategies
The synthesis of aryl isothiocyanates, such as this compound, primarily originates from the corresponding primary amine, 2-isopropylaniline. Two principal methods have proven to be robust and reliable in achieving this transformation: the thiophosgene method and the dithiocarbamate decomposition method.
Method 1: The Thiophosgene Route
This classic and often high-yielding method involves the direct reaction of a primary amine with thiophosgene (CSCl₂).[6][7] The reaction proceeds through the formation of an intermediate thiocarbamoyl chloride, which readily eliminates hydrogen chloride to furnish the isothiocyanate.
Mechanism Rationale: The high electrophilicity of the carbon atom in thiophosgene makes it highly susceptible to nucleophilic attack by the primary amine.[7] The subsequent elimination of HCl is driven by the formation of the stable, linear isothiocyanate functional group. The choice of a non-nucleophilic base is critical to neutralize the liberated HCl without competing with the primary amine in reacting with thiophosgene.
Method 2: The Dithiocarbamate Decomposition Route
A widely used alternative that avoids the high toxicity of thiophosgene involves the formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by decomposition with a desulfurizing agent.[3][8]
Mechanism Rationale: Carbon disulfide, while less reactive than thiophosgene, readily reacts with primary amines in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a reagent that facilitates the elimination of a sulfur atom. Various desulfurizing agents can be employed, with tosyl chloride being a common and effective choice. The reaction proceeds by activation of one of the sulfur atoms in the dithiocarbamate, making it a good leaving group and promoting the formation of the isothiocyanate.
Experimental Protocols
The following protocols are detailed, self-validating systems designed for the successful synthesis of this compound.
Starting Material: 2-Isopropylaniline
| Property | Value |
| CAS Number | 643-28-7 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Clear yellow to orange to red to brown liquid |
| Boiling Point | 112-113 °C/18 mmHg |
| Density | 0.955 g/mL at 25 °C |
| Refractive Index | n20/D 1.548 |
Data sourced from Sigma-Aldrich and Thermo Fisher Scientific[9].
Protocol 1: Synthesis via the Thiophosgene Method
Safety Precaution: Thiophosgene is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (containing a solution of sodium hydroxide to neutralize excess thiophosgene and HCl), dissolve 2-isopropylaniline (1.0 eq) in dichloromethane (DCM) or chloroform.
-
Addition of Thiophosgene: Cool the solution to 0-5 °C using an ice bath. To the stirred solution, add a solution of thiophosgene (1.1 eq) in the same solvent dropwise via the dropping funnel.
-
Reaction and Neutralization: After the addition is complete, add a non-nucleophilic base such as triethylamine (2.2 eq) or a 10% aqueous solution of sodium hydroxide dropwise to neutralize the in-situ generated hydrochloric acid, maintaining the temperature below 10 °C.[6]
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, carefully add water to the reaction mixture.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Reaction Workflow: Thiophosgene Method
Caption: Workflow for the synthesis of this compound via the thiophosgene method.
Protocol 2: Synthesis via the Dithiocarbamate Decomposition Method
Step-by-Step Methodology:
-
Formation of Dithiocarbamate Salt: In a round-bottom flask, dissolve 2-isopropylaniline (1.0 eq) in a suitable solvent such as dichloromethane or toluene. Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0-5 °C and add carbon disulfide (1.2 eq) dropwise while stirring. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete formation of the triethylammonium dithiocarbamate salt.
-
Desulfurization: Cool the reaction mixture back to 0-5 °C. Add a solution of tosyl chloride (1.1 eq) in the same solvent dropwise.
-
Reaction and Monitoring: After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure this compound.[8]
Reaction Mechanism: Dithiocarbamate Decomposition
Caption: Simplified mechanism of isothiocyanate formation via dithiocarbamate decomposition.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| CAS Number | 36176-31-5 |
| Molecular Formula | C₁₀H₁₁NS |
| Molecular Weight | 177.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 131-132 °C/10 mm |
| Refractive Index | 1.6020-1.6080 @ 20 °C |
Data sourced from PubChem[10] and Georganics[11].
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl substituent, a septet for the methine proton of the isopropyl group, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic peaks for the isopropyl group, the aromatic carbons, and a distinctive peak for the isothiocyanate carbon, which typically appears in the range of 130-140 ppm.[12]
-
IR (neat): A strong, characteristic absorption band for the asymmetric N=C=S stretch is observed in the region of 2000-2200 cm⁻¹.[10]
Applications in Research and Development
This compound is a valuable building block in the synthesis of a wide range of compounds with potential applications in:
-
Pharmaceuticals: As a precursor for the synthesis of novel thiourea and heterocyclic derivatives with potential therapeutic activities.[2]
-
Agrochemicals: For the development of new pesticides and herbicides, leveraging the known biocidal properties of isothiocyanates.[1]
-
Material Science: In the preparation of polymers and other materials with unique properties conferred by the sulfur and nitrogen-containing moiety.
Conclusion
The synthesis of this compound from 2-isopropylaniline can be reliably achieved through either the thiophosgene or the dithiocarbamate decomposition method. While the thiophosgene route is often more direct and high-yielding, the inherent toxicity of the reagent necessitates stringent safety precautions. The dithiocarbamate method offers a safer alternative, employing less hazardous reagents. The choice of method will depend on the specific laboratory capabilities and safety infrastructure. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize and utilize this important chemical intermediate in their research and development endeavors.
References
- 1. plantarchives.org [plantarchives.org]
- 2. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - High purity | EN [georganics.sk]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. A14671.36 [thermofisher.com]
- 10. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. georganics.sk [georganics.sk]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
CAS number 36176-31-5 properties and hazards
An In-Depth Technical Guide to Gidazepam and its Metabolites for Researchers and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of Gidazepam, an atypical benzodiazepine derivative, and its primary active metabolite, desalkylgidazepam. Developed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the physicochemical properties, pharmacology, metabolic pathways, and associated hazards of these compounds. By explaining the underlying scientific principles and experimental observations, this guide aims to serve as an authoritative resource for those investigating or working with Gidazepam and its analogues.
Introduction to Gidazepam: An Atypical Benzodiazepine Prodrug
Gidazepam, also known as hydazepam or hidazepam, is a benzodiazepine derivative that was first developed in the Soviet Union.[1] It is recognized for its profile as a selective anxiolytic.[1] Unlike many traditional benzodiazepines, Gidazepam functions as a prodrug, meaning it undergoes metabolic conversion in the body to yield its pharmacologically active form.[1][2] This unique characteristic influences its pharmacokinetic and pharmacodynamic profile, resulting in a delayed onset of action.[1]
Gidazepam has been used therapeutically for conditions such as anxiety, migraines, and alcohol withdrawal.[3] However, its active metabolite, desalkylgidazepam (also known as bromonordiazepam), has recently emerged as a new psychoactive substance (NPS) on the illicit drug market, leading to its detection in forensic cases across Europe, the USA, and Canada.[3][4][5] This has renewed interest in the comprehensive understanding of Gidazepam's properties and its metabolic fate.
Physicochemical Properties
A clear understanding of the physicochemical properties of Gidazepam is fundamental for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅BrN₄O₂ | [6] |
| Molecular Weight | 387.23 g/mol | [6] |
| Stereochemistry | Achiral | [6] |
| CAS Number | 129186-29-4 | [1] |
| SMILES | c1ccc(cc1)C2=NCC(=O)N(CC(=O)NN)c3ccc(cc32)Br | [6] |
| InChIKey | XLGCMZLSEXRBSG-UHFFFAOYSA-N | [6] |
Pharmacology and Mechanism of Action
The pharmacological activity of Gidazepam is primarily attributed to its major metabolite, desalkylgidazepam.[1][7] The parent compound itself exhibits a different receptor binding profile.
Dual Receptor Interaction: GABA-A and TSPO
Gidazepam and its metabolites interact with two key receptor types: the γ-aminobutyric acid type A (GABA-A) receptor and the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[1][8]
-
GABA-A Receptor: Like other benzodiazepines, the active metabolite desalkylgidazepam binds to the GABA-A receptor, enhancing the effect of the neurotransmitter GABA, which results in the characteristic anxiolytic, anticonvulsant, sedative, and muscle-relaxant properties.[9] In silico modeling suggests that Gidazepam itself has a lower affinity for the prominent α1/γ2 site of the GABA-A receptor compared to desalkylgidazepam and its hydroxylated metabolites.[8][10] However, Gidazepam's interaction with the transmembrane domains of the α1β2 subunit may contribute to its anxiolytic effects.[3][8]
-
Translocator Protein (TSPO): Gidazepam and its 3-hydroxy desalkylgidazepam metabolites show a higher binding affinity for the TSPO receptor, whereas desalkylgidazepam itself does not bind to TSPO.[3][8][11] This suggests that Gidazepam may act as a TSPO agonist.[8][11] The selective agonism at TSPO by Gidazepam and its analogs is a distinguishing feature compared to other benzodiazepines.[1]
The following diagram illustrates the proposed dual mechanism of action:
References
- 1. Gidazepam - Wikipedia [en.wikipedia.org]
- 2. Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designer benzodiazepines gidazepam and desalkygidazepam (bromonordiazepam): What do we know? (2023) | Peter D. Maskell | 7 Citations [scispace.com]
- 5. Designer Benzodiazepines Gidazepam and Desalkygidazepam (Bromonordiazepam): What Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. [Gidazepam biotransformation and pharmacokinetics in different species of animals and man] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam | springermedizin.de [springermedizin.de]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Mechanism of Action of Aryl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl isothiocyanates (AITCs), a class of phytochemicals abundant in cruciferous vegetables, have garnered significant scientific interest for their potent chemopreventive and therapeutic properties. Characterized by an aromatic ring linked to a highly electrophilic isothiocyanate (-N=C=S) functional group, these compounds exert their biological effects through a multifaceted mechanism of action. This technical guide provides a comprehensive exploration of the core mechanisms, focusing on the chemical reactivity, primary cellular targets, and the subsequent perturbation of key signaling pathways. We will delve into the covalent modification of sensor proteins, particularly Keap1, leading to the activation of the Nrf2 antioxidant response, a cornerstone of their cytoprotective effects. Furthermore, this guide will elucidate their roles in inducing apoptosis and cell cycle arrest in cancer cells, primarily through interactions with tubulin and the generation of reactive oxygen species. Detailed experimental protocols and visual pathway diagrams are provided to equip researchers with the foundational knowledge and practical tools to investigate and harness the therapeutic potential of aryl isothiocyanates.
The Chemical Core: The Electrophilic Nature of the Isothiocyanate Moiety
The biological activity of aryl isothiocyanates is fundamentally rooted in the electrophilic nature of the carbon atom within the isothiocyanate (-N=C=S) group. This carbon is susceptible to nucleophilic attack, primarily from the sulfhydryl groups of cysteine residues and the primary amino groups of lysine residues within proteins. The reaction with cysteine forms a dithiocarbamate adduct, a covalent and often reversible modification that can significantly alter the target protein's conformation and function.[1]
This reactivity is the linchpin of their mechanism of action, allowing them to act as molecular probes that "sense" and react with specific, highly reactive cysteine residues in key regulatory proteins. The structure of the aryl group and any substituents can modulate the electrophilicity of the isothiocyanate group, influencing the compound's potency and target specificity.[2]
The Master Regulator of Cytoprotection: Activation of the Keap1-Nrf2 Pathway
The most extensively characterized mechanism of action for many aryl isothiocyanates, including the well-studied sulforaphane and phenethyl isothiocyanate (PEITC), is the activation of the Keap1-Nrf2 pathway.[3][4] This pathway is the primary cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for proteasomal degradation.[4]
Aryl isothiocyanates disrupt this interaction by covalently modifying specific, highly reactive cysteine sensors on Keap1, notably C151.[5] This modification induces a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2.[4] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates, and translocates to the nucleus.[3] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[3][6] This leads to the coordinated upregulation of a vast array of cytoprotective genes, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs), which are crucial for neutralizing carcinogens and other xenobiotics.[6]
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), thioredoxin, and superoxide dismutase (SOD), which combat reactive oxygen species (ROS).[3]
-
Glutathione Biosynthesis Enzymes: Enzymes involved in the synthesis of glutathione (GSH), a major intracellular antioxidant.[7]
The activation of the Nrf2 pathway is a primary contributor to the chemopreventive effects of aryl isothiocyanates.[4]
References
- 1. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 4. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm [mdpi.com]
- 7. anticancer.ca [anticancer.ca]
Introduction: The Chemical Versatility and Biological Promise of Isothiocyanates
An In-Depth Technical Guide to the Biological Activity of Isothiocyanate Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] These phytochemicals are predominantly found in cruciferous vegetables such as broccoli, cabbage, and mustard, where they exist as stable precursor molecules called glucosinolates.[2][3] Upon plant tissue damage—through chewing, cutting, or pest attack—the enzyme myrosinase is released, which hydrolyzes glucosinolates into bioactive ITCs.[1][4][5] The specific ITC formed depends on the side chain ('R' group) of the parent glucosinolate.[1]
The highly electrophilic carbon atom in the -N=C=S group makes ITCs reactive toward nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.[5][6] This reactivity is the foundation of their diverse and potent biological activities, which include profound anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1][7] Sulforaphane (SFN), allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) are among the most extensively studied ITCs, each demonstrating a unique profile of cellular effects.[8][9]
This guide provides an in-depth exploration of the core molecular mechanisms underpinning the biological activities of ITCs. It details the signaling pathways they modulate, offers validated experimental protocols for their study, and discusses their therapeutic potential, providing a comprehensive resource for professionals in biomedical research and drug development.
Core Mechanisms of Action: A Multi-pronged Cellular Impact
ITCs do not act on a single target but rather modulate a network of interconnected cellular pathways. Their efficacy stems from this ability to simultaneously influence cellular defense, inflammation, proliferation, and survival.
Master Regulation of Cellular Defense: The Keap1-Nrf2 Pathway
The most well-validated target of ITCs is the Keap1-Nrf2 signaling pathway, a critical regulator of cellular responses to oxidative and electrophilic stress.[10][11]
Mechanism of Action: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[12][13] ITCs, most notably sulforaphane, are potent electrophiles that react with specific cysteine residues on Keap1.[12] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind Nrf2.[14] Consequently, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[12][13] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of over 200 cytoprotective genes, driving their transcription.[12][13]
Downstream Effects: Activation of the Nrf2 pathway leads to the upregulation of a broad suite of protective proteins, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which detoxify carcinogens and xenobiotics.[4][15]
-
Antioxidant Enzymes: Heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, which neutralize reactive oxygen species (ROS).[16][17]
This robust induction of the cell's endogenous defense machinery is a cornerstone of the chemopreventive and antioxidant properties of ITCs.[10][18]
Caption: ITC Activation of the Keap1-Nrf2 Pathway
Attenuation of Inflammatory Responses: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular conditions. ITCs exert potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][17]
Mechanism of Action: NF-κB is a transcription factor that, in its inactive state, is held in the cytoplasm by an inhibitory protein called IκBα.[16][17] Pro-inflammatory stimuli (e.g., TNF-α, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes encoding pro-inflammatory mediators.[19] ITCs, particularly sulforaphane, can interfere with this process by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation and transcriptional activity.[17]
Downstream Effects: By suppressing NF-κB activation, ITCs downregulate the expression of numerous pro-inflammatory molecules, including:
-
Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][16]
-
Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[16][17]
Caption: ITC Inhibition of the NF-κB Pathway
Induction of Cancer Cell Death: Apoptosis and Cell Cycle Arrest
A critical component of the anti-cancer activity of ITCs is their ability to selectively induce programmed cell death (apoptosis) and halt the proliferation of malignant cells.[8][20]
Apoptosis Induction: ITCs trigger apoptosis primarily through the intrinsic (mitochondrial) pathway.[21][22]
-
ROS Generation: ITCs can act as pro-oxidants in cancer cells, leading to a rapid increase in intracellular reactive oxygen species (ROS).[6][23]
-
Mitochondrial Disruption: Elevated ROS levels lead to the loss of mitochondrial membrane potential and increase the permeability of the outer mitochondrial membrane.[22][24]
-
Caspase Activation: This disruption facilitates the release of cytochrome c into the cytosol, which triggers the activation of a cascade of proteases known as caspases, including the initiator caspase-9 and the executioner caspase-3, ultimately leading to cell death.[21][23]
-
Bcl-2 Family Modulation: ITCs also modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members, which further promotes mitochondrial-mediated apoptosis.[25]
Cell Cycle Arrest: ITCs can halt cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M (mitosis) transition phase.[20][26][27]
-
Mechanism: This arrest is often achieved by downregulating the expression and activity of key cell cycle regulatory proteins, such as Cyclin B1 and its partner cyclin-dependent kinase 1 (Cdk1).[4][25][28] The disruption of the Cyclin B1/Cdk1 complex prevents cells from entering mitosis.[27] Some ITCs, like AITC, can also directly bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[29]
Therapeutic Potential and Applications
The multifaceted mechanisms of ITCs translate into a broad range of potential therapeutic applications.
| Biological Activity | Key ITC Examples | Primary Mechanisms | Potential Application | References |
| Cancer Chemoprevention | Sulforaphane, PEITC | Nrf2 activation, Induction of Phase II enzymes, Inhibition of Phase I enzymes. | Preventing carcinogenesis in high-risk individuals. | [4][10][15][18] |
| Cancer Therapy | AITC, BITC, PEITC | Induction of apoptosis, Cell cycle arrest (G2/M), Inhibition of angiogenesis. | Adjuvant or direct therapy for various cancers. | [8][20][25][30] |
| Anti-Inflammatory | Sulforaphane | Nrf2 activation, NF-κB inhibition. | Chronic inflammatory diseases, arthritis, respiratory conditions. | [6][16][17][19] |
| Cardioprotective | Sulforaphane, Erucin | Antioxidant effects via Nrf2, Anti-inflammatory actions, Improved endothelial function. | Cardiovascular disease prevention and support. | [1][9][31][32][33] |
| Neuroprotective | Sulforaphane, PEITC | Nrf2-mediated antioxidant defense in neurons, Anti-inflammatory effects in the brain. | Neurodegenerative diseases (e.g., Parkinson's, Alzheimer's). | [1][9][34][35][36] |
| Antimicrobial | AITC, BITC | Disruption of bacterial membrane integrity, Enzyme inhibition. | Food preservation, potential treatment for bacterial infections. | [1][2][3][37][38] |
| Gut Health | Sulforaphane | Modulation of gut microbiota, Anti-inflammatory effects in the gut lining. | Maintaining gut homeostasis, potential role in IBD. | [39][40][41][42][43] |
Methodologies for Assessing Isothiocyanate Bioactivity
Validating the biological effects of ITCs requires robust and reproducible experimental protocols. The following section details standard, self-validating methodologies for in vitro assessment.
General Experimental Workflow
A logical workflow is critical for systematically evaluating the effects of an ITC on a cancer cell line. This involves initial dose-response studies followed by mechanistic assays to probe the pathways of cell death and proliferation inhibition.
Caption: General In Vitro Workflow for ITC Bioactivity
Protocol 1: Cell Viability and IC50 Determination via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
ITC Treatment: Prepare serial dilutions of the ITC in culture medium. Remove the old medium from the wells and add 100 µL of the ITC-containing medium (or vehicle control, e.g., 0.1% DMSO) to triplicate wells for each concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the ITC concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[23] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the ITC (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Pharmacokinetics and Bioavailability: The Journey from Plant to Target
The therapeutic efficacy of ITCs is critically dependent on their bioavailability. After ingestion of cruciferous vegetables, glucosinolates are hydrolyzed either by the plant's myrosinase (if consumed raw) or by myrosinase-like activity from the human gut microbiota.[15][41] Once formed, ITCs are absorbed and rapidly enter the mercapturic acid pathway.[15] They are conjugated with glutathione (GSH) in the liver, a reaction catalyzed by glutathione S-transferases (GSTs), and are eventually excreted in the urine as N-acetylcysteine conjugates.[5] This rapid metabolism and clearance present a challenge for maintaining therapeutic concentrations in vivo.[20]
Conclusion and Future Directions
Isothiocyanates are remarkably versatile phytochemicals with a wealth of evidence supporting their biological activity against a spectrum of chronic diseases. Their ability to simultaneously modulate cellular defense, inflammation, and cancer-related pathways makes them compelling candidates for drug development and chemoprevention strategies. The activation of the Keap1-Nrf2 pathway stands out as a primary mechanism, providing a powerful antioxidant and detoxifying shield.
Future research must focus on overcoming the challenges of bioavailability and stability. The development of novel delivery systems, such as nanoparticles, could enhance the targeted delivery and retention of ITCs in diseased tissues.[18] Furthermore, large-scale, well-controlled human clinical trials are essential to translate the vast body of preclinical evidence into tangible therapeutic benefits for human health.
References
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 9. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. KEAP1 and Done? Targeting the NRF2 Pathway with Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. mdpi.com [mdpi.com]
- 19. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Sensitivity of allyl isothiocyanate to induce apoptosis via ER stress and the mitochondrial pathway upon ROS production in colorectal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 24. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 25. Cell cycle arrest, apoptosis induction and inhibition of nuclear factor kappa B activation in anti-proliferative activity of benzyl isothiocyanate against human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Allyl isothiocyanate induces G2/M arrest in human colorectal adenocarcinoma SW620 cells through down-regulation of Cdc25B and Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Sulforaphane, a Dietary Isothiocyanate, Induces G₂/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Benzyl Isothiocyanate Induces Apoptosis and Inhibits Tumor Growth in Canine Mammary Carcinoma via Downregulation of the Cyclin B1/Cdk1 Pathway [frontiersin.org]
- 29. Allyl Isothiocyanate Arrests Cancer Cells in Mitosis, and Mitotic Arrest in Turn Leads to Apoptosis via Bcl-2 Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. caringsunshine.com [caringsunshine.com]
- 32. caringsunshine.com [caringsunshine.com]
- 33. Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 35. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Frontiers | The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update [frontiersin.org]
- 37. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]
- 39. caringsunshine.com [caringsunshine.com]
- 40. Frontiers | Metabolic Fate of Dietary Glucosinolates and Their Metabolites: A Role for the Microbiome [frontiersin.org]
- 41. Gut Glucosinolate Metabolism and Isothiocyanate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 42. Gut microbiota degrades toxic isothiocyanates in a flea beetle pest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 43. Effect of Allyl Isothiocyanate on the gut microbiota of different age groups - American Chemical Society [acs.digitellinc.com]
Introduction: Defining the Molecular Identity of 2-Isopropylphenyl Isothiocyanate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Isopropylphenyl Isothiocyanate
This compound (C₁₀H₁₁NS) is an aromatic organic compound featuring an isothiocyanate (-N=C=S) group and an isopropyl substituent on a benzene ring.[1][2] As with many aryl isothiocyanates, this molecule is a valuable synthon in medicinal chemistry and drug development, often utilized in the synthesis of thioureas and other heterocyclic compounds with potential biological activity.[3] Accurate and unambiguous characterization of its molecular structure is paramount for ensuring purity, monitoring reaction progress, and confirming the identity of synthesized derivatives.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles and field-proven methodologies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently interpret spectral data and implement robust analytical protocols.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended structure and numbering for this compound, which will be referenced throughout this guide.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic information.
Expert Insights: The Causality of NMR Experimental Choices
The choice of solvent and instrument field strength are critical for acquiring high-quality NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for this compound due to its excellent solubilizing capacity for nonpolar to moderately polar organic molecules and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm) that rarely interferes with analyte signals.[4]
-
Field Strength: While a 300 MHz spectrometer can provide basic structural information, higher field strengths (e.g., 400 MHz or greater) are recommended.[5] This enhances signal dispersion, resolving the complex multiplets of the aromatic protons and providing greater sensitivity for ¹³C NMR, which is crucial for detecting the quaternary carbons and the notoriously broad isothiocyanate carbon.
¹H NMR Spectral Data
The ¹H NMR spectrum is characterized by two distinct regions: the aliphatic region for the isopropyl group and the aromatic region for the phenyl protons.
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| -CH(C H₃)₂ (H8, H9) | Doublet (d) | ~ 1.25 | ~ 6.9 | 6H |
| -C H(CH₃)₂ (H7) | Septet (sept) | ~ 3.20 | ~ 6.9 | 1H |
| Aromatic (H3-H6) | Multiplet (m) | ~ 7.15 - 7.40 | - | 4H |
Note: Data synthesized from typical values for similar structures. Exact shifts can vary based on solvent and concentration.
Interpretation:
-
The six equivalent methyl protons (H8, H9) appear as a doublet because they are coupled to the single methine proton (H7).
-
The methine proton (H7) is split into a septet by the six neighboring methyl protons, a classic isopropyl pattern. Its downfield shift relative to a simple alkane is due to the deshielding effect of the adjacent aromatic ring.
-
The four protons on the benzene ring appear as a complex multiplet due to ortho, meta, and para coupling interactions. The ortho-substitution pattern breaks the symmetry, leading to distinct signals that often overlap.
¹³C NMR Spectral Data
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |
| -CH(C H₃)₂ (C8, C9) | ~ 23.0 | Typical aliphatic sp³ carbon signal. |
| -C H(CH₃)₂ (C7) | ~ 30.0 | Aliphatic sp³ carbon attached to the aromatic ring. |
| Aromatic CH (C3-C5) | ~ 125.0 - 128.0 | Signals for protonated aromatic carbons. |
| Aromatic C-NCS (C2) | ~ 130.0 - 132.0 | Quaternary carbon attached to the electron-withdrawing isothiocyanate group. |
| -N=C=S (C10) | ~ 130.0 - 135.0 | Extremely broad and low-intensity signal, often difficult to observe ("near-silent"). [6][7] |
| Aromatic C-CH (C1, C6) | ~ 135.0, ~147.0 | Quaternary carbons of the aromatic ring. |
Note: Data synthesized from typical values for phenyl isothiocyanate and related structures.[8][9]
Expert Insights: The "Near-Silent" Isothiocyanate Carbon A key characteristic of isothiocyanates is the unusually broad and weak signal for the -N=C=S carbon (C10) in ¹³C NMR spectra.[6][10] This is not due to a lack of carbon but is a result of two primary factors:
-
Quadrupolar Broadening: The carbon is bonded to a nitrogen-14 atom, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, significantly shortening the excited-state lifetime of the carbon nucleus and, via the uncertainty principle, broadening the signal.
-
Structural Dynamics: Research has shown that facile changes in the C-N-C bond angle (γ) and N-C-S bond angle (ε) contribute significantly to this broadening.[7] This structural flexibility means the carbon experiences a wide range of electronic environments on the NMR timescale, smearing its signal.
Due to this phenomenon, it is common to miss this signal in a standard ¹³C NMR experiment. Longer acquisition times or specialized pulse sequences may be required for its definitive observation.
Protocol: NMR Sample Preparation and Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube. b. Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS serves as the internal standard, providing a universal reference point (δ = 0.00 ppm) for accurate chemical shift calibration. c. Cap the tube and gently invert several times to ensure complete dissolution.
-
¹H NMR Acquisition (400 MHz): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K). b. Tune and shim the instrument on the sample to optimize magnetic field homogeneity. c. Acquire the spectrum using a standard single-pulse experiment with the following typical parameters:
- Spectral Width: ~16 ppm
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 8-16. Trustworthiness: Averaging multiple scans improves the signal-to-noise ratio.
-
¹³C NMR Acquisition (100 MHz): a. Use the same sample and shims from the ¹H experiment. b. Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:
- Spectral Width: ~240 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans: 1024 or more. Causality: A higher number of scans is required due to the low natural abundance (~1.1%) of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, making it exceptionally useful for identifying specific functional groups.
Expert Insights: The Power of the Isothiocyanate Stretch
The most diagnostic feature in the IR spectrum of this compound is the isothiocyanate functional group. The -N=C=S moiety has a very strong and sharp asymmetric stretching vibration that appears in a relatively uncluttered region of the spectrum.[11] Its presence is a near-certain confirmation of the functional group's identity.
IR Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| -N=C=S Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |
| C-H Aliphatic Stretch (Isopropyl) | 2870 - 2960 | Medium |
| C-H Aromatic Stretch | 3010 - 3100 | Medium-Weak |
| C=C Aromatic Ring Stretch | 1600, 1490 | Medium |
Note: Data sourced from PubChem and typical values for aryl isothiocyanates.[1][11]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is the preferred method for analyzing liquid samples due to its simplicity, speed, and minimal sample requirement.[12][13]
-
Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. Trustworthiness: This step is crucial to subtract interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only signals from the sample.
-
Sample Analysis: a. Place a single drop (~5-10 µL) of this compound directly onto the center of the ATR crystal. b. If the instrument has a pressure clamp, lower it to ensure good contact between the liquid and the crystal. Causality: The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is essential for a strong signal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: a. After analysis, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone), followed by a dry tissue.
Spectroscopic Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.
Expert Insights: Ionization Method and Fragmentation
Electron Ionization (EI) is a robust and common technique for analyzing relatively volatile, thermally stable compounds like this compound. At the standard 70 eV, EI is a "hard" ionization technique that not only generates a molecular ion (the intact molecule with one electron removed, M⁺) but also induces reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries like NIST.[14][15]
Mass Spectral Data (Electron Ionization)
The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
| m/z | Proposed Fragment Identity | Significance |
| 177 | [C₁₀H₁₁NS]⁺ (M⁺) | Molecular Ion . Confirms the molecular weight.[1][2] |
| 162 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety, forming a stable benzylic carbocation. |
| 128 | [M - CH₃ - H₂S]⁺ or [C₉H₈N]⁺ | Subsequent fragmentation. |
| 101 | [C₇H₇N]⁺ ? | Further fragmentation. |
Note: Major fragment ions reported in the NIST Mass Spectrometry Data Center.[1][14]
Fragmentation Pathway
The fragmentation of aryl isothiocyanates under EI conditions is often directed by the stability of the resulting ions.
Caption: Simplified EI-MS fragmentation pathway for this compound.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for this analysis, as the gas chromatograph separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Instrument Setup: a. Injector: Set to 250 °C, split mode (e.g., 50:1). b. GC Column: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent). c. Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. Causality: This temperature program ensures the compound elutes as a sharp peak without thermal degradation. d. MS Interface: Set transfer line temperature to 280 °C. e. MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Trustworthiness: Before analysis, the instrument's mass axis should be calibrated using a known standard (e.g., PFTBA) to ensure high mass accuracy.
-
Analysis: a. Inject 1 µL of the prepared sample. b. Acquire the data. The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum can be extracted from this peak.
Conclusion
The combination of NMR, IR, and MS provides a complete and confident structural characterization of this compound. ¹H and ¹³C NMR elucidate the specific H-C framework, IR spectroscopy provides definitive confirmation of the critical isothiocyanate functional group, and mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint. By following the detailed, field-tested protocols outlined in this guide, researchers can generate high-quality, reproducible, and trustworthy data essential for the advancement of their work in chemical synthesis and drug discovery.
References
- 1. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenyl isothiocyanate(103-72-0) 13C NMR [m.chemicalbook.com]
- 10. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | MDPI [mdpi.com]
- 14. This compound [webbook.nist.gov]
- 15. scispace.com [scispace.com]
Unlocking the Potential of 2-Isopropylphenyl Isothiocyanate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Isopropylphenyl isothiocyanate, a member of the versatile isothiocyanate family, stands as a molecule of significant interest for a range of scientific applications. While the broader class of isothiocyanates is well-documented for its biological activities, the specific potential of the 2-isopropylphenyl derivative remains a compelling area for exploration. This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential applications in agriculture and drug development. Drawing upon established principles of isothiocyanate chemistry and pharmacology, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the capabilities of this promising compound.
Introduction: The Isothiocyanate Landscape and the Niche of this compound
Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. They are renowned for their presence in cruciferous vegetables and are largely responsible for the pungent flavor of plants like mustard, wasabi, and horseradish. Beyond their culinary significance, ITCs have garnered substantial attention for their diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties.[1][2][3] The reactivity of the electrophilic carbon atom in the isothiocyanate group allows for covalent modification of various biological macromolecules, a key aspect of their mechanism of action.[1]
While much research has focused on well-known ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC), the unique structural features of this compound warrant specific investigation. The presence of the bulky isopropyl group at the ortho position of the phenyl ring can influence the compound's steric and electronic properties, potentially modulating its reactivity, bioavailability, and target specificity. This guide will delve into the knowns and project the potential of this specific molecule, providing a roadmap for future research and development.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application.
Key Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 36176-31-5 | [4][5] |
| Molecular Formula | C₁₀H₁₁NS | [5][6] |
| Molecular Weight | 177.27 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 131-132 °C at 10 mmHg | [6][8] |
| Density | 1.05 g/cm³ | [8] |
| Refractive Index | 1.6050 | [8] |
| Solubility | Insoluble in water, soluble in organic solvents | General chemical principles |
| Hazard Classification | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established chemical transformation. Several methods exist, with the reaction of the aniline with carbon disulfide followed by the decomposition of the resulting dithiocarbamate salt being a common approach.[9][10] The following protocol is a representative method that can be adapted for the synthesis of this compound from 2-isopropylaniline.
Diagram of the Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
2-Isopropylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
Tosyl chloride (TsCl) or another suitable desulfurizing agent
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dithiocarbamate Salt Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropylaniline and triethylamine (1.1 equivalents) in an anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, during which the triethylammonium dithiocarbamate salt may precipitate.
-
-
Desulfurization:
-
To the reaction mixture containing the dithiocarbamate salt, add a solution of tosyl chloride (1.0 equivalent) in the same organic solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture sequentially with dilute aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure liquid.
-
Note: This is a general protocol and may require optimization for specific laboratory conditions and scales. All procedures should be performed in a well-ventilated fume hood due to the toxicity and unpleasant odor of the reagents and product.
Potential Applications in Agriculture
The structural features of this compound, particularly the di-isopropylphenyl moiety, suggest its potential as a precursor for novel agrochemicals.
A Precursor for Insecticidal Thioureas
A key application of aryl isothiocyanates in the agricultural sector is their use as intermediates in the synthesis of insecticidal thiourea derivatives.[11][12][13] A notable example is the synthesis of N-(4-phenoxy-2,6-diisopropylphenyl)-N'-tert-butylthiourea, a compound with demonstrated activity against whiteflies (Aleyrodidae family), which are significant pests in cotton and vegetable crops.[14]
Reaction Scheme for Thiourea Synthesis ```dot digraph "Thiourea_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="2,6-Diisopropylphenyl Isothiocyanate"]; B [label="tert-Butylamine"]; C [label="N-(2,6-Diisopropylphenyl)-N'-tert-butylthiourea"];
A -> C; B -> C; }
Caption: Simplified diagram of key signaling pathways modulated by isothiocyanates in cancer cells.
The isopropyl group in this compound may influence its interaction with specific protein targets, potentially leading to a unique pharmacological profile. Structure-activity relationship (SAR) studies, where the isopropyl group is varied in size and position, could lead to the discovery of novel ITC-based anticancer agents with enhanced potency and selectivity. [15][16]Furthermore, the development of derivatives, such as isoselenocyanates, has shown promise in enhancing the anticancer activity of the parent isothiocyanate scaffold. [15]
Antimicrobial Drug Discovery
Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. [17][18]Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The potential of this compound as an antimicrobial agent, either alone or in combination with existing antibiotics, is an area ripe for investigation. Its lipophilic nature could facilitate its entry into microbial cells, making it a candidate for combating a range of pathogens.
Future Directions and Conclusion
This compound represents a molecule with significant untapped potential. While its direct biological activities are not yet extensively documented, its structural relationship to known bioactive compounds provides a strong foundation for future research.
Key areas for future investigation include:
-
Quantitative Biological Screening: Systematic evaluation of the insecticidal, nematicidal, herbicidal, antifungal, antibacterial, and anticancer activities of this compound to determine its potency (e.g., LC₅₀, IC₅₀ values).
-
Synthesis of Derivatives: Creation of a library of thiourea and other derivatives to explore structure-activity relationships and optimize biological activity for specific applications.
-
Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Formulation Development: For promising agricultural applications, the development of stable and effective formulations will be crucial for field performance.
References
- 1. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. georganics.sk [georganics.sk]
- 8. This compound CAS#: 36176-31-5 [chemicalbook.com]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. scispace.com [scispace.com]
- 12. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. US4962126A - Use of N-(4-phenoxy-2,6-diisopropylphenyl)-N'-tertbutylthiourea for controlling white flies - Google Patents [patents.google.com]
- 15. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Isomeric Landscape of C10H11NS: A Technical Guide for Drug Discovery Professionals
Abstract
The molecular formula C10H11NS represents a fascinating and diverse chemical space, encompassing a multitude of structural isomers with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key isomeric classes derived from this formula, with a particular focus on their relevance to modern drug discovery and development. We will delve into the synthesis, physicochemical characteristics, and pharmacological profiles of prominent C10H11NS isomers, including the therapeutically significant benzothiazepine and aminothiazole scaffolds. Through a detailed examination of structure-activity relationships, mechanisms of action, and relevant experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to navigate and exploit the rich therapeutic potential of this chemical formula.
Introduction: The Significance of Isomerism in C10H11NS
Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1][2][3] This seemingly subtle difference can lead to profound variations in their physical, chemical, and, most importantly, biological properties.[1][4] For a given molecular formula like C10H11NS, the number of possible isomers is vast, each with a unique three-dimensional structure that dictates its interaction with biological targets.[5] Understanding the nuances of isomerism is paramount in drug discovery, as different isomers of the same compound can exhibit widely varying efficacy, toxicity, and pharmacokinetic profiles.[6][7][8][9]
This guide will focus on two major classes of isomers of C10H11NS that have garnered significant attention in medicinal chemistry:
-
Benzothiazepines: Characterized by a benzene ring fused to a thiazepine ring.[10][11][12]
-
Aminothiazoles: Heterocyclic compounds containing a thiazole ring with an amino group substituent.
We will explore the distinct characteristics of these isomeric classes, highlighting how their unique structural features translate into diverse pharmacological activities.
The Benzothiazepine Core: A Scaffold of Cardiovascular and CNS Activity
Benzothiazepines are a class of heterocyclic compounds that feature a benzene ring fused to a seven-membered thiazepine ring.[10][11] The positions of the sulfur and nitrogen atoms in the thiazepine ring give rise to various isomers, including 1,4-benzothiazepines and 1,5-benzothiazepines, each with distinct pharmacological profiles.[10][13]
Physicochemical Characteristics and Synthesis
Benzothiazepine derivatives are typically solid compounds, with colors ranging from white to yellow or green.[10] Their synthesis often involves multi-step processes, which can be achieved through various methods, including microwave-assisted and ultrasonic approaches.[14]
A general synthetic approach for 1,5-benzothiazepines is depicted below:
Caption: Generalized synthetic workflow for 1,5-benzothiazepine derivatives.
Pharmacological Profile and Mechanism of Action
Benzothiazepines are renowned for their diverse pharmacological activities, which include:
-
Calcium Channel Blockade: Certain benzothiazepines, like Diltiazem (not a C10H11NS isomer but a prominent example), act as calcium channel blockers, making them effective in the treatment of hypertension and angina.[13][14]
-
Central Nervous System (CNS) Effects: Some derivatives exhibit tranquilizing, antidepressant, and anticonvulsant properties.[13][14]
-
Antimicrobial and Anticancer Activity: Various benzothiazepine derivatives have demonstrated potential as antimicrobial, antifungal, and anticancer agents.[10][13]
The mechanism of action for their cardiovascular effects primarily involves the blockade of L-type calcium channels, leading to vasodilation and a decrease in heart rate.[13] Their activity in the CNS is more complex and can involve modulation of various neurotransmitter systems.
The Aminothiazole Core: A Versatile Pharmacophore
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[15][16] Isomers of C10H11NS containing this core have shown significant promise in various therapeutic areas.
2-Amino-4-phenylthiazole and its Derivatives
A key representative of this class is 2-amino-4-phenylthiazole. This compound and its derivatives have been extensively studied for their therapeutic potential.
2-Amino-4-phenylthiazole is a stable, crystalline solid.[17] A common and efficient method for its synthesis is the Hantzsch thiazole synthesis.[17]
| Property | Value |
| Molecular Formula | C9H8N2S (for the core structure) |
| Molecular Weight | 176.24 g/mol |
| Appearance | White to light brown crystalline powder |
| Melting Point | 149-153 °C |
| Solubility | Soluble in water, alcohols, and diethyl ether |
Table 1: Physicochemical Properties of 2-Amino-4-phenylthiazole.[17]
Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [18]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Reflux: Reflux the mixture for approximately 12 hours.
-
Work-up: Cool the reaction mixture and wash with diethyl ether to remove unreacted acetophenone and iodine.
-
Purification: Pour the cooled mixture into an ammonium hydroxide solution. The crude product is then recrystallized from methanol to yield 2-amino-4-phenylthiazole.
Caption: Simplified workflow of the Hantzsch synthesis for 2-amino-4-phenylthiazole.
2-Amino-4-phenylthiazole derivatives have demonstrated a range of biological activities, including:
-
Anti-inflammatory Effects: Some analogs have been shown to inhibit inflammatory signaling pathways.[17]
-
Anticancer Properties: This scaffold is being investigated for its potential in developing new anticancer agents.
-
Antimicrobial and Anthelmintic Activity: Derivatives have shown significant antifungal and anthelmintic activities.[18]
Riluzole: A Clinically Approved Neuroprotective Agent
While not a direct C10H11NS isomer (its formula is C8H5F3N2OS), the structurally related drug Riluzole is a crucial example of a benzothiazole derivative. It is used in the treatment of amyotrophic lateral sclerosis (ALS).[19][20][21]
Riluzole's neuroprotective effects are believed to be mediated through multiple mechanisms:[19][20][22]
-
Inhibition of Glutamate Release: It inhibits the release of the excitatory neurotransmitter glutamate.[22]
-
Inactivation of Voltage-Dependent Sodium Channels: Riluzole blocks TTX-sensitive sodium channels, which are often associated with damaged neurons.[19]
-
Non-competitive NMDA Receptor Blockade: It can block some of the postsynaptic effects of glutamate.[22]
References
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 12. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. nanobioletters.com [nanobioletters.com]
- 16. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Riluzole - Wikipedia [en.wikipedia.org]
- 20. 1Source | Riluzole [1source.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
health and safety information for 2-isopropylphenyl isothiocyanate
An In-depth Technical Guide to the Health and Safety of 2-Isopropylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 36176-31-5) is an aromatic isothiocyanate, a class of compounds characterized by the -N=C=S functional group.[1] While valuable in organic synthesis and as a building block in drug discovery, its handling demands a comprehensive understanding of its chemical reactivity and toxicological profile. This guide provides an in-depth analysis of the health and safety considerations for this compound, moving beyond procedural lists to explain the causality behind recommended safety protocols. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
A foundational understanding of the physical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NS | [1][2] |
| Molecular Weight | 177.26 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 131 - 132 °C (at 10 mmHg) | [2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance, presenting multiple routes of potential exposure and toxicity.[2][4] It is crucial to recognize that the toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach.[2]
GHS Classification & Associated Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[2] Some data also suggests it may be Category 3 - Toxic if swallowed or in contact with skin.[1]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[2] This is a significant hazard, indicating the material can cause irreversible damage upon contact.
-
Serious Eye Damage/Irritation: It is a potent lachrymator, a substance that causes tearing.[3][4] Direct contact can lead to severe irritation or burns.[2]
-
Respiratory Irritation: Inhalation of vapors can cause irritation to the respiratory tract.[3][4]
The primary mechanism of toxicity for isothiocyanates involves their electrophilic nature. The carbon atom of the -N=C=S group is highly susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This reactivity can disrupt cellular function, leading to the observed irritation, sensitization, and toxicity.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[3][5]
-
Ventilation: Use adequate general or local exhaust ventilation to keep airborne levels low.[3][5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][6]
Caption: Hierarchy of controls for chemical safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and ocular exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Standard safety glasses are insufficient. Chemical safety goggles that provide a full seal are required. A face shield should be worn over the goggles when there is a risk of splashing.[2][3] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves may offer splash protection, but for prolonged contact, heavier-duty gloves like butyl rubber or laminate gloves should be considered. Always check the manufacturer's glove compatibility data.[2][7] |
| Body | Laboratory Coat | A standard lab coat is required. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.[2][7] |
| Respiratory | Respirator (as needed) | Use breathing protection with high concentrations or if engineering controls are insufficient. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[2][6] |
Handling and Storage Protocols
The reactivity of this compound dictates stringent handling and storage procedures.
Safe Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all necessary PPE is donned.
-
Aliquotting: When transferring the liquid, use spark-proof tools and ground containers to prevent static discharge.[6][8]
-
Avoidance: Do not allow the chemical to come into contact with incompatible materials.[2] Avoid breathing vapors, mist, or gas.[3][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][9]
Storage Requirements:
-
Atmosphere: This compound is moisture and air-sensitive.[2][4] Store under an inert gas such as nitrogen.[2][5]
-
Temperature: Keep refrigerated (Store below 4°C/39°F).[3][6]
-
Location: Store in a dry, cool, and well-ventilated area designated as a corrosives area.[5] Keep away from sources of ignition.[6][10]
The sensitivity to moisture is due to the high reactivity of the isothiocyanate group with water, which can lead to its decomposition, forming an unstable carbamic acid that can further decompose.
Stability and Reactivity
Understanding the chemical incompatibilities is crucial to prevent hazardous reactions.
-
Incompatible Materials: Strong oxidizing agents, alcohols, amines, water/moisture, acids, and strong bases.[2][11] The reaction with nucleophiles like alcohols and amines is the basis for their synthetic utility but can be hazardous if uncontrolled.
-
Conditions to Avoid: Incompatible products, moisture, and excess heat.[2][12]
-
Hazardous Decomposition Products: Thermal decomposition can generate highly toxic gases, including carbon oxides, nitrogen oxides, hydrogen cyanide, and sulfur oxides.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontamination: Wash the spill site after material pickup is complete.[2]
Caption: Workflow for handling a chemical spill.
Disposal Considerations
This compound is classified as hazardous waste.[4]
-
Procedure: Dispose of this material in a manner consistent with federal, state, and local regulations.[2] Do not empty into drains.[4]
-
Containers: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[4]
Transport Information
For shipping purposes, this compound is regulated as a hazardous material.
-
Proper Shipping Name: CORROSIVE LIQUID, TOXIC, N.O.S. (this compound)[2][4] or TOXIC LIQUIDS, ORGANIC, N.O.S.[3]
-
Hazard Class: 8 (Corrosive) with a subsidiary hazard class of 6.1 (Toxic)[4] or solely 6.1[3]
References
- 1. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. georganics.sk [georganics.sk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. foodb.ca [foodb.ca]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Technical Guide to the Physical Properties of 2-Isopropylphenyl Isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing 2-Isopropylphenyl Isothiocyanate in Modern Research
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the -N=C=S functional group. Found abundantly in cruciferous vegetables, they are the products of enzymatic hydrolysis of glucosinolates.[1][2] In recent years, ITCs have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development, for their wide range of biological activities.[2] Accumulating evidence from in vitro and in vivo studies has highlighted their potential as anticarcinogenic, antioxidant, and anti-inflammatory agents.[1][2]
This compound (CAS 36176-31-5), an aromatic isothiocyanate, represents a specific molecule within this promising class.[3][4][5][6][7] A thorough understanding of its fundamental physical and chemical properties is a critical prerequisite for its application in research and development. Whether it is being used as a building block in synthetic chemistry, a reference standard in analytical methods, or a subject of biological screening, precise knowledge of properties like boiling and melting points dictates its handling, purification, and experimental design. This guide provides an in-depth analysis of these key physical parameters, offering both established data and detailed experimental protocols for their verification.
Physicochemical Profile and State at Standard Conditions
This compound is a clear, colorless to pale yellow liquid at ambient temperature and pressure.[8] Its liquid state under standard conditions is a crucial initial observation, as it informs which physical properties are most relevant for routine laboratory handling. The absence of a commonly cited melting point in the literature is a direct consequence of this fact; its freezing point is evidently below standard room temperature. The compound is also noted to be moisture-sensitive, a critical consideration for its long-term storage and handling to prevent degradation.[5]
A summary of its key physical and chemical identifiers is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NS | [3][4][8] |
| Molecular Weight | 177.27 g/mol | [3][4] |
| Appearance | Clear colorless to pale yellow liquid | [8] |
| Density | 1.05 g/mL | N/A |
| Refractive Index | 1.6020-1.6080 @ 20°C | [8] |
| Boiling Point | 131-132°C @ 10 mmHg | N/A |
| Melting Point | Not available (Liquid at STP) | [5] |
Boiling Point Analysis: The Influence of Pressure
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition to a gaseous state.[9] For this compound, the literature reports a boiling point of 131-132°C at a reduced pressure of 10 mmHg .
This specification is significant for two primary reasons:
-
Thermal Stability : Many organic compounds, particularly those with complex functional groups, can decompose at elevated temperatures.[9][10] Reporting a boiling point under vacuum suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is a standard technique used to purify such compounds by lowering the temperature required for boiling.[9][10][11]
-
Purification : Distillation is a cornerstone of purification for liquid compounds.[9] By performing the distillation under reduced pressure, researchers can effectively separate this compound from less volatile impurities without risking thermal degradation.[12]
While the atmospheric boiling point is not explicitly stated in the available literature, it would be significantly higher than the 131-132°C observed at 10 mmHg.
Melting Point: An Inferred Property
As previously noted, this compound is a liquid at standard temperature and pressure. Consequently, a distinct melting point is not a relevant parameter for its typical handling and is not readily found in chemical databases or safety data sheets.[5] The term "melting point" applies to the phase transition from solid to liquid.[13] For this compound, one would refer to its freezing point, which would be the temperature at which it transitions from a liquid to a solid upon cooling. This value is not commonly reported, suggesting it is well below typical laboratory conditions. Should a researcher need to solidify the compound for specific experimental purposes (e.g., cryo-crystallography), a low-temperature bath would be required.
Experimental Protocols for Physical Property Determination
The following sections provide authoritative, step-by-step methodologies for the experimental determination of the boiling and melting points. These protocols are designed to be self-validating and reflect standard practices in organic chemistry laboratories.
Protocol 1: Boiling Point Determination via the Thiele Tube Method (Micro Scale)
This method is ideal for determining the boiling point of a small quantity of liquid at atmospheric pressure. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the surrounding atmospheric pressure.[14]
Causality: The Thiele tube's unique shape is designed to facilitate the creation of convection currents in the heating oil, ensuring a uniform and slow rate of temperature increase around the sample.[15] An inverted capillary tube traps the vapor of the heated sample, allowing for a precise visual cue to identify the boiling point.
Methodology:
-
Sample Preparation :
-
Attach a small glass vial (e.g., a 75 mm Durham tube) to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the vial should be aligned with the thermometer bulb.
-
Add approximately 0.5 mL of this compound to the vial.
-
Obtain a capillary tube sealed at one end. Place the open end of the capillary tube down into the liquid sample within the vial.[14]
-
-
Apparatus Setup :
-
Insert the thermometer and attached sample assembly into a Thiele tube containing a high-boiling point mineral or silicone oil.
-
Ensure the oil level is above the side-arm junction to allow for proper convection.[16]
-
The sample vial should be positioned roughly in the center of the main body of the Thiele tube.
-
-
Heating and Observation :
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner, using a back-and-forth motion to ensure even heating.[14]
-
As the temperature rises, air initially trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a vigorous and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the liquid's vapor has displaced all the air and is now escaping.[16]
-
-
Boiling Point Identification :
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease as the temperature drops.
-
The precise boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[13][14][17] At this exact moment, the external atmospheric pressure has just overcome the vapor pressure of the cooling liquid.
-
Record this temperature as the observed boiling point.
-
Protocol 2: Boiling Point Determination under Reduced Pressure (Vacuum Distillation)
This protocol is essential for compounds like this compound, which are purified at reduced pressure. It determines the boiling point at a specific, sub-atmospheric pressure.
Causality: Reducing the pressure above a liquid lowers the temperature required to achieve its boiling point.[10] This is because the liquid's vapor pressure needs to overcome a much lower external pressure. A vacuum pump or water aspirator is used to reduce the system pressure, and a manometer is used to measure it accurately. A Claisen adapter is crucial to prevent the violent boiling (bumping) often seen under vacuum from contaminating the distillate.[11][18]
Methodology:
-
Apparatus Assembly :
-
Safety First : Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[11][12]
-
Place a stir bar into a round-bottom flask (the "distilling flask"). Boiling stones are ineffective under vacuum.[11]
-
Grease all glass joints lightly but thoroughly to ensure an airtight seal.
-
Assemble a distillation apparatus consisting of the distilling flask, a Claisen adapter, a three-way distilling head with a thermometer, a condenser, and a receiving flask.[18]
-
Attach thick-walled vacuum tubing from the vacuum adapter to a vacuum trap, and then to the vacuum source (e.g., a water aspirator or vacuum pump).[11]
-
-
Procedure :
-
Add the this compound sample and a stir bar to the distilling flask.
-
Turn on the stirrer to create a vortex in the liquid. This is critical to prevent bumping.[18]
-
Turn on the vacuum source to slowly evacuate the system. A hissing sound indicates a leak that must be addressed.
-
Allow the pressure to stabilize. If using a manometer, note the stable pressure (e.g., 10 mmHg).
-
Once the pressure is stable, begin gently heating the distilling flask using a heating mantle.
-
Raise the temperature until the liquid boils and a ring of refluxing condensate rises to the thermometer bulb.
-
The vapor will then pass into the condenser, liquefy, and collect in the receiving flask.
-
-
Boiling Point Measurement :
-
The boiling point is the stable temperature reading on the thermometer while the compound is actively distilling (i.e., drops are forming on the thermometer bulb and collecting in the receiver).
-
Record both the temperature and the pressure (e.g., 131°C @ 10 mmHg).[11] Pure compounds may still show a small temperature range (e.g., 2-3°C) under vacuum due to minor pressure fluctuations.[18]
-
-
Shutdown :
-
Always remove the heat source first and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.[11]
-
Conclusion
A meticulous understanding of the physical properties of this compound is fundamental to its successful application in scientific research. Its existence as a liquid at standard temperature, characterized by a boiling point of 131-132°C at 10 mmHg, dictates its purification via vacuum distillation and its handling as a moisture-sensitive substance. The experimental protocols detailed herein provide researchers with reliable, field-proven methods to verify these critical parameters, ensuring data integrity and experimental reproducibility. As research into the therapeutic potential of isothiocyanates continues to expand, this foundational knowledge enables more sophisticated and successful investigations into the role of compounds like this compound in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. georganics.sk [georganics.sk]
- 6. This compound - High purity | EN [georganics.sk]
- 7. This compound - Hohe reinheit | DE [georganics.sk]
- 8. A19448.14 [thermofisher.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. safrole.com [safrole.com]
- 13. timstar.co.uk [timstar.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thiele tube - Wikipedia [en.wikipedia.org]
- 16. chymist.com [chymist.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
The Gatekeeper of Reactivity: A Guide to the Stability and Storage of 2-Isopropylphenyl Isothiocyanate
For the vanguard of research, the integrity of a starting material is paramount. In the intricate dance of drug discovery and chemical synthesis, 2-isopropylphenyl isothiocyanate stands as a versatile building block. However, its potent electrophilicity, the very attribute that makes it a valuable synthon, also renders it susceptible to degradation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling, ensuring its viability for downstream applications.
The Chemical Persona of this compound: A Double-Edged Sword
This compound (C₁₀H₁₁NS) is an aromatic isothiocyanate characterized by an isopropyl group at the ortho position of the phenyl ring.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and stability. The core of its chemical reactivity lies in the highly electrophilic carbon atom of the isothiocyanate (-N=C=S) group. This inherent reactivity is a boon for synthetic chemists, enabling a wide array of nucleophilic addition reactions crucial for the construction of complex molecules. However, this same reactivity makes it prone to degradation by common laboratory nucleophiles, most notably water.
Deconstructing Degradation: The Pathways to Inactivity
The long-term stability of this compound is primarily challenged by its sensitivity to moisture and, to a lesser extent, air and elevated temperatures. Understanding the mechanisms of degradation is fundamental to preventing it.
The Nemesis of Nucleophiles: Hydrolysis
The most prevalent degradation pathway for this compound is hydrolysis. The isothiocyanate group readily reacts with water in a nucleophilic addition reaction. This process is often catalyzed by acidic or basic conditions. The initial product is a transient N-(2-isopropylphenyl)thiocarbamic acid intermediate. This intermediate is unstable and rapidly decomposes to yield 2-isopropylaniline and carbonyl sulfide.[2] The formation of the corresponding amine represents a complete loss of the desired isothiocyanate functionality.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Hydrolysis of this compound."
The Peril of Heat: Thermal Decomposition
Elevated temperatures can accelerate the degradation of this compound. While detailed studies on this specific compound are limited, the thermal degradation of other aromatic isothiocyanates in aqueous solutions has been shown to produce symmetrical thioureas.[3][4][5] In this scenario, a molecule of the isothiocyanate is hydrolyzed to the corresponding amine (2-isopropylaniline), which then acts as a nucleophile, attacking a second molecule of the isothiocyanate. This reaction leads to the formation of the stable and undesired by-product, N,N'-bis(2-isopropylphenyl)thiourea.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Proposed thermal degradation pathway."
The Subtle Threat: Air Sensitivity
While moisture is the primary concern, prolonged exposure to air can also contribute to degradation, although the specific mechanisms are less defined in readily available literature. Oxidation of the sulfur atom is a potential pathway, leading to the formation of various oxidized sulfur species and a loss of the desired reactivity.
A Fortress for Functionality: Optimal Storage and Handling Protocols
To preserve the integrity of this compound, a multi-faceted approach to storage and handling is essential. The following protocols are designed to create a self-validating system that minimizes exposure to degradative elements.
The Pillars of Preservation: Storage Conditions
The following table summarizes the recommended storage conditions for this compound, based on information from safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C or below 4°C/39°F) | To slow down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To displace moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Tightly sealed, opaque container | To prevent the ingress of moisture and air, and to protect from potential photodegradation. |
| Environment | Store in a dry, cool, and well-ventilated area | To minimize ambient moisture and to ensure a stable temperature environment. |
The Ritual of Use: A Step-by-Step Handling Protocol
Adherence to a strict handling protocol is as crucial as maintaining optimal storage conditions. The following workflow is designed to minimize exposure during use.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption: "Workflow for handling this compound."
Step 1: Equilibration. Before opening, allow the container of this compound to warm to room temperature in a desiccator. This critical step prevents the condensation of atmospheric moisture onto the cold compound upon opening.
Step 2: Inert Atmosphere. Conduct all manipulations under a positive pressure of an inert gas, such as nitrogen or argon. This can be achieved in a glove box or by using a Schlenk line.
Step 3: Aliquotting. Whenever possible, avoid repeatedly opening the main stock container. Instead, aliquot the required amount into a separate, smaller vial for immediate use. This practice protects the integrity of the bulk material.
Step 4: Secure Sealing. After dispensing, securely reseal the primary container under a fresh blanket of inert gas. Ensure the cap and any septa are in excellent condition to prevent slow leaks over time.
Step 5: Prompt Return to Storage. Immediately return the main container to the recommended refrigerated storage conditions.
Conclusion: Preserving Potential Through Prudent Practice
The utility of this compound in research and development is directly proportional to its purity and stability. By understanding its inherent reactivity and the primary pathways of its degradation, scientists can implement robust storage and handling protocols. The principles of maintaining a cold, dry, and inert environment are the cornerstones of preserving the chemical integrity of this valuable reagent. Adherence to these guidelines will ensure that its synthetic potential is fully realized, contributing to the successful advancement of scientific discovery.
References
- 1. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. datapdf.com [datapdf.com]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Isopropylphenyl Isothiocyanate in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of 2-Isopropylphenyl Isothiocyanate
This compound (CAS No: 36176-31-5), a sterically hindered aromatic isothiocyanate, presents itself as a versatile and valuable reagent in the arsenal of synthetic organic chemists.[1] Its unique structural feature, the bulky isopropyl group ortho to the reactive isothiocyanate moiety, imparts distinct reactivity and selectivity profiles, making it an attractive building block for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for its effective use in research and development, particularly within the pharmaceutical and materials science sectors.
The isothiocyanate functional group is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles. This inherent reactivity is the cornerstone of its synthetic utility, enabling the construction of thioureas, thioamides, and a plethora of heterocyclic systems. The presence of the 2-isopropyl group can influence reaction kinetics and, in some cases, induce diastereoselectivity, offering a handle for fine-tuning molecular architectures.
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Application I: Synthesis of N,N'-Disubstituted Thioureas
The most fundamental and widely employed reaction of this compound is its reaction with primary and secondary amines to furnish N,N'-disubstituted thioureas. These thiourea derivatives are not merely stable end-products but also serve as crucial intermediates for the synthesis of various biologically active compounds and heterocyclic scaffolds.
Mechanistic Rationale
The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the final thiourea product. The steric hindrance from the 2-isopropyl group may slightly retard the reaction rate compared to unhindered aryl isothiocyanates, a factor that can be overcome by adjusting reaction conditions.
Diagram: General Synthesis of N,N'-Disubstituted Thioureas
Caption: Nucleophilic addition of an amine to this compound.
Experimental Protocol: Synthesis of N-(2-Isopropylphenyl)-N'-(4-methoxyphenyl)thiourea
This protocol provides a representative example of the synthesis of a diaryl thiourea derivative.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 177.27 | 1.77 g | 10.0 |
| 4-Methoxyaniline | 123.15 | 1.23 g | 10.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol).
-
Dissolve the amine in 30 mL of anhydrous dichloromethane.
-
In a separate vial, dissolve this compound (1.77 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.
-
Slowly add the isothiocyanate solution to the stirred amine solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, reduce the solvent volume in vacuo to approximately 10 mL.
-
Add 50 mL of hexane to the concentrated solution to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold hexane (2 x 20 mL).
-
Dry the product under vacuum to afford N-(2-isopropylphenyl)-N'-(4-methoxyphenyl)thiourea as a white solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Core Application II: Synthesis of Heterocyclic Scaffolds
This compound is a valuable precursor for the synthesis of a variety of nitrogen- and sulfur-containing heterocycles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous drug molecules. A notable application is in the synthesis of 2-imino-1,3-thiazolidine derivatives.
Mechanistic Rationale: Hantzsch-Type Thiazole Synthesis
The synthesis of 2-imino-1,3-thiazolidines from this compound and a 2-haloamine hydrochloride follows a reaction pathway analogous to the Hantzsch thiazole synthesis. The reaction is believed to proceed through an initial formation of a thiourea intermediate by the reaction of the amine with the isothiocyanate. This is followed by an intramolecular nucleophilic substitution, where the sulfur atom attacks the carbon bearing the halogen, leading to cyclization and the formation of the thiazolidine ring.
Diagram: Synthesis of 2-Imino-1,3-thiazolidines
Caption: Two-step synthesis of 2-imino-1,3-thiazolidines.
Experimental Protocol: Synthesis of 2-(2-Isopropylphenylimino)-1,3-thiazolidine
This protocol is adapted from a general method described in the patent literature for the synthesis of related structures.[2][3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 177.27 | 1.77 g | 10.0 |
| 2-Chloroethylamine hydrochloride | 116.01 | 1.16 g | 10.0 |
| Sodium ethoxide | 68.05 | 2.04 g | 30.0 |
| Anhydrous Ethanol | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloroethylamine hydrochloride (1.16 g, 10.0 mmol) in 30 mL of anhydrous ethanol.
-
To this suspension, add sodium ethoxide (2.04 g, 30.0 mmol) in portions at room temperature. Stir the mixture for 30 minutes.
-
Add a solution of this compound (1.77 g, 10.0 mmol) in 20 mL of anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 2-(2-isopropylphenylimino)-1,3-thiazolidine.
Expected Yield: Moderate to good, typically in the range of 50-70%.
Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Conclusion and Future Outlook
This compound stands as a valuable and versatile reagent for the synthesis of diverse organic molecules. Its application in the straightforward preparation of sterically hindered thioureas and as a key building block for heterocyclic synthesis, particularly for medicinally relevant scaffolds, underscores its importance. The protocols detailed herein provide a solid foundation for researchers to explore the full synthetic potential of this compound. Future investigations could focus on leveraging the steric influence of the isopropyl group to achieve stereoselective transformations and to explore its utility in the synthesis of novel materials and agrochemicals.
References
- 1. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US6353006B1 - Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents - Google Patents [patents.google.com]
Protocol for the Reaction of Isothiocyanates with Primary Amines: Mechanism, Optimization, and Application in Thiourea Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an isothiocyanate (R-N=C=S) and a primary amine (R'-NH₂) is a cornerstone of synthetic chemistry, providing a robust and highly efficient pathway to N,N'-disubstituted thioureas. This transformation is fundamental in medicinal chemistry and drug development, as the thiourea moiety is a privileged structure found in a wide array of therapeutic agents with diverse biological activities, including antiviral, anti-cancer, and antibacterial properties.[1][2][3][4] Furthermore, this reaction is extensively utilized in bioconjugation for labeling proteins and other biomolecules with probes and tags.[5]
This guide provides a comprehensive examination of the isothiocyanate-amine reaction, moving from the foundational mechanism to practical, field-proven protocols. As a self-validating system, understanding the causality behind each experimental choice is critical for achieving high yields, purity, and reproducibility. This document is designed to empower researchers to confidently apply this versatile reaction in their synthetic and developmental workflows.
Core Reaction Mechanism: A Stepwise View
The formation of a thiourea from an isothiocyanate and a primary amine proceeds via a well-established nucleophilic addition mechanism. The process can be dissected into two primary steps, which are crucial for understanding the reaction kinetics and optimizing conditions.
-
Nucleophilic Attack: The reaction is initiated when the lone pair of electrons on the nitrogen atom of the primary amine attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C=S).[6] The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This attack results in the formation of a transient, unstable zwitterionic intermediate.[6]
-
Prototropic Rearrangement: The zwitterionic intermediate rapidly undergoes a proton transfer, or prototropic rearrangement.[6] A proton is transferred from the newly bonded, now positively charged, amine nitrogen to the nitrogen of the original isothiocyanate group. This step is often facilitated by a second molecule of the primary amine acting as a base, which abstracts the proton and delivers it to the appropriate site.[6][7] This base-catalyzed rearrangement leads to the final, stable N,N'-disubstituted thiourea product.
Caption: The nucleophilic addition mechanism for thiourea formation.
Key Reaction Parameters and Optimization
The efficiency and selectivity of the isothiocyanate-amine reaction are governed by several critical parameters. A thorough understanding of these factors allows for logical protocol design and troubleshooting.
| Parameter | Effect and Rationale | Typical Conditions |
| pH (esp. in Bioconjugation) | The primary amine must be in its non-protonated, nucleophilic form (R-NH₂) to initiate the reaction. In aqueous media, alkaline conditions (pH 9-11) are preferred to ensure the amine is deprotonated.[5][8] At lower pH values (pH < 8), the amine exists predominantly as the unreactive ammonium salt (R-NH₃⁺), significantly slowing or halting the reaction. | Organic Synthesis: Anhydrous aprotic solvents. Bioconjugation: pH 9.0-9.5 buffer (e.g., carbonate-bicarbonate). |
| Solvent | Aprotic solvents are ideal as they do not compete with the amine nucleophile. Polar aprotic solvents like acetone, dichloromethane (DCM), or acetonitrile are commonly used as they effectively dissolve the reactants.[6][9][10] | Acetone, Dichloromethane (DCM), Acetonitrile, Dimethylformamide (DMF). |
| Temperature | The reaction is typically exothermic and proceeds readily at room temperature.[6] For highly reactive substrates, initial cooling (0°C) followed by gradual warming to room temperature may be employed to control the reaction rate and prevent side-product formation. | 0°C to Room Temperature (20-25°C). |
| Stoichiometry | The reaction is generally clean with a 1:1 stoichiometry. A slight excess (1.0-1.1 equivalents) of the isothiocyanate is often used to ensure complete consumption of the primary amine.[6] | Amine:Isothiocyanate ratio of 1:1 or 1:1.1. |
| Catalysis | While often unnecessary, the reaction rate can exhibit second-order dependence on the amine concentration, as a second amine molecule can act as a base to catalyze the proton transfer step.[7] In bioconjugation, the buffer maintains the basic environment required for the reaction. | No external catalyst is typically required. |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for both general organic synthesis and a specific bioconjugation application.
This protocol details a standard laboratory procedure for synthesizing a thiourea derivative, a common precursor in heterocyclic chemistry.[6]
Materials:
-
Primary Amine (e.g., Aniline): 1.0 equivalent
-
Acetyl Isothiocyanate: 1.05 equivalents
-
Solvent: Anhydrous Acetone
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq.) in anhydrous acetone under ambient temperature with magnetic stirring.
-
Addition: Add acetyl isothiocyanate (1.05 eq.) dropwise to the stirring solution using a dropping funnel over 5-10 minutes. An exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).
-
Isolation: Upon completion, the thiourea product often precipitates directly from the acetone. If precipitation is slow, the mixture can be cooled in an ice bath to facilitate crystallization.
-
Work-up: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold hexane or diethyl ether to remove non-polar impurities.
-
Purification: If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N,N'-disubstituted thiourea.[6]
This protocol outlines the conjugation of Fluorescein Isothiocyanate (FITC), an amine-reactive fluorescent dye, to primary amine groups (N-terminus and lysine side chains) on a protein.[5][11]
Caption: Experimental workflow for protein labeling with FITC.
Materials:
-
Protein of interest (e.g., Antibody)
-
Fluorescein Isothiocyanate (FITC)
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1.5 M Hydroxylamine or Tris, pH 8.0
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
FITC Preparation: Immediately before use, dissolve FITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation: While gently stirring the protein solution, slowly add the desired molar excess of the FITC solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubation: Protect the reaction mixture from light by wrapping the vessel in aluminum foil. Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Purification: Separate the FITC-labeled protein from unreacted dye and byproducts by passing the reaction mixture through a pre-equilibrated size exclusion chromatography column. The first colored fraction to elute will be the protein conjugate.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 495 nm (for FITC).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Low or No Yield | 1. Inactive amine (protonated).2. Hydrolyzed isothiocyanate.3. Impure reagents or wet solvent. | 1. For aqueous reactions, ensure pH is >9.0.[8]2. Use fresh isothiocyanate. Store it under inert gas and protected from moisture.3. Use anhydrous solvents and high-purity starting materials. |
| Multiple Products / Side Reactions | 1. Reaction with other nucleophiles (e.g., thiols in proteins).2. Reaction temperature too high. | 1. Optimize pH. Thiols react preferentially at pH 7-8, while amines react at pH 9-11.[5][8]2. Perform the reaction at a lower temperature (e.g., start at 0°C). |
| Product Fails to Precipitate | The thiourea product is soluble in the reaction solvent. | Remove the solvent under reduced pressure. If the product is an oil, attempt to triturate with a non-polar solvent like hexane to induce solidification. |
Conclusion
The reaction of isothiocyanates with primary amines is a powerful and versatile tool for constructing the thiourea linkage. Its high efficiency, mild reaction conditions, and predictable mechanism make it indispensable in both small-molecule synthesis for drug discovery and large-molecule bioconjugation. By carefully controlling key parameters such as pH, solvent, and stoichiometry, researchers can reliably and reproducibly synthesize a vast array of valuable compounds. The protocols and insights provided herein serve as a robust foundation for the successful application of this essential chemical transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: The Role and Utility of Isothiocyanates in Modern Medicinal Chemistry
Introduction: The Potent Reactivity of the Isothiocyanate Warhead
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the highly reactive –N=C=S functional group.[1][2][3] While found in abundance in cruciferous vegetables such as broccoli, cabbage, and watercress, their significance extends far beyond dietary components.[4] In nature, they are stored as stable glucosinolate precursors.[1][5][6][7][8][9] Upon plant tissue damage—for instance, through chewing or cutting—the enzyme myrosinase is released, catalyzing the hydrolysis of glucosinolates into bioactive ITCs.[6][9][10] This natural defense mechanism produces some of the most intensely studied chemopreventive agents, including Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Benzyl Isothiocyanate (BITC), and Allyl Isothiocyanate (AITC).[4][6][11]
In medicinal chemistry, the ITC moiety is considered a potent electrophilic "warhead." Its carbon atom is highly susceptible to nucleophilic attack, primarily by the thiol groups of cysteine residues within proteins.[1][2][3] This capacity for covalent modification underpins the diverse and pleiotropic biological activities of ITCs, allowing them to modulate multiple cellular pathways implicated in cancer, inflammation, and neurodegeneration. This guide provides an in-depth exploration of these mechanisms and offers detailed protocols for the synthesis and biological evaluation of ITCs in a research setting.
Part 1: Core Mechanisms of Action
The therapeutic potential of isothiocyanates stems from their ability to interact with and modulate the function of key cellular proteins. This interaction is not random; ITCs exhibit selectivity for specific, highly reactive cysteine sensors on target proteins, leading to profound downstream effects.
Covalent Modification of Keap1 and Activation of the Nrf2 Antioxidant Response
The Keap1-Nrf2 pathway is a master regulatory system for cellular defense against oxidative and electrophilic stress, and it stands as the most well-characterized target of many ITCs.[12][13]
-
Under Basal Conditions: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its primary negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as an adapter protein for a Cullin-3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This keeps Nrf2 levels low and the antioxidant response quiescent.
-
ITC-Mediated Induction: Isothiocyanates like SFN and PEITC are potent inducers of this pathway.[14][15] They possess the precise chemical reactivity to covalently modify key cysteine sensors on Keap1, most notably Cysteine-151 (C151).[14][16][17][18] This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.
-
Therapeutic Consequence: With its degradation halted, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[13][14][15] This transcriptional activation results in the coordinated upregulation of a battery of over 200 cytoprotective proteins, including Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], Glutathione S-transferases [GSTs]) and antioxidant proteins (e.g., Heme oxygenase-1 [HO-1]).[8][11][19] This powerful antioxidant and detoxification shield is a cornerstone of the chemopreventive activity of ITCs.
Caption: ITC Activation of the Keap1-Nrf2 Antioxidant Response Pathway.
Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition
Beyond redox modulation, ITCs directly influence the epigenetic landscape of cancer cells. Many, particularly SFN, have been identified as potent inhibitors of histone deacetylases (HDACs).[11][20][21][22][23]
-
Causality of HDAC Inhibition: In many cancers, tumor suppressor genes are silenced epigenetically through the removal of acetyl groups from histones by HDACs. This leads to a condensed chromatin structure, preventing transcription factors from accessing the DNA.
-
Mechanism and Outcome: By inhibiting HDAC activity, ITCs promote a state of histone hyperacetylation.[20][22] This "opens up" the chromatin structure, facilitating the re-expression of critical tumor suppressor genes like the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein Bax.[20][23] The resulting increase in p21 protein levels leads to cell cycle arrest, typically at the G2/M phase, while increased Bax expression promotes apoptosis, providing a powerful two-pronged attack against tumor growth.[4][6][11]
Attenuation of Pro-inflammatory Signaling
Chronic inflammation is a key driver of tumorigenesis. ITCs exert significant anti-inflammatory effects, primarily by inhibiting the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][5]
-
NF-κB and Inflammation: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (COX-2, iNOS), and adhesion molecules.[1][2][3]
-
Mechanism of Inhibition: ITCs can inhibit NF-κB activation through several mechanisms, including direct inhibition of IκB kinase (IKK), which prevents the release and nuclear translocation of NF-κB. There is also significant crosstalk between the Nrf2 and NF-κB pathways; activation of Nrf2 can transcriptionally repress pro-inflammatory genes, creating a powerful anti-inflammatory feedback loop.
-
Therapeutic Consequence: By suppressing NF-κB, ITCs reduce the inflammatory microenvironment that supports tumor growth, invasion, and angiogenesis.
Caption: ITC-mediated modulation of Nrf2 and NF-κB signaling pathways.
Part 2: Therapeutic Applications in Drug Development
The multi-targeted mechanisms of ITCs make them attractive candidates for development in several therapeutic areas.
-
Cancer Chemoprevention and Therapy: This is the most extensively researched application. ITCs have been shown to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress angiogenesis in a wide range of cancer types.[4][6][11] Notably, they show promise in synergizing with conventional chemotherapeutics like cisplatin to overcome drug resistance.[6]
-
Anti-Inflammatory Agents: By potently suppressing the NF-κB pathway, ITCs are being investigated for chronic inflammatory conditions, including arthritis and inflammatory bowel disease.[1][11]
-
Neuroprotection: Several ITCs, including SFN, are lipophilic and can cross the blood-brain barrier.[5] Their ability to activate the Nrf2 pathway and reduce neuroinflammation in the central nervous system makes them promising candidates for neurodegenerative diseases such as Parkinson's and Alzheimer's.[5]
-
Antimicrobial Agents: ITCs exhibit broad-spectrum antimicrobial activity against pathogenic bacteria, including antibiotic-resistant strains like MRSA, and fungi.[9][24][25][26][27] Their mechanism often involves disrupting the bacterial cell membrane and inhibiting essential enzymes.[8][9]
Comparative Cytotoxicity of Common Isothiocyanates
The potency of ITCs can vary significantly based on their chemical structure. The following table summarizes representative IC₅₀ values, demonstrating their concentration-dependent inhibitory effects on cancer cell proliferation.
| Isothiocyanate (ITC) | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Sulforaphane (SFN) | PC-3 | Prostate | ~15-20 | [28] |
| MDA-MB-231 | Breast | ~15 | [28] | |
| HT-29 | Colon | ~15 | [11] | |
| Phenethyl ITC (PEITC) | PC-3 | Prostate | ~5-7.5 | [28] |
| A549 | Lung | ~15 | [7] | |
| Allyl ITC (AITC) | H1299 | Lung | ~5 | [7] |
| Ovarian Cancer Cells | Ovarian | ~5-10 | [7] | |
| Benzyl ITC (BITC) | PC-3 | Prostate | ~2.5 | [28] |
| MDA-MB-231 | Breast | ~5 | [28] |
Note: IC₅₀ values are approximate and can vary based on experimental conditions, such as incubation time and cell density.
Part 3: Application Protocols for Researchers
This section provides validated, step-by-step protocols for the chemical synthesis and biological characterization of isothiocyanates.
Protocol 1: General One-Pot Synthesis of Isothiocyanates from Primary Amines
This protocol describes a robust and widely applicable method for synthesizing ITCs from readily available primary amines via an in situ generated dithiocarbamate salt.[29][30][31]
Principle: The synthesis is a two-step process performed in a single pot. First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. Second, a desulfurylating agent is added to promote the elimination of the dithiocarbamate, yielding the final isothiocyanate product.
Caption: One-pot synthesis workflow from primary amine to isothiocyanate.
Materials & Reagents:
-
Primary amine (1.0 eq)
-
Carbon disulfide (CS₂) (1.2-1.5 eq)
-
Base: Triethylamine (Et₃N) or DBU (2.0-3.0 eq)
-
Desulfurylating Agent: Tosyl chloride (TsCl) or Cyanuric chloride (TCT) (1.1-1.2 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Dithiocarbamate Formation: Add the base (e.g., Et₃N, 2.0 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Causality: The base is essential to deprotonate the amine, forming an intermediate dithiocarbamic acid which is then fully deprotonated to the dithiocarbamate salt. This salt is the active intermediate for the next step.
-
-
Desulfurization: To the stirred mixture, add the desulfurylating agent (e.g., Tosyl Chloride, 1.1 eq) portion-wise or as a solution in DCM. The reaction may be exothermic. Stir at room temperature for 2-4 hours.
-
Causality: The desulfurylating agent activates the sulfur atom, facilitating an intramolecular cyclization and subsequent elimination to form the stable N=C=S bond.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if using an amine base), saturated NaHCO₃, and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final ITC product using NMR spectroscopy (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol determines the cytotoxic effect of a synthesized ITC on cancer cells, allowing for the calculation of the IC₅₀ value.
Principle: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases convert the tetrazolium salt MTS into a purple formazan product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 490 nm.[28][32]
Materials & Reagents:
-
Human cancer cell line (e.g., PC-3 for prostate, MDA-MB-231 for breast)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
ITC stock solution (e.g., 50 mM in sterile DMSO)
-
Sterile, 96-well flat-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Reagent (MTS) or similar
-
Microplate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the ITC stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various ITC concentrations.
-
Self-Validation: Include "vehicle control" wells treated with medium containing the highest concentration of DMSO used (typically <0.1%) to account for any solvent toxicity. Also include "untreated control" wells with fresh medium only, representing 100% cell viability.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell type and metabolic rate; monitor for color development.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) * 100
-
-
Plot the % Viability against the log of the ITC concentration. Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
References
- 1. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [ouci.dntb.gov.ua]
- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.skku.edu [pure.skku.edu]
- 18. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Isothiocyanate profile and selective antibacterial activity of root, stem, and leaf extracts derived from Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isothiocyanate synthesis [organic-chemistry.org]
- 31. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Isopropylphenyl Isothiocyanate as a Pre-column Derivatization Reagent for the Analysis of Primary and Secondary Amines
Introduction: Enhancing the Analysis of Amines through Derivatization
In the fields of pharmaceutical development, clinical diagnostics, and forensic science, the accurate quantification of primary and secondary amines is of paramount importance. These compounds, which include a wide range of neurotransmitters, amino acids, and illicit drugs, often present analytical challenges due to their high polarity, low volatility, and lack of a strong chromophore, making them difficult to analyze by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2]
Pre-column derivatization is a powerful strategy to overcome these limitations. By reacting the amine with a carefully selected reagent, its physicochemical properties can be altered to improve chromatographic retention, enhance detector response, and increase overall method sensitivity and selectivity.[3] Isothiocyanates are a well-established class of derivatization reagents that react specifically and efficiently with primary and secondary amines to form stable thiourea derivatives.[4][5] These derivatives are typically less polar and more volatile than the parent amines, and the introduction of a phenyl ring provides a strong chromophore for UV detection.[1][6]
This document provides a detailed guide to the use of 2-isopropylphenyl isothiocyanate as a derivatization reagent for the analysis of primary and secondary amines. We will delve into the principles of the derivatization reaction, provide comprehensive, step-by-step protocols for HPLC and GC analysis, and discuss the expected performance of the method.
Principle of Derivatization with this compound
The core of this method lies in the reaction between the isothiocyanate group (-N=C=S) of this compound and the nucleophilic amino group (-NH₂ or -NHR) of the target analyte. This reaction, which proceeds readily under mild basic conditions, results in the formation of a stable N,N'-disubstituted thiourea derivative.
The presence of the isopropyl group at the ortho-position of the phenyl ring introduces steric hindrance, which can influence the reaction kinetics. While this may necessitate slightly more rigorous reaction conditions compared to unsubstituted phenyl isothiocyanate (PITC), it can also offer increased selectivity for less sterically hindered primary amines.[2][7] Furthermore, the increased hydrophobicity imparted by the isopropyl group can enhance the retention of the derivatives in reversed-phase chromatography, potentially improving separation efficiency for certain analytes.[1]
Experimental Protocols
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory system. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Protocol 1: HPLC Analysis of Primary and Secondary Amines
This protocol is designed for the quantitative analysis of primary and secondary amines in solution using pre-column derivatization with this compound followed by reversed-phase HPLC with UV detection.
Materials and Reagents:
-
This compound (≥95% purity)
-
Amine standard(s) or sample solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or other suitable base
-
Deionized water (18.2 MΩ·cm)
-
Formic acid or acetic acid, HPLC grade
-
Microcentrifuge tubes or autosampler vials
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Detailed Procedure:
-
Preparation of Reagents:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Reaction Buffer: Prepare a 1% (v/v) solution of triethylamine in acetonitrile.
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Derivatization Reaction:
-
Pipette 100 µL of the amine standard or sample solution into a microcentrifuge tube.
-
Add 100 µL of the reaction buffer (1% TEA in ACN).
-
Add 100 µL of the derivatization reagent (10 mg/mL this compound in ACN).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature helps to overcome the potential steric hindrance of the isopropyl group.
-
After incubation, allow the mixture to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
-
HPLC Analysis:
-
Inject 10-20 µL of the reconstituted sample onto the HPLC system.
-
Perform the chromatographic separation using a suitable gradient elution program. An example gradient is provided in the table below.
-
Monitor the elution of the derivatized amines using a UV detector set to a wavelength of 240-250 nm. The exact wavelength should be optimized for the specific amine derivative.
-
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Flow Rate: 1.0 mL/min
Protocol 2: GC-MS Analysis of Volatile Amines
This protocol is suitable for the analysis of more volatile primary and secondary amines. Derivatization with this compound increases the molecular weight and improves the chromatographic properties of these analytes for GC-MS analysis.
Materials and Reagents:
-
This compound (≥95% purity)
-
Amine standard(s) or sample solution in a volatile, anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous pyridine or triethylamine
-
GC vials with PTFE-lined septa
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Detailed Procedure:
-
Derivatization Reaction (in-vial):
-
Pipette 100 µL of the amine standard or sample solution into a GC vial.
-
Add 10 µL of anhydrous pyridine or triethylamine.
-
Add 10 µL of a 10 mg/mL solution of this compound in the same anhydrous solvent.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45-60 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the derivatized amines. An example program is provided below.
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
Table 2: Example GC Temperature Program
| Ramp | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 100 | 2 |
| 1 | 10 | 280 | 5 |
Injector Temperature: 250°C; Transfer Line Temperature: 280°C; Ion Source Temperature: 230°C
Data Presentation and Expected Performance
The performance of the derivatization and analysis will depend on the specific amine and the matrix. However, based on data from analogous isothiocyanate reagents like PITC, the following performance characteristics can be expected.[1][6]
Table 3: Expected Performance Characteristics
| Parameter | Expected Value | Notes |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Dependent on the detector and analyte. |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | Should be determined experimentally. |
| Linearity (r²) | > 0.99 | Over a defined concentration range. |
| Precision (%RSD) | < 15% | For intra- and inter-day analysis. |
| Recovery (%) | 85 - 115% | Dependent on the sample matrix and extraction procedure. |
| Derivative Stability | Stable for at least 24-48 hours at 4°C | Should be assessed for the specific derivatives. |
Visualization of Workflow and Mechanism
To aid in the understanding of the derivatization process and the analytical workflow, the following diagrams have been generated using Graphviz.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Isothiocyanates: A Detailed Guide for Researchers
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables such as broccoli, cabbage, and mustard.[1][2][3] Their significance in drug development and health research stems from their potent chemopreventive and anti-cancer properties.[4][5] However, the accurate and reliable quantification of these reactive molecules presents considerable analytical challenges due to their volatility, instability, and often low concentrations in complex biological matrices.[1] This guide provides a comprehensive overview of the principal analytical methods for the detection and quantification of isothiocyanates, offering detailed protocols and insights into the rationale behind experimental choices to aid researchers in obtaining robust and reproducible data.
The Chemical Rationale for Isothiocyanate Detection
The analytical chemistry of isothiocyanates is dictated by the electrophilic nature of the central carbon atom in the –N=C=S functional group. This electrophilicity allows for facile reactions with nucleophiles, a property that is exploited in many derivatization and detection strategies. Understanding this fundamental reactivity is key to selecting and optimizing an appropriate analytical method.
Critical Considerations for Sample Preparation
The journey to accurate isothiocyanate quantification begins with meticulous sample preparation. Since ITCs in plants exist as their glucosinolate precursors, the enzymatic hydrolysis by myrosinase upon tissue disruption is a critical step that must be carefully controlled.[6][7]
Key Sample Preparation Steps:
-
Myrosinase Inactivation: For the analysis of intact glucosinolates, rapid inactivation of myrosinase is crucial. This is typically achieved by freeze-drying the sample or by boiling in water or methanol.[8]
-
Controlled Hydrolysis: To measure the potential isothiocyanate yield, controlled enzymatic hydrolysis is necessary. The pH of the reaction medium is a critical parameter, with a near-neutral pH (around 6.5-7.0) generally favoring the formation of isothiocyanates over other hydrolysis products like nitriles.[7][8]
-
Extraction: The choice of extraction solvent depends on the polarity of the target isothiocyanates. Dichloromethane is a common choice for many ITCs due to its ability to efficiently extract these relatively nonpolar compounds.[3][7] For broader profiling, a combination of solvents or solid-phase extraction (SPE) may be employed.
Chromatographic Methods for Isothiocyanate Analysis
Chromatographic techniques are the cornerstone of isothiocyanate analysis, offering the separation and quantification of individual ITCs within a complex mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of isothiocyanates.[1] Due to the lack of a strong chromophore in many ITCs, derivatization is often employed to enhance their detection by UV-Vis or fluorescence detectors.[1][9][10]
A common derivatization strategy involves reacting the isothiocyanate with a thiol-containing reagent, such as N-acetyl-L-cysteine (NAC) or 2-naphthalenethiol (2-NT), to form a stable adduct with a strong UV absorbance.[10][11][12][13]
Experimental Workflow for HPLC-UV Analysis of Isothiocyanates
Caption: Workflow for HPLC-UV analysis of isothiocyanates.
Protocol 1: HPLC-UV Analysis of Isothiocyanates with NAC Derivatization
1. Sample Preparation and Hydrolysis: a. Homogenize 1 g of fresh plant material in 10 mL of deionized water. b. Adjust the pH to 7.0 with phosphate buffer. c. Incubate at 37°C for 2 hours to allow for enzymatic hydrolysis. d. Extract the isothiocyanates by adding 10 mL of dichloromethane and vortexing for 1 minute. e. Centrifuge at 3000 x g for 10 minutes and collect the organic layer. Repeat the extraction twice. f. Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization: a. Reconstitute the dried extract in 500 µL of isopropanol. b. Add 500 µL of a derivatizing reagent consisting of 0.2 M N-acetyl-L-cysteine (NAC) and 0.2 M sodium bicarbonate in water.[12] c. Incubate the mixture at 50°C for 1 hour.[12] d. Cool the sample to room temperature before injection into the HPLC system.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector set at a wavelength appropriate for the NAC-ITC adduct (typically around 254 nm).
- Quantification: Based on a calibration curve generated with authentic standards.
HPLC-Mass Spectrometry (HPLC-MS)
For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (MS).[1] This approach often allows for the direct detection of isothiocyanates without derivatization, although derivatization can still be used to improve ionization efficiency.[11] HPLC-MS is particularly valuable for identifying and quantifying novel isothiocyanates and their metabolites in complex biological matrices.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile isothiocyanates.[3] The high resolving power of capillary GC columns combined with the definitive identification capabilities of MS makes it an excellent choice for profiling complex mixtures of volatile ITCs.
Challenges in GC-MS Analysis:
-
Thermal Instability: Some isothiocyanates can be thermally labile and may degrade in the high temperatures of the GC injector port.[11] Careful optimization of the injection temperature and the use of splitless injection can mitigate this issue.[3]
-
Derivatization: While not always necessary, derivatization can be used to improve the volatility and thermal stability of some isothiocyanates.
Protocol 2: GC-MS Analysis of Volatile Isothiocyanates
1. Sample Preparation: a. Prepare the sample extract as described in Protocol 1, step 1. b. Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions:
- Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
- Injector: Splitless mode at 250°C.
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV.
- Scan Range: 35-400 m/z.
- Identification: Based on retention time and comparison of mass spectra with a reference library (e.g., NIST).
- Quantification: Using a calibration curve of authentic standards.
Spectrophotometric Methods for Total Isothiocyanate Content
For a rapid assessment of the total isothiocyanate content, spectrophotometric methods offer a simpler and higher-throughput alternative to chromatographic techniques.
The Cyclocondensation Assay
The most widely used spectrophotometric method is the cyclocondensation assay, which is based on the reaction of isothiocyanates with 1,2-benzenedithiol.[14][15] This reaction forms a stable cyclocondensation product, 1,3-benzodithiole-2-thione, which has a strong absorbance at 365 nm.[14]
The Cyclocondensation Reaction
References
- 1. mdpi.com [mdpi.com]
- 2. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparative analysis of isothiocyanates in eight cruciferous vegetables and evaluation of the hepatoprotective effects of 4-(methylsulfinyl)-3-butenyl isothiocyanate (sulforaphene) from daikon radish (Raphanus sativus L.) sprouts - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Aryl Isothiocyanates
Introduction: The Versatility of the Aryl Isothiocyanate Moiety
Aryl isothiocyanates (Ar-N=C=S) are a fascinating and highly versatile class of organosulfur compounds. Characterized by the heterocumulene functional group, their unique electronic structure imparts a strong electrophilic character to the central carbon atom. This inherent reactivity makes them powerful building blocks in organic synthesis and drug discovery.[1] Their applications are extensive, ranging from their role as key intermediates in the synthesis of thioureas, which possess a wide array of biological activities, to their use in constructing complex heterocyclic scaffolds found in many pharmaceuticals.[2][3][4][5] Furthermore, their ability to react selectively with biological nucleophiles has established them as indispensable tools for bioconjugation and the development of targeted therapeutics.[4][6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental considerations, core reaction protocols, and safety procedures necessary for successfully working with aryl isothiocyanates.
Critical Safety and Handling Protocols
Aryl isothiocyanates and their aliphatic counterparts are often volatile, lachrymatory (tear-inducing), and toxic.[8][9] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All manipulations involving aryl isothiocyanates must be performed within a certified chemical fume hood with robust ventilation to prevent inhalation of vapors.[10] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[10]
-
Personal Protective Equipment (PPE) : Standard PPE includes a flame-resistant lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves, potentially double-gloved). Ensure gloves are changed immediately after any contact.
-
Storage : Store aryl isothiocyanates in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[8][11] They are incompatible with water, alcohols, strong acids, strong bases, and oxidizing agents.[12] Refrigerated storage (below 4°C/39°F) is often recommended to maintain product quality and minimize vapor pressure.[8][10]
-
Spill & Waste Management : In case of a spill, evacuate the area. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[9][10][11] Do not use combustible materials for absorption. All waste must be disposed of following institutional and local environmental regulations.
The Chemistry of Aryl Isothiocyanates: A Mechanistic Overview
The reactivity of the isothiocyanate group is dominated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack, primarily from nitrogen and sulfur nucleophiles. This fundamental reaction forms the basis for the synthesis of a vast number of derivatives.
Caption: General mechanism of thiourea formation.
Core Application: Synthesis of N,N'-Disubstituted Thioureas
The reaction between an aryl isothiocyanate and a primary or secondary amine is one of the most robust and high-yielding methods to generate thiourea derivatives. These products are of significant interest in medicinal chemistry for their anticancer, antimicrobial, and anti-inflammatory properties.[3][5]
Protocol 1: General Synthesis of a Phenylthiourea Derivative
This protocol details the synthesis of 1-(4-methoxyphenyl)-3-phenylthiourea from phenyl isothiocyanate and p-anisidine.[13]
Materials:
-
Phenyl isothiocyanate (10 mmol)
-
p-Anisidine (10 mmol)
-
Acetone (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask with stir bar
-
Ice bath and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve p-anisidine (10 mmol, 1.23 g) in 20 mL of acetone. Stir the solution at room temperature until all the solid has dissolved.
-
Reagent Addition: While stirring, add phenyl isothiocyanate (10 mmol, 1.20 mL) dropwise to the p-anisidine solution. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction is typically rapid, and a precipitate may begin to form. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually within 1-2 hours).
-
Product Isolation (Work-up): Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. The thiourea product will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (2 x 20 mL) to remove any water-soluble impurities.
-
Purification: Dry the crude product. For final purification, recrystallize the solid from hot ethanol to obtain pure, crystalline 1-(4-methoxyphenyl)-3-phenylthiourea.[13]
Caption: Workflow for thiourea synthesis and purification.
Data Summary: Reaction Conditions
The reaction is generally applicable to a wide range of amines. The reactivity can be influenced by the electronic nature of the amine.
| Amine Type | Typical Reaction Time | Notes |
| Aliphatic Amines | < 1 hour | Highly nucleophilic; often exothermic. Cooling may be required. |
| Electron-Rich Aryl Amines | 1-3 hours | Good nucleophiles; reaction proceeds smoothly at room temperature.[14] |
| Electron-Deficient Aryl Amines | 2-12 hours | Less nucleophilic; may require heating or longer reaction times.[14][15] |
Advanced Application: Aryl Isothiocyanates in Heterocyclic Synthesis
The bifunctional nature of aryl isothiocyanates makes them excellent precursors for synthesizing five and six-membered heterocyclic compounds, which form the core of many drug molecules.[1][2] The reaction often involves a nucleophile that can undergo an initial addition followed by an intramolecular cyclization.
Protocol 2: Synthesis of a Pyrazolo[1,5-a][8][10][16]triazine Derivative
This protocol is adapted from the synthesis of thiourea intermediates that serve as precursors to triazine heterocycles.[2]
Materials:
-
Aroyl isothiocyanate (1 mmol)
-
5-Amino-3-methyl-(1H)-pyrazole (1 mmol)
-
Acetonitrile (15 mL)
-
Reflux condenser
Step-by-Step Procedure:
-
Reaction Setup: Combine the aroyl isothiocyanate (1 mmol) and 5-amino-3-methyl-(1H)-pyrazole (1 mmol) in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Solvent Addition: Add 15 mL of acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux and maintain for the time required as determined by TLC analysis. This initial step forms the key thiourea intermediate.[2]
-
Further Cyclization (Conceptual): The resulting thiourea is then typically treated with a second reagent (e.g., an alkylating agent like ethyl bromide followed by a base) to induce cyclization and form the final heterocyclic product.[2]
-
Work-up & Purification: After cooling, the solvent is typically removed under reduced pressure. The crude residue is then purified, often by column chromatography or recrystallization, to isolate the desired product.
Frontier Application: Bioconjugation for Chemical Biology
Aryl isothiocyanates are valuable reagents for covalently labeling proteins and other biomolecules. They react with nucleophilic amino acid side chains, most commonly the ε-amino group of lysine and the thiol group of cysteine.[6][16]
pH-Dependent Selectivity
The key to achieving selective labeling is controlling the reaction pH. The thiol group of cysteine is more nucleophilic than the amine group of lysine at physiological or slightly basic pH, whereas higher pH values are needed to deprotonate the lysine side chain for efficient reaction.[6]
-
Cysteine-Selective Labeling (pH 7.4-8.5): At this pH, the cysteine thiol exists partially as the highly nucleophilic thiolate anion (S⁻), while the lysine amine is predominantly in its protonated, non-nucleophilic ammonium form (NH₃⁺). This allows for selective modification of cysteine residues.[6][16]
-
Lysine-Targeted Labeling (pH 9.0-10.0): At higher pH values, a significant fraction of lysine residues will be deprotonated to the nucleophilic amine (NH₂), enabling reaction with the isothiocyanate.[6]
Caption: pH control enables selective bioconjugation.
Protocol 3: General Procedure for Protein Labeling
Materials:
-
Protein solution in a suitable buffer (e.g., PBS)
-
Aryl isothiocyanate derivative (e.g., fluorescein isothiocyanate, FITC) stock solution in DMSO
-
pH-adjusted buffer (e.g., borate buffer for higher pH)
-
Size-exclusion chromatography column for purification
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the protein of interest is in the desired reaction buffer at the target pH (e.g., PBS at pH 8.0 for cysteine-focused labeling).
-
Reagent Preparation: Prepare a fresh stock solution of the aryl isothiocyanate in an anhydrous solvent like DMSO.
-
Conjugation Reaction: Add a molar excess (e.g., 10-20 fold) of the isothiocyanate stock solution to the stirring protein solution. The final concentration of DMSO should typically be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C, protected from light if using a fluorescent dye.
-
Purification: Separate the labeled protein from unreacted small molecules using a desalting or size-exclusion chromatography column.
-
Characterization: Confirm the extent of labeling using techniques such as UV-Vis spectroscopy (for dyes) or mass spectrometry.
Product Characterization
Confirmation of product identity and purity is essential.
-
NMR Spectroscopy: In ¹H NMR, the N-H protons of the thiourea group typically appear as broad singlets in the downfield region. ¹³C NMR will show a characteristic signal for the C=S carbon, usually around 180 ppm.[17][18][19][20]
-
Infrared (IR) Spectroscopy: The formation of a thiourea is indicated by the appearance of N-H stretching bands and a characteristic C=S stretching vibration.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful conjugation or reaction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ijacskros.com [ijacskros.com]
- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 15. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 2-Isopropylphenyl Isothiocyanate in Advanced Proteomics Research
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 2-isopropylphenyl isothiocyanate in proteomics. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to adapt and troubleshoot these protocols for novel applications.
Introduction: The Role of Isothiocyanates in Probing the Proteome
Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group –N=C=S.[1] This group possesses a highly electrophilic carbon atom, making it reactive towards nucleophiles present in biological systems.[2] While naturally occurring ITCs like sulforaphane and phenethyl isothiocyanate (PEITC) are widely studied for their health benefits, the synthetic ITC scaffold offers a versatile tool for chemical biology and proteomics.[3][4][5]
This compound (CAS: 36176-31-5) is a member of this family, offering a specific combination of reactivity and hydrophobicity that can be exploited for various proteomics applications.[6][7] Its primary utility lies in its ability to form stable, covalent bonds with proteins, enabling a range of downstream analyses.[5][8] This guide will detail protocols for its use in general protein labeling and advanced chemoproteomic strategies for target identification.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NS | [7] |
| Molecular Weight | 177.27 g/mol | [7] |
| CAS Number | 36176-31-5 | [7] |
| Appearance | Liquid (Typical) | N/A |
Part 1: The Foundational Chemistry: Covalent Protein Modification
Understanding the mechanism of action is critical for optimizing any labeling strategy. The isothiocyanate moiety of this compound reacts primarily with two key nucleophilic amino acid residues under physiological or slightly alkaline conditions.[8]
-
Lysine Residues: The ε-amino group (-NH₂) of lysine side chains attacks the electrophilic carbon of the isothiocyanate. This reaction, which is most efficient at a pH above 8, results in the formation of a stable thiourea linkage.[8][9]
-
Cysteine Residues: The thiol group (-SH) of cysteine is a potent nucleophile that readily reacts with ITCs to form a dithiocarbamate adduct.[3] While this reaction can occur over a broader pH range, the resulting linkage can be less stable than the thiourea bond, with the potential for the ITC molecule to be released and react with other nucleophiles.[9]
-
N-Terminal Amines: The α-amino group at the N-terminus of a protein also serves as a primary amine and reacts similarly to lysine residues.[10]
This selective reactivity allows this compound to function as a covalent probe, permanently tagging proteins at specific, accessible sites.
Part 2: Application I - Covalent Labeling of Purified Proteins
This protocol provides a general framework for covalently labeling a purified protein with this compound. This is a foundational technique for preparing protein conjugates for various assays where a stable tag is required. The principles are adapted from well-established protocols for other isothiocyanates like FITC.[11][12]
Protocol 2.1: Protein Labeling Workflow
Step-by-Step Methodology
A. Materials & Reagents
-
Purified Protein of Interest (POI)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Note: Amine-containing buffers like Tris or glycine must be avoided as they will compete in the reaction.[10][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1M NH₄Cl.
-
Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassettes appropriate for the protein's molecular weight.[13]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer.
B. Protocol
-
Protein Preparation:
-
Ensure the protein solution is free of any amine-containing compounds or stabilizers (e.g., Tris, glycine, sodium azide).[13]
-
Perform a buffer exchange into the Labeling Buffer using a gel filtration column or dialysis.
-
Adjust the protein concentration to 2-5 mg/mL. Higher protein concentrations generally improve labeling efficiency.[14]
-
Determine the precise protein concentration using A₂₈₀ or a BCA assay.
-
-
Isothiocyanate Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.[10] Causality: ITCs can hydrolyze in the presence of water, so fresh preparation in an anhydrous solvent is crucial for maximum reactivity.
-
-
Labeling Reaction:
-
The optimal molar ratio of ITC to protein must be determined empirically but a good starting point is a 10- to 20-fold molar excess of ITC.[11][12]
-
Calculate the volume of the ITC stock solution needed.
-
While gently stirring the protein solution, add the calculated volume of ITC solution dropwise.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any remaining reactive ITC, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl per 1 mL of reaction).[10]
-
Incubate for an additional 1-2 hours at 4°C.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and reaction byproducts by passing the solution over a gel filtration column pre-equilibrated with the desired final Storage Buffer.[12]
-
Collect fractions and monitor the protein elution by measuring absorbance at 280 nm. Pool the protein-containing fractions.
-
Alternatively, perform extensive dialysis against the Storage Buffer.
-
-
Characterization and Storage:
-
Confirm successful labeling and determine the degree of modification using mass spectrometry (e.g., LC-MS). The mass of the protein will increase by 177.27 Da for each molecule of this compound attached.
-
Store the labeled protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.
-
Part 3: Application II - Chemoproteomic Profiling for Target Identification
A powerful application of reactive fragments like this compound is in chemical proteomics, a field focused on identifying the protein targets of bioactive small molecules.[15][16] This workflow typically involves creating a probe version of the molecule with a bioorthogonal handle (e.g., an alkyne or azide) for downstream enrichment and identification by mass spectrometry.[17][18]
Conceptual Workflow for Target ID
This section outlines a state-of-the-art strategy for identifying the cellular protein targets of this compound.
Protocol 3.1: Target Identification using an Alkyne-Tagged Probe
This protocol assumes the availability of a synthesized version of this compound containing a bioorthogonal alkyne handle. This is a common strategy in modern chemical proteomics.[17][19]
A. Experimental Steps
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HEK293T, A549) to approximately 80% confluency.[3][4]
-
Treat the cells with the alkyne-tagged this compound probe at various concentrations (e.g., 1-50 µM) for a defined period (e.g., 1-4 hours). Include a DMSO-treated vehicle control.
-
(Self-Validation): For competitive profiling, pre-incubate a parallel set of cells with a high concentration of untagged this compound before adding the alkyne-tagged probe. True targets will show reduced labeling in the competed sample.
-
-
Cell Lysis:
-
Harvest cells, wash with cold PBS, and lyse in an appropriate buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration of the supernatant.
-
-
Click Chemistry Reaction:
-
To 1 mg of proteome lysate, add the click chemistry reaction mix. A typical mix includes an azide-biotin tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like TCEP), and a copper-chelating ligand (e.g., TBTA).[17]
-
Incubate for 1-2 hours at room temperature to covalently link the biotin tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotin-tagged proteins.
-
Wash the beads extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins. Causality: Rigorous washing is essential to reduce background and increase the confidence of identified targets.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea). Reduce disulfide bonds (with DTT), alkylate cysteines (with iodoacetamide), and digest the proteins into peptides overnight using trypsin.
-
Collect the peptide-containing supernatant for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]
-
B. Data Analysis
-
Acquired MS/MS spectra are searched against a human protein database to identify peptides and their corresponding proteins.[3]
-
Protein quantification is performed using label-free quantification (LFQ) or isobaric tagging methods.
-
Potential targets are identified as proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition sample.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency (Protocol 2.1) | Protein solution contains competing amines (Tris, glycine). | Perform thorough buffer exchange into an amine-free buffer.[12] |
| Isothiocyanate reagent has hydrolyzed. | Prepare the ITC stock solution in anhydrous DMSO immediately before use.[10] | |
| Incorrect pH for the reaction. | Ensure the labeling buffer pH is between 8.5 and 9.5 for efficient reaction with lysines.[12] | |
| Insufficient molar excess of the ITC. | Increase the molar ratio of ITC to protein in increments (e.g., 20x, 50x, 100x).[11] | |
| High Background in Pulldown (Protocol 3.1) | Insufficient washing of streptavidin beads. | Increase the number of wash steps and the stringency of the wash buffers (e.g., include higher salt and/or detergent concentrations). |
| Non-specific binding of the probe. | Lower the concentration of the alkyne-tagged probe used for cell treatment. | |
| Protein Precipitation during Labeling | The protein is not stable under the labeling conditions. | Perform the reaction at a lower temperature (4°C).[11] Optimize buffer conditions by adding stabilizers like glycerol. |
References
- 1. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Identification of Potential Protein Targets of Isothiocyanates by Prot" by Lixin Mi, Brian L. Hood et al. [digitalcommons.cedarville.edu]
- 5. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scrum-net.co.jp [scrum-net.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlined One-Pot Synthesis of Isothiocyanates from Primary Amines
Abstract
Isothiocyanates (ITCs) are a pivotal class of organosulfur compounds characterized by the R−N=C=S functional group. Their significance spans from their role as potent chemopreventive agents found in cruciferous vegetables to their utility as versatile synthetic intermediates in medicinal chemistry and drug development.[1][2] The electrophilic carbon atom of the isothiocyanate moiety readily reacts with nucleophiles, making ITCs invaluable for constructing complex nitrogen- and sulfur-containing heterocycles and for bioconjugation applications.[3][4] This guide provides a detailed overview and validated protocols for the efficient one-pot synthesis of isothiocyanates directly from primary amines, focusing on modern, reliable, and scalable methodologies that circumvent the use of highly toxic reagents like thiophosgene.
Introduction: The Strategic Importance of Isothiocyanates
The isothiocyanate functional group is a cornerstone in modern drug discovery and chemical biology. Naturally occurring ITCs, such as sulforaphane and phenethyl isothiocyanate (PEITC), have been extensively studied for their anticarcinogenic properties, which are attributed to their ability to modulate detoxification enzymes and induce apoptosis in cancer cells.[1][5][6] In synthetic applications, the predictable reactivity of ITCs with amines to form thioureas is a fundamental transformation for building libraries of bioactive molecules.[7]
Historically, the synthesis of ITCs was dominated by the use of thiophosgene or its surrogates.[8] However, the extreme toxicity and handling difficulties associated with these reagents have driven the development of safer and more convenient methods.[4][9] The most prevalent modern strategy involves a one-pot, two-step sequence where a primary amine is first converted to an in situ dithiocarbamate salt using carbon disulfide (CS₂), followed by desulfurization to yield the target isothiocyanate.[7][8] This approach forms the basis of the protocols detailed herein.
Core Reaction Principle: From Amine to Isothiocyanate
The conversion of a primary amine to an isothiocyanate in a one-pot process universally follows a two-stage pathway. Understanding this sequence is critical for troubleshooting and adapting the protocols to specific substrates.
Stage 1: Dithiocarbamate Salt Formation The primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically performed in the presence of a base (e.g., triethylamine, Et₃N; or an inorganic base) which deprotonates the resulting dithiocarbamic acid to form a stable dithiocarbamate salt.
Stage 2: Desulfurization The intermediate dithiocarbamate salt is then treated with a desulfurizing agent (an "activator" or "promoter"). This reagent facilitates the elimination of a sulfur atom and a proton, effectively a dehydrosulfurization, to form the stable R-N=C=S functional group. The choice of desulfurizing agent is the primary variable among the different protocols and dictates the reaction's efficiency, workup procedure, and substrate compatibility.
Below is a generalized workflow illustrating this transformation.
Caption: General workflow for one-pot isothiocyanate synthesis.
Methodologies and Protocols
We present three robust and widely applicable one-pot methods, selected for their efficiency, ease of execution, and improved safety profiles compared to traditional reagents.
Method 1: Di-tert-butyl Dicarbonate (Boc₂O) Mediated Synthesis
This method is exceptionally clean, as the byproducts are primarily volatile compounds (CO₂, COS, tert-butanol), which simplifies purification to simple evaporation.[3][4][10] It is highly effective for a wide range of alkyl and aryl amines.
Causality & Mechanism: The reaction proceeds through the formation of the dithiocarbamate salt. Boc₂O then activates this intermediate by forming an unstable mixed dithiocarbamate/carbonate adduct. This adduct rapidly decomposes, eliminating carbonyl sulfide (COS), carbon dioxide (CO₂), and tert-butoxide to yield the isothiocyanate.[3] A catalytic amount of 4-(dimethylamino)pyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO) accelerates the decomposition of the mixed adduct.[3][4]
Caption: Simplified mechanism for Boc₂O-mediated desulfurization.
Protocol 1: General Procedure for Boc₂O-Mediated Synthesis [3]
-
To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., absolute ethanol, DCM, or THF, ~0.5-1.0 M), add carbon disulfide (10 eq.).
-
Add triethylamine (1.0 eq.). For amine hydrochloride salts, add 2.0 eq. of triethylamine.
-
Stir the mixture at room temperature for 5-30 minutes. The formation of the dithiocarbamate salt may be observed as a precipitate.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.99 eq.) in a minimal amount of the reaction solvent.
-
Immediately add a catalytic amount of DMAP or DABCO (1-3 mol%).
-
Allow the reaction to warm to room temperature and stir for 15-60 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo. The crude isothiocyanate is often of high purity. If necessary, further purification can be achieved by flash column chromatography.
Method 2: 1,1'-Thiocarbonyldiimidazole (TCDI) Mediated Synthesis
TCDI serves as an excellent thiocarbonyl transfer reagent and a safer alternative to thiophosgene.[11][12] It is particularly effective for converting amines to isothiocyanates where the intermediate dithiocarbamate formation might be problematic.
Causality & Mechanism: In this method, the amine directly attacks the thiocarbonyl carbon of TCDI. This addition is followed by the stepwise elimination of two molecules of imidazole, driven by the formation of the stable isothiocyanate product. The reaction is typically clean and high-yielding.
Protocol 2: General Procedure for TCDI-Mediated Synthesis [11]
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (~0.3 M).
-
Add 1,1'-Thiocarbonyldiimidazole (TCDI, 1.2 eq.) to the solution in one portion at room temperature under an inert atmosphere (e.g., N₂ or Ar).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, add water to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure isothiocyanate.
Method 3: Tosyl Chloride (TsCl) Mediated Synthesis
This protocol is a facile and general method that relies on the in situ generation of the dithiocarbamate salt followed by a tosyl chloride-mediated decomposition.[13] It is cost-effective and applicable to a broad range of both alkyl and aryl amines.
Causality & Mechanism: After the dithiocarbamate salt is formed, the tosyl chloride acts as an electrophilic activator. The sulfur atom of the dithiocarbamate attacks the sulfonyl group of TsCl, forming a thiosulfonate intermediate. This intermediate then undergoes elimination, facilitated by the base, to release the isothiocyanate, toluenesulfinate, and chloride.
Protocol 3: General Procedure for Tosyl Chloride-Mediated Synthesis [13]
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add triethylamine (2.0 eq.) followed by the slow, dropwise addition of carbon disulfide (1.5 eq.) at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the dithiocarbamate salt.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq.) in the reaction solvent dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, quench the reaction with water.
-
Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final product.
Method Comparison and Selection Guide
The choice of method depends on the substrate, desired purity, scale, and cost considerations.
| Feature | Method 1: Boc₂O | Method 2: TCDI | Method 3: TsCl |
| Reagent Toxicity | Low | Low | Moderate |
| Workup/Purification | Very simple; often just evaporation[3] | Aqueous workup & chromatography required[11] | Aqueous workup & chromatography required[13] |
| Byproducts | Volatile (CO₂, COS, t-BuOH)[3] | Imidazole (water-soluble) | Triethylammonium chloride, toluenesulfinate salts |
| Cost | Moderate | Higher | Low |
| Substrate Scope | Broad (Alkyl, Aryl)[3][10] | Broad; good for sensitive substrates | Broad (Alkyl, Aryl)[13] |
| Best For... | High-purity products with minimal workup; parallel synthesis. | Cases where dithiocarbamate formation is slow or problematic. | Cost-effective, large-scale synthesis where chromatography is acceptable. |
Concluding Remarks for the Practicing Scientist
The one-pot synthesis of isothiocyanates from primary amines via dithiocarbamate intermediates represents a significant advancement over older, more hazardous methods. The protocols detailed in this guide, particularly the Boc₂O-mediated approach, offer high efficiency, broad applicability, and simplified purification pathways. By understanding the underlying mechanism of dithiocarbamate formation and subsequent desulfurization, researchers can logically select and optimize a synthetic route that is best suited for their specific target molecule, contributing to the rapid advancement of projects in drug discovery and materials science.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. cbijournal.com [cbijournal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 13. Isothiocyanate synthesis [organic-chemistry.org]
Application Note: A Comprehensive Guide to the Analysis of Isothiocyanates Using Liquid Chromatography
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Isothiocyanates (ITCs) are a group of naturally occurring bioactive compounds predominantly found in cruciferous vegetables such as broccoli, cabbage, and watercress. They are produced from the enzymatic hydrolysis of glucosinolates. Extensive research has highlighted the potential health benefits of ITCs, including their chemopreventive and antioxidant properties. Accurate and robust analytical methods are therefore essential for the quantification of ITCs in various matrices, including raw plant material, processed foods, and biological samples, to support research in food science, nutrition, and drug development.
This application note provides a detailed guide to the analysis of isothiocyanates using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. We will delve into the critical aspects of sample preparation, including the rationale for derivatization, and provide a step-by-step protocol for a validated analytical method.
The Challenge in Isothiocyanate Analysis
The direct analysis of isothiocyanates by HPLC can be challenging due to several factors:
-
Volatility and Instability: Many ITCs are volatile and thermally labile, making them susceptible to degradation during sample processing and analysis.
-
Lack of a Strong Chromophore: Most ITCs do not possess a strong native chromophore, leading to poor sensitivity with UV detection.
-
Reactivity: The electrophilic nature of the isothiocyanate group makes these compounds highly reactive towards nucleophiles, which can lead to analytical losses.
To overcome these challenges, a common and effective strategy is the derivatization of isothiocyanates prior to HPLC analysis. This process converts the ITCs into more stable, less volatile, and more readily detectable derivatives.
Derivatization: The Key to Successful Analysis
A widely employed and reliable method for the derivatization of isothiocyanates is their reaction with a thiol-containing reagent in the presence of a base to form dithiocarbamates. This application note will focus on the use of 1,2-benzenedithiol (BDT) as the derivatizing agent. The resulting cyclocondensation product is stable and exhibits strong UV absorbance, significantly enhancing the sensitivity and selectivity of the analysis.
The reaction proceeds as follows:
This derivatization step is crucial for achieving reproducible and accurate quantification of isothiocyanates.
Analytical Workflow
The overall workflow for the analysis of isothiocyanates using HPLC-UV is depicted in the following diagram:
Figure 1: General workflow for isothiocyanate analysis.
Detailed Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade. Deionized water (18.2 MΩ·cm).
-
Reagents: 1,2-benzenedithiol (BDT), Potassium phosphate (monobasic and dibasic), Isothiocyanate standards (e.g., Sulforaphane, Allyl isothiocyanate, Benzyl isothiocyanate).
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each isothiocyanate standard and dissolve in 10 mL of ACN in a volumetric flask. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with ACN to achieve concentrations ranging from 0.1 to 50 µg/mL.
Sample Preparation and Extraction
-
Homogenization: Freeze-dry the plant material or food sample to remove water. Grind the dried sample into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample into a 50 mL centrifuge tube. Add 10 mL of a 70:30 (v/v) methanol-water solution. Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 30°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, repeat the extraction process on the pellet twice more. Pool the supernatants.
Derivatization Protocol
-
pH Adjustment: Take 1 mL of the pooled supernatant or standard solution and add it to a 10 mL glass tube. Add 2 mL of 100 mM potassium phosphate buffer (pH 8.5).
-
Addition of Derivatizing Agent: Add 1 mL of a 10 mM solution of 1,2-benzenedithiol in methanol.
-
Reaction: Vortex the mixture for 30 seconds and then incubate at 65°C for 1 hour in a water bath.
-
Cooling: After incubation, cool the reaction mixture to room temperature.
Solid Phase Extraction (SPE) Clean-up
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the 4 mL of the derivatized sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Elution: Elute the derivatized isothiocyanates with 5 mL of acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC-UV Method Parameters
The following table summarizes the instrumental conditions for the analysis of derivatized isothiocyanates.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Deionized WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30-35 min: 100-30% B35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV-Vis Detector at 365 nm |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions and construct a calibration curve by plotting the peak area against the concentration of each isothiocyanate derivative.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of each isothiocyanate in the samples by interpolating their peak areas from the calibration curve.
The concentration of the isothiocyanate in the original sample can be calculated using the following formula:
Isothiocyanate (µg/g) = (C x V) / W
Where:
-
C is the concentration of the isothiocyanate from the calibration curve (µg/mL).
-
V is the final volume of the reconstituted sample (mL).
-
W is the weight of the initial sample (g).
Method Validation and Quality Control
To ensure the reliability of the results, it is essential to perform method validation. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Evaluated by replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determined by spike-recovery experiments, with acceptable recovery rates typically between 80-120%.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Column contamination or degradation | Flush the column with a strong solvent or replace it. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is suitable for the analytes and column. | |
| Low Sensitivity | Incomplete derivatization | Optimize derivatization conditions (pH, temperature, time). |
| Detector malfunction | Check the detector lamp and settings. | |
| Variable Retention Times | Fluctuation in mobile phase composition | Ensure proper mixing and degassing of the mobile phase. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. |
Conclusion
This application note provides a robust and reliable method for the quantification of isothiocyanates in various sample matrices using HPLC-UV. The key to successful analysis lies in the effective derivatization of the target analytes to enhance their stability and detectability. By following the detailed protocols and adhering to good laboratory practices, researchers can obtain accurate and reproducible results for their studies in food science, nutrition, and drug development.
Application Notes and Protocols for the Derivatization of Isothiocyanates for Improved Detection
Introduction: The Analytical Challenge of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables such as broccoli, cabbage, and watercress. They are formed by the enzymatic hydrolysis of glucosinolates upon plant tissue damage. The significant interest in ITCs stems from their potent chemopreventive and antimicrobial properties, making their accurate quantification crucial for research in nutrition, pharmacology, and drug development.[1][2]
However, the direct analysis of isothiocyanates presents several analytical hurdles. Many ITCs are volatile and thermally labile, leading to potential sample loss and degradation during analysis, particularly with gas chromatography (GC)-based methods.[1] Furthermore, most ITCs lack a strong chromophore, resulting in poor sensitivity when using UV-Vis detection in high-performance liquid chromatography (HPLC). Their inherent instability in various aqueous media and biological matrices further complicates reliable quantification.[3][4]
To overcome these limitations, derivatization has emerged as an indispensable strategy. By chemically modifying the isothiocyanate group, we can generate stable, non-volatile derivatives with enhanced detection characteristics. This application note provides a comprehensive guide to the derivatization of isothiocyanates, detailing the underlying chemistry, providing step-by-step protocols for key derivatization agents, and offering insights into method selection for improved analytical performance.
Core Principles of Isothiocyanate Derivatization
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of derivatization strategies. The choice of derivatizing agent is dictated by the desired analytical endpoint, whether it be enhanced UV absorbance, fluorescence, or improved ionization for mass spectrometry.
A successful derivatization strategy should ideally offer:
-
Quantitative Reaction: The reaction should proceed to completion to ensure accurate quantification.
-
Stable Derivative Formation: The resulting adduct must be stable throughout the sample preparation and analytical run.
-
Enhanced Detectability: The derivative should possess properties that are superior to the parent ITC for the chosen analytical platform.
-
Selectivity: The reagent should react specifically with the isothiocyanate group to minimize interfering byproducts.
The following sections will delve into specific, field-proven derivatization methodologies that address the challenges of ITC analysis.
General Experimental Workflow
The overall process for the analysis of isothiocyanates following derivatization can be generalized into several key stages, from sample acquisition to data analysis. The specific parameters within each stage will vary depending on the sample matrix and the chosen derivatization chemistry.
Caption: General experimental workflow for ITC analysis.
Derivatization Strategies and Protocols
This section details three robust derivatization methods, each employing a different class of nucleophile to yield stable derivatives suitable for various analytical platforms.
Cyclocondensation with 1,2-Benzenedithiol (BDT) for Total Isothiocyanate Quantification
This method is a classic and highly selective approach for determining the total isothiocyanate content in a sample. The reaction of an isothiocyanate with the vicinal dithiol, 1,2-benzenedithiol (BDT), results in a cyclocondensation reaction to form a stable, chromophoric product, 1,3-benzodithiole-2-thione. This product exhibits a strong UV absorbance at 365 nm, allowing for sensitive spectrophotometric or HPLC-UV detection. A key advantage of this method is its selectivity; other enzymatic hydrolysis products of glucosinolates, such as thiocyanates, do not react with BDT.
Reaction Mechanism:
The reaction proceeds via a two-step nucleophilic attack. The first thiol group attacks the electrophilic carbon of the isothiocyanate, forming a dithiocarbamate intermediate. A subsequent intramolecular attack by the second thiol group on the same carbon leads to the formation of the stable five-membered ring of 1,3-benzodithiole-2-thione and the release of the corresponding amine.
Caption: BDT cyclocondensation reaction with an ITC.
Protocol for Total ITC Quantification using BDT:
-
Reagents:
-
1,2-Benzenedithiol (BDT) solution: 4 mM in methanol.
-
Potassium phosphate buffer: 100 mM, pH 8.5.
-
Methanol, HPLC grade.
-
-
Procedure:
-
To a glass vial, add 1 mL of the ITC-containing sample (dissolved in methanol or an appropriate solvent).
-
Add 1 mL of the 4 mM BDT solution.
-
Add 0.5 mL of 100 mM potassium phosphate buffer (pH 8.5).
-
Tightly cap the vial and mix thoroughly.
-
Incubate the reaction mixture at 65°C for 2 hours.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for analysis by HPLC-UV at 365 nm or by spectrophotometry.
-
Derivatization with N-acetyl-L-cysteine (NAC) for LC-MS Analysis
For the specific quantification of individual isothiocyanates, particularly by LC-MS, derivatization with N-acetyl-L-cysteine (NAC) is a highly effective method. The thiol group of NAC acts as a potent nucleophile, reacting with the isothiocyanate to form a stable dithiocarbamate conjugate (ITC-NAC). This derivatization enhances the stability of the ITC and introduces a carboxyl group, which improves ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS).
Reaction Mechanism:
The reaction is a straightforward nucleophilic addition of the thiol group of NAC to the electrophilic carbon of the isothiocyanate, forming a stable dithiocarbamate linkage.
Caption: Derivatization of an ITC with NAC.
Protocol for ITC Derivatization with NAC:
-
Reagents:
-
Derivatization solution: 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate in water.
-
Isopropanol, HPLC grade.
-
Sample extract containing ITCs (e.g., from a solid-phase extraction eluate in isopropanol).
-
-
Procedure:
-
In a microcentrifuge tube, combine 500 µL of the ITC-containing sample extract with 500 µL of the derivatization solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 50°C for 1 hour.
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection and analysis by HPLC-DAD-MS.[1]
-
Derivatization with 2-Naphthalenethiol (2-NT) for Enhanced HPLC-UV Detection
For researchers relying on HPLC with UV-Vis detection, enhancing the molar absorptivity of ITCs is paramount. Derivatization with 2-naphthalenethiol (2-NT) introduces a naphthalene moiety, a strong chromophore, to the ITC molecule. This results in a significant increase in UV absorbance, thereby improving the sensitivity of the method. The resulting dithiocarbamate ester is stable and well-suited for reversed-phase HPLC.[3][5]
Reaction Mechanism:
Similar to the reaction with NAC, the thiol group of 2-NT undergoes a nucleophilic addition to the isothiocyanate group, forming a stable dithiocarbamate derivative with a highly UV-active naphthalene ring.
Caption: Derivatization of an ITC with 2-NT.
Protocol for ITC Derivatization with 2-NT for HPLC-UV:
-
Reagents:
-
2-Naphthalenethiol (2-NT) solution: 0.3 M in acetonitrile.
-
Phosphate buffer: pH 7.4.
-
Acetonitrile, HPLC grade.
-
Sample containing ITCs (e.g., in plasma or other biological fluid).
-
-
Procedure:
-
To the sample containing ITCs, add the 0.3 M 2-NT solution and phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C for 60 minutes.[3]
-
Following incubation, the reaction can be stopped by acidification (e.g., with formic acid).
-
The sample is then ready for analysis by reversed-phase HPLC with UV detection, typically around 234 nm.[3][5]
-
Method Comparison and Performance
The choice of derivatization reagent and analytical method depends on the specific research question, available instrumentation, and the nature of the sample matrix. The following table provides a comparative overview of the methods discussed.
| Feature | 1,2-Benzenedithiol (BDT) | N-acetyl-L-cysteine (NAC) | 2-Naphthalenethiol (2-NT) |
| Primary Application | Total ITC quantification | Individual ITC quantification | Individual ITC quantification |
| Detection Method | HPLC-UV, Spectrophotometry | LC-MS | HPLC-UV |
| Selectivity | High for ITCs | High for ITCs | High for ITCs |
| Key Advantage | Measures total ITC content | Excellent for MS sensitivity | Greatly enhances UV sensitivity |
| Derivative | 1,3-Benzodithiole-2-thione | Dithiocarbamate | Dithiocarbamate |
| LODs | ~0.08 µmol/L in urine[6] | 0.9–2.6 µM in extracts[7] | 10 ng/mL in plasma[3][5] |
| Considerations | Does not distinguish between individual ITCs | Requires MS detector | Requires UV detector |
Application to Biological Matrices
The analysis of ITCs and their metabolites in biological fluids such as plasma and urine is critical for pharmacokinetic and bioavailability studies. Derivatization is particularly important in these complex matrices to enhance selectivity and sensitivity.
-
Plasma: For plasma samples, protein precipitation is a necessary first step. This can be achieved by adding a threefold excess of a cold organic solvent like acetonitrile. After centrifugation, the supernatant can be collected, evaporated to dryness, and reconstituted in a suitable solvent for derivatization with reagents like 2-NT or NAC.[8]
-
Urine: Urine samples can often be derivatized after simple dilution and filtration. For methods like the BDT assay, urine can be directly incorporated into the reaction mixture.[6] For more sensitive LC-MS methods using NAC derivatization, a solid-phase extraction (SPE) cleanup step may be employed prior to derivatization to remove interfering matrix components.
Conclusion
Derivatization is a powerful and often necessary tool for the accurate and sensitive quantification of isothiocyanates in a variety of sample types. By converting these unstable and poorly detectable compounds into stable derivatives with enhanced analytical properties, researchers can overcome the inherent challenges of ITC analysis. The choice of derivatization strategy should be carefully considered based on the analytical goals and available instrumentation. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the fields of nutrition, pharmacology, and drug development to confidently and reliably measure these important bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thaiscience.info [thaiscience.info]
- 5. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of isothiocyanates in human urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of Nonpolar Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the unique purification challenges associated with nonpolar isothiocyanate (ITC) derivatives. As a Senior Application Scientist, I've designed this guide to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower your experimental choices. Nonpolar ITCs are a critical class of compounds, known for their potential as anticancer agents, but their purification can be a significant bottleneck in research and development.[1][2] This resource is structured to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Why are nonpolar isothiocyanate derivatives so challenging to purify?
A1: The primary difficulties arise from a combination of their physicochemical properties. Their nonpolar nature leads to high solubility in nonpolar organic solvents, making them prone to co-eluting with other hydrophobic impurities during chromatographic separation.[3] Furthermore, many ITCs are sensitive to heat, pH extremes, and even prolonged exposure to silica gel, which can lead to degradation.[4][5][6][7][8] Their volatility can also result in sample loss during solvent evaporation steps.[2]
Q2: What are the most common degradation pathways for isothiocyanates during purification?
A2: Isothiocyanates are electrophilic and can react with nucleophiles.[6] The most common degradation pathway is hydrolysis, which can be accelerated by acidic or basic conditions, leading to the formation of corresponding amines.[9] They can also react with residual nucleophiles on stationary phases like silica gel. Some ITCs, like allyl isothiocyanate, can undergo complex degradation in aqueous solutions to form various sulfur-containing compounds.[4][7][8]
Q3: Are there any general tips for handling and storing nonpolar isothiocyanates to maintain their purity?
A3: Yes, proper handling and storage are crucial. It is advisable to store purified nonpolar ITCs under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. Avoid prolonged exposure to air and moisture. When working with solutions, use anhydrous solvents and handle them quickly to reduce the risk of hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the purification of nonpolar isothiocyanate derivatives.
Problem 1: Co-elution of Impurities in Normal-Phase Chromatography
Why It Happens: Due to their nonpolar character, ITCs often have similar retention times to other hydrophobic impurities, such as unreacted starting materials or byproducts, on standard stationary phases like silica gel.[3]
What to Do:
-
Optimize the Mobile Phase: A systematic approach to solvent system optimization is key. Instead of relying on a standard hexane/ethyl acetate gradient, consider alternatives that offer different selectivities. For instance, using dichloromethane or toluene in place of hexane can alter the interactions between your compound, impurities, and the stationary phase.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a different stationary phase is the next logical step. Alumina (basic or neutral) can be a good alternative to silica gel, especially if your ITC is sensitive to the acidic nature of silica. Cyano-bonded or diol-bonded phases also offer different selectivities for nonpolar compounds.[3]
-
Employ Orthogonal Purification Techniques: If co-elution persists, consider a non-chromatographic method like crystallization. This technique separates compounds based on differences in solubility, providing an excellent orthogonal approach to chromatography.[3]
Problem 2: Compound Degradation on Silica Gel Column
Why It Happens: The surface of silica gel is covered with acidic silanol groups (Si-OH). These can act as catalysts for the degradation of sensitive isothiocyanates, particularly through hydrolysis or other acid-catalyzed reactions.[4]
What to Do:
-
Deactivate the Silica Gel: Before use, you can deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to add a small percentage (0.1-1%) of triethylamine to your mobile phase. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can prevent degradation.
-
Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column. Use a slightly higher flow rate than you normally would, without sacrificing resolution.
Problem 3: Low Yield After Purification
Why It Happens: Low recovery can be due to several factors, including irreversible adsorption to the stationary phase, degradation during the purification process, or physical loss of the compound. The volatility of some ITCs can also lead to significant loss during solvent removal under reduced pressure.[2]
What to Do:
-
Assess Stability: Before attempting a large-scale purification, perform a small-scale stability test. Spot your crude material on a TLC plate and let it sit for the approximate time your column chromatography will take. Develop the plate and check for new spots that would indicate degradation.
-
Gentle Solvent Removal: When concentrating your purified fractions, use a rotary evaporator with a controlled temperature bath (ideally room temperature or slightly above) and avoid pulling a very high vacuum.
-
Alternative Purification Methods: For highly sensitive or volatile compounds, consider purification techniques that do not involve stationary phases, such as crystallization or distillation (if the compound is thermally stable enough).
Problem 4: Difficulty with Crystallization
Why It Happens: The high solubility of nonpolar ITCs in many organic solvents can make it challenging to induce crystallization. Furthermore, the presence of impurities can inhibit crystal lattice formation.
What to Do:
-
Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent/anti-solvent system is often effective. Dissolve your compound in a minimal amount of a good solvent, and then slowly add an anti-solvent (in which your compound is poorly soluble) until you see persistent turbidity.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.
Experimental Protocols & Data
Protocol: Deactivation of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the treated silica gel slurry as you normally would.
-
Equilibrate the packed column with your mobile phase, which should also contain 0.1-1% triethylamine.
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Nonpolar Compounds
| Solvent System (v/v) | Polarity Index | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for a wide range of nonpolar to moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Good for separating compounds with slightly more polar functional groups. |
| Toluene / Acetone | Low to Medium | Offers different selectivity compared to hexane-based systems due to the aromatic nature of toluene. |
| Hexane / Diethyl Ether | Low | Suitable for very nonpolar compounds; diethyl ether is more polar than hexane. |
Visualization of Purification Workflow
Below is a decision-making workflow for selecting a suitable purification strategy for a novel nonpolar isothiocyanate derivative.
References
- 1. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. thaiscience.info [thaiscience.info]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Isopropylphenyl Isothiocyanate
Welcome to the technical support center for the synthesis and optimization of 2-isopropylphenyl isothiocyanate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we move beyond simple protocols to address the common challenges and nuanced questions that arise during experimentation. Our goal is to empower you with the expertise to not only troubleshoot your reactions but also to fundamentally optimize them for yield, purity, and scalability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary methods for synthesizing this compound from 2-isopropylaniline?
A1: The conversion of 2-isopropylaniline to its corresponding isothiocyanate is a standard transformation with several established routes. The choice of method often depends on factors like scale, available reagents, safety protocols, and tolerance of functional groups. The most common methods fall into two main categories:
-
Thiophosgene-Based Methods: This is a classic and often high-yielding approach where the amine reacts directly with thiophosgene (CSCl₂) or a surrogate.[1] While effective, this method's application is limited by the extreme toxicity and moisture sensitivity of thiophosgene.[2][3]
-
Carbon Disulfide (CS₂)-Based Methods: These are generally safer and more common in modern labs. The process involves two key steps:
-
Formation of a Dithiocarbamate Salt: The primary amine (2-isopropylaniline) reacts with carbon disulfide in the presence of a base (like triethylamine or potassium carbonate) to form an intermediate dithiocarbamate salt.[2][4][5]
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur equivalent and form the isothiocyanate.[4][5] A variety of reagents can be used for this step, each with its own advantages.[2][6]
-
Q2: How does the steric hindrance from the ortho-isopropyl group affect the reaction?
A2: The 2-isopropyl group introduces significant steric bulk around the amine functionality. While this does not prevent the reaction, it can influence reaction kinetics and optimal conditions. The bulky group can hinder the approach of reagents to the nitrogen atom, potentially slowing down the rate of both dithiocarbamate formation and subsequent reactions. In some cases, slightly longer reaction times or elevated temperatures may be needed compared to sterically unhindered anilines like aniline itself. However, many reported methods show good tolerance for sterically hindered substrates.[2]
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction is crucial for optimization. The most common and accessible method is Thin-Layer Chromatography (TLC) .
-
Mobile Phase: A non-polar solvent system like Hexane/Ethyl Acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) for visualization. 2-isopropylaniline (the starting material) will be visible. The product, this compound, will also be UV active and should appear as a new spot with a higher Rf value than the starting amine. The reaction is complete when the starting amine spot has been completely consumed.
For more detailed analysis, Infrared (IR) Spectroscopy is highly effective. The formation of the isothiocyanate group is clearly indicated by the appearance of a strong, characteristic absorption band around 2100-2200 cm⁻¹ . This sharp peak is absent in the starting material and provides definitive evidence of product formation.
Q4: What are the critical safety considerations when working with isothiocyanate synthesis reagents?
A4: Safety is paramount.
-
Thiophosgene (CSCl₂): Extremely toxic, corrosive, and a lachrymator. It must be handled only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) ready for any spills.
-
Carbon Disulfide (CS₂): Highly flammable with a very low flash point and a broad explosive range. It is also toxic and has a strong, unpleasant odor. All work should be performed in a well-ventilated fume hood, away from any ignition sources.
-
Bases: Reagents like triethylamine are flammable and corrosive. Handle with care.
-
Solvents: Dichloromethane (DCM) and other chlorinated solvents should be handled in a fume hood due to their volatility and potential health risks.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.
Problem 1: Low or No Yield of this compound
Q: I've followed a standard CS₂ protocol, but my yield is very low, or I've only recovered my starting material. What went wrong?
A: This is a common issue that can usually be traced back to one of two key stages: dithiocarbamate formation or the desulfurization step.
Workflow for Troubleshooting Low Yield
References
- 1. cbijournal.com [cbijournal.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
Technical Support Center: Isothiocyanate (ITC) Stability in Experimental Solvents
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). The unique electrophilic nature of the isothiocyanate group (-N=C=S) makes these compounds highly reactive and prone to degradation, posing significant challenges during experimentation and storage. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of ITC stability in different solvent systems.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of isothiocyanates.
Q1: What are the most critical factors governing the stability of my isothiocyanate compound?
A: The stability of an isothiocyanate is primarily dictated by three factors: the solvent system, pH, and temperature.[1] The isothiocyanate functional group has a highly electrophilic carbon atom, making it susceptible to attack by nucleophiles.[2][3] Therefore, solvents that are nucleophilic (e.g., water, alcohols) or contain nucleophilic species will promote degradation. Stability is generally higher in acidic conditions and decreases significantly in neutral to alkaline environments.[1][4][5] Like most chemical reactions, degradation is accelerated at higher temperatures.[4][5]
Q2: What is the best type of solvent for long-term storage or for preparing a stable stock solution?
A: Aprotic solvents are strongly recommended for both short-term experiments and long-term storage.[1] Acetonitrile is an excellent choice as ITCs have demonstrated high stability in it.[1] Other suitable aprotic solvents include acetone, ethyl acetate, and dichloromethane.[6] These solvents do not have O-H or N-H bonds and therefore do not act as nucleophiles to attack and degrade the ITC molecule.[1]
Q3: Why do my isothiocyanates degrade so quickly in aqueous solutions or alcohols like methanol?
A: This rapid degradation is due to the chemical reactivity of the ITC group. Polar protic solvents like water and alcohols (methanol, ethanol) contain nucleophilic hydroxyl (-OH) groups. These groups can attack the central carbon of the R-N=C=S group, leading to the formation of unstable thiocarbamic acids (from water) or more stable thiocarbamate derivatives (from alcohols).[1][6] This process, known as solvolysis, is a primary degradation pathway.[5] Studies consistently show that ITCs are unstable in protic solvents and significantly more stable in aprotic environments.[6]
Troubleshooting Guide: Experimental Issues & Solutions
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My ITC compound shows rapid degradation in my methanol-based assay solution. What is happening and how can I fix it?
-
Causality: Methanol is a polar protic solvent and a nucleophile that readily attacks the electrophilic carbon of the isothiocyanate group.[1][6] This leads to the formation of a methyl-thiocarbamate adduct, effectively consuming your active compound. Degradation is often even faster in methanol/water mixtures.[1] This is a well-documented instability issue for many ITCs, including sulforaphane.[5]
-
Expert Solution:
-
Switch to an Aprotic Solvent: The most effective solution is to replace methanol with a compatible aprotic solvent if your experimental design allows. Acetonitrile is the preferred alternative, offering high stability.[1][6] DMSO is another option, though you should verify its compatibility with your specific ITC and downstream analysis.
-
Use Ethanol as a Last Resort: If a protic solvent is absolutely necessary, ethanol generally results in a slower degradation rate compared to methanol.[1]
-
Control Temperature: Minimize degradation kinetics by performing your experiment at the lowest feasible temperature.[4][5] For every 10°C increase, the degradation rate of sulforaphane can increase by a factor of 3 to 4.[5]
-
Problem 2: I'm observing new, unexpected peaks in my HPLC/MS analysis when using an aqueous buffer. What are they?
-
Causality: These peaks are almost certainly degradation products. In neutral or alkaline aqueous media, ITCs undergo hydrolysis. The initial product, a thiocarbamic acid, is unstable and can decompose to a primary amine.[7] This newly formed amine is itself a nucleophile and can react with a second, intact ITC molecule to form a stable, symmetrically substituted thiourea (e.g., N,N'-diallylthiourea).[8][9][10] Other potential products include dithiocarbamates.[8]
-
Expert Solution:
-
Mass-based Identification: Use your mass spectrometry data to identify the unknown peaks. Check for masses corresponding to the parent amine ([M-COS+H]⁺), the symmetrical thiourea ([2M+H₂O-COS]⁺), or adducts with buffer components.
-
pH Optimization: Shift your buffer to a lower pH. Isothiocyanates are significantly more stable in acidic conditions (pH 4-5) which suppress the rate of hydrolysis.[1][5][11]
-
Immediate Analysis: Analyze your samples as quickly as possible after preparation to minimize the formation of degradation artifacts.
-
Problem 3: My experimental results are inconsistent and show rapid compound loss when I use a Tris-based buffer.
-
Causality: This is a classic compatibility issue. Amine-based buffers, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with isothiocyanates. The primary amine group in Tris is a potent nucleophile that will directly and rapidly react with the ITC to form a stable thiourea adduct, irreversibly consuming your compound of interest.[12] Studies have demonstrated that the decline of ITCs is much more rapid in buffers like Tris-Cl and PBS compared to deionized water alone.[13]
-
Expert Solution:
-
Avoid Amine Buffers: Never use amine-containing buffers (Tris, glycine, HEPES with a secondary amine) in your experiments with ITCs.
-
Select Non-Nucleophilic Buffers: Switch to a buffer system that does not contain nucleophilic groups. Recommended options include phosphate (e.g., PBS), citrate, or MES (2-(N-morpholino)ethanesulfonic acid).
-
Validate Your Buffer: Even with a non-amine buffer, always run a preliminary stability test. The specific ions and the pH of the buffer can still influence the degradation rate.[13] For instance, at 26°C and pH 5.0, sulforaphane was found to be more stable in a phosphate buffer than in a citrate buffer.[5]
-
Mechanistic Insights: ITC Degradation Pathways
Understanding the chemical reactions that lead to ITC degradation is key to preventing them. The following diagram illustrates the primary pathways of nucleophilic attack on the isothiocyanate functional group.
Caption: Primary degradation pathways of isothiocyanates via nucleophilic attack.
Quantitative Stability Data Summary
The choice of solvent has a dramatic impact on ITC stability. The following table summarizes findings from the literature on the stability of representative isothiocyanates.
| Isothiocyanate | Solvent System | Temperature | Stability Observation | Reference |
| Sulforaphene | Methanol, Ethanol (Protic) | 26°C | Unstable ; significant degradation observed. | [6] |
| Acetonitrile, Dichloromethane, Ethyl Acetate, Acetone (Aprotic) | 26°C | Stable ; minimal degradation. | [6] | |
| Allyl ITC | Aqueous Methanol, Water | 37°C | Unstable ; gradual degradation. | [4] |
| n-Hexane, Acetone, Ethyl Acetate (Aprotic/Non-polar) | 37°C | Stable . | [4] | |
| General ITCs | Acetonitrile (Aprotic) | Room Temp | High stability ; recommended for stock solutions. | [1] |
| Aqueous Buffer (pH 8.0) | 37°C | Highly Unstable ; T₉₀ (time to 90% remaining) of 0.19 days for Sulforaphane. | [5] | |
| Aqueous Buffer (pH 4.0) | 4°C | Moderately Stable ; T₉₀ of 17.21 days for Sulforaphane. | [5] |
Experimental Protocol: Assessing Isothiocyanate Stability
This self-validating protocol provides a robust framework for determining the stability of your specific isothiocyanate in various solvent systems using HPLC.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 5. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thaiscience.info [thaiscience.info]
Technical Support Center: Troubleshooting Co-elution of Impurities in Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common yet complex challenge of co-elution of impurities in chromatography. As your virtual Senior Application Scientist, I will provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.
Introduction: The Challenge of Co-elution
In the realm of chromatography, particularly in pharmaceutical analysis and drug development, the accurate identification and quantification of impurities are paramount for ensuring product safety and efficacy. Co-elution, the phenomenon where two or more compounds elute from a chromatographic column at the same or very similar retention times, presents a significant obstacle to achieving this goal. It can lead to inaccurate quantification and compromise the purity of an isolated compound. This guide provides a structured approach to systematically troubleshoot and resolve co-eluting peaks.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when dealing with co-eluting peaks, providing quick and actionable insights.
Q1: What are the initial signs that I might have a co-elution problem?
A1: The most obvious indicators are asymmetrical peak shapes, such as shoulders or significant tailing. A peak with a shoulder strongly suggests a co-eluting impurity.[1] However, perfectly co-eluting peaks can appear symmetrical, making visual inspection alone insufficient.[2][3]
Q2: How can I confirm if a peak is pure or contains co-eluting impurities?
A2: Several instrumental techniques can assess peak purity:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: This is a powerful tool for peak purity analysis.[3] The detector acquires UV-Vis spectra across the entire peak.[3][4][5] If the spectra are consistent, the peak is likely pure.[3][4] Variations in the spectra indicate the presence of a co-eluting impurity.[3][4][5]
-
Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer is a highly effective method. By analyzing the mass-to-charge ratio (m/z) across the peak, you can identify the presence of multiple components, even if they are chromatographically unresolved.[3]
Q3: My main peak has a shoulder. What is the first parameter I should adjust?
A3: The composition of your mobile phase is often the most powerful and easiest parameter to adjust to influence selectivity.[6][7][8] A good starting point is to modify the solvent strength. In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[1][8]
Q4: Can changing the column temperature help resolve co-eluting peaks?
A4: Yes, adjusting the column temperature can be a useful tool. Higher temperatures can increase column efficiency by reducing mobile phase viscosity, leading to sharper peaks.[6] It can also alter selectivity, which may improve the separation of co-eluting compounds.[6][9] However, be mindful that elevated temperatures can also cause sample degradation.[9]
Q5: When should I consider changing my HPLC column?
A5: If optimizing the mobile phase and other method parameters does not resolve the co-elution, changing the column is the next logical step.[6] A column with a different stationary phase chemistry can provide a different selectivity and potentially separate the co-eluting peaks.[1][10]
In-Depth Troubleshooting Guides
This section provides a systematic, in-depth approach to resolving co-elution, grounded in the principles of the resolution equation, which is influenced by column efficiency (N), selectivity (α), and retention factor (k).[1][6][8]
Systematic Mobile Phase Optimization
The mobile phase composition is a critical factor that significantly impacts analyte retention and selectivity.[9][11] A methodical approach to its optimization is essential.
Protocol 1: Systematic Mobile Phase Optimization
-
Adjust Solvent Strength (Affects Retention Factor, k):
-
Objective: To increase the retention time of the analytes, providing more opportunity for separation.
-
Procedure (Reversed-Phase): Systematically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase in small increments (e.g., 2-5%).[1][8]
-
Causality: A weaker mobile phase increases the interaction of the analytes with the stationary phase, leading to longer retention times. This can be particularly effective for early eluting, poorly retained peaks.[2][3]
-
-
Change the Organic Modifier (Affects Selectivity, α):
-
Objective: To alter the selectivity of the separation by changing the nature of the organic solvent.
-
Procedure: If using acetonitrile, switch to methanol, or vice versa.[1][2] These solvents have different properties and can alter the elution order of compounds.[1]
-
Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in selectivity. This can be a very powerful tool to resolve co-eluting peaks.[8]
-
-
Modify Mobile Phase pH (Affects Selectivity, α for Ionizable Compounds):
-
Objective: To control the ionization state of acidic or basic analytes to improve separation.
-
Procedure: For ionizable compounds, adjust the mobile phase pH. A general guideline is to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized).[1][12] Ensure the mobile phase is adequately buffered to maintain a stable pH.[12][13]
-
Causality: The ionization state of a compound significantly affects its hydrophobicity and interaction with the stationary phase.[12] Changing the pH can dramatically alter the retention and selectivity of ionizable compounds.[12]
-
Strategic Column Selection and Optimization
The stationary phase is the heart of the chromatographic separation, and its chemistry plays a crucial role in selectivity.[10]
Protocol 2: Strategic Column Selection
-
Change the Stationary Phase Chemistry (Affects Selectivity, α):
-
Objective: To introduce different separation mechanisms to resolve co-eluting peaks.
-
Procedure: If a C18 column is not providing adequate separation, consider a column with a different bonded phase. For example, a phenyl-hexyl, cyano (CN), or pentafluorophenyl (PFP) phase can offer different selectivities.[1][14]
-
Causality: Different stationary phases interact with analytes through various mechanisms (e.g., hydrophobic, pi-pi, dipole-dipole interactions). Changing the stationary phase is one of the most effective ways to alter selectivity.[6][10]
-
-
Increase Column Efficiency (N):
-
Objective: To generate sharper peaks, which are easier to resolve.
-
Procedure:
-
Use a Column with Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm) provide higher efficiency.[1][6][9]
-
Use a Longer Column: Increasing the column length increases the number of theoretical plates, leading to better resolution, but also longer analysis times and higher backpressure.[8][9]
-
-
Causality: Higher efficiency leads to narrower peaks, which means that for a given separation in retention time, the peaks will have less overlap.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A systematic workflow for troubleshooting co-eluting impurities.
Data Presentation: Impact of Method Parameter Changes on Resolution
The following table summarizes the potential impact of various parameter adjustments on chromatographic resolution.
| Parameter Adjusted | Primary Effect On | Expected Outcome on Resolution | Considerations |
| Decrease Organic Solvent % | Retention Factor (k) | Increased retention can improve separation of early eluting peaks.[1][8] | Longer analysis time. |
| Change Organic Solvent Type | Selectivity (α) | Can change elution order and resolve overlapping peaks.[1][2] | May require re-optimization of the gradient. |
| Adjust Mobile Phase pH | Selectivity (α) | Significant changes in retention and selectivity for ionizable compounds.[12] | Column stability at pH extremes; requires buffering.[13] |
| Change Stationary Phase | Selectivity (α) | Offers a different separation mechanism.[6][10] | Requires method re-validation. |
| Decrease Column Particle Size | Efficiency (N) | Sharper peaks, leading to better resolution.[6][9] | Higher backpressure. |
| Increase Column Length | Efficiency (N) | Better resolution due to more theoretical plates.[8][9] | Longer run times and higher backpressure. |
| Increase Temperature | Efficiency (N) & Selectivity (α) | Can improve peak shape and alter selectivity.[6][9] | Potential for analyte degradation.[9] |
| Decrease Flow Rate | Efficiency (N) | Can improve resolution by allowing more time for equilibration.[9] | Longer analysis time. |
The Logic of Troubleshooting Co-elution
The relationship between chromatographic parameters and peak resolution can be visualized as a decision-making process.
Caption: Logical relationship between troubleshooting steps for co-elution.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 5. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. chromtech.com [chromtech.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. veeprho.com [veeprho.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 14. jpharmsci.com [jpharmsci.com]
Technical Support Center: Isothiocyanate Extraction & Stabilization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isothiocyanates (ITCs). This resource is designed to provide field-proven insights and troubleshooting strategies to help you navigate the complexities of isothiocyanate extraction while preventing their degradation. Isothiocyanates are notoriously reactive molecules, and their stability is paramount for accurate quantification and downstream applications. This guide will explain the causality behind common extraction challenges and provide robust, self-validating protocols to enhance the integrity of your results.
The Science of Isothiocyanate Instability
Isothiocyanates are not typically present in their active form within intact plant cells. They exist as stable precursors called glucosinolates (GLS) .[1][2] When the plant tissue is damaged (e.g., by cutting, chewing, or homogenization), the enzyme myrosinase (β-thioglucoside glucohydrolase), which is physically separated from GLS in the intact plant, is released.[1][3] Myrosinase hydrolyzes glucosinolates into an unstable intermediate that rapidly rearranges to form isothiocyanates.[4][5]
However, this conversion is not the only possible outcome. The chemical environment and the presence of other proteins can divert the reaction to produce less desirable compounds, primarily nitriles, which lack the bioactivity of ITCs.[3][4][6] Understanding and controlling these competing pathways is the cornerstone of a successful extraction.
Key Factors Influencing Isothiocyanate Degradation:
-
Enzymatic Activity: The very enzyme that creates ITCs, myrosinase, can also contribute to their degradation if not properly controlled. More importantly, Epithiospecifier Proteins (ESP) can co-act with myrosinase to favor the formation of nitriles over isothiocyanates.[3][6][7]
-
pH: The pH of the medium is one of the most critical factors. Neutral pH (6.0-7.0) generally favors ITC formation.[8] However, acidic conditions (low pH) can promote nitrile formation, while alkaline conditions can accelerate the degradation of the already-formed ITCs.[6][8][9][10]
-
Temperature: Temperature influences both enzyme activity and ITC stability. While moderate heat can inactivate undesirable proteins like ESP, excessive heat will denature myrosinase, halting ITC production, and can also directly cause thermal degradation of the ITCs themselves.[11][12][13]
-
Nucleophilic Attack: The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by nucleophiles.[14][15] This includes water, alcohols (e.g., methanol, ethanol used as solvents), and thiols (e.g., amino acid residues in proteins), leading to the formation of inactive dithiocarbamates or other adducts.[14][16]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My isothiocyanate yield is consistently low, even though I know my source material is rich in glucosinolates. What's going wrong?
A1: Low yield is the most common issue and typically points to a problem in one of three areas: inefficient hydrolysis, diversion to side-products, or degradation after formation.
-
Cause 1: Suboptimal Myrosinase Activity. Your hydrolysis conditions (the step where you add water to the homogenized plant material) may not be optimal for myrosinase. The enzyme's activity is highly dependent on pH and temperature.
-
Cause 2: Nitrile Formation. Your extraction conditions might be favoring the production of nitriles instead of isothiocyanates. This is often caused by the presence of active Epithiospecifier Protein (ESP) or an acidic pH.[3][4]
-
Cause 3: Degradation by Solvent. If you are using a protic solvent like methanol or ethanol for your final extraction step, the isothiocyanates are likely reacting with the solvent to form inactive thiocarbamates.[16]
Q2: I'm seeing high variability in ITC concentration between my experimental replicates. What could be causing this inconsistency?
A2: High variability often stems from inconsistent sample preparation and hydrolysis timing.
-
Cause 1: Inconsistent Homogenization. The degree of tissue disruption directly impacts the release of myrosinase and its access to glucosinolates. Inconsistent chopping, grinding, or blending will lead to variable rates of hydrolysis.
-
Solution: Standardize your homogenization procedure. For plant material, freeze-drying followed by grinding to a uniform, fine powder can provide a more homogenous starting material.[8] If using fresh tissue, use a high-shear homogenizer for a fixed duration and speed.
-
-
Cause 2: Variable Hydrolysis Time. The conversion of glucosinolates to ITCs is a time-dependent enzymatic reaction. If you are not precisely controlling the incubation time from the addition of water to the addition of the extraction solvent, your yields will fluctuate.
-
Solution: Use a timer to ensure a consistent hydrolysis period for all samples. Once the time is up, immediately add the organic solvent (e.g., dichloromethane) to quench the enzymatic reaction and extract the formed ITCs.
-
Q3: My final extract shows good initial ITC concentration, but it rapidly loses potency, even in storage. How can I improve its stability?
A3: Isothiocyanates are inherently unstable, especially in the presence of water or other nucleophiles.[17][18]
-
Cause 1: Residual Water. The presence of water in your final organic extract can lead to slow hydrolysis of the ITCs over time.
-
Solution: After partitioning, pass the organic extract through an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water before solvent evaporation and storage.
-
-
Cause 2: Improper Storage Temperature. Like many reactive molecules, ITC degradation is accelerated at higher temperatures.[9][12]
-
Solution: Store your final, dried extract at low temperatures. For short-term storage (days), -20 °C is adequate. For long-term storage, -80 °C is strongly recommended.[8]
-
-
Cause 3: Exposure to Light and Air. Oxygen can promote oxidative degradation pathways, although this is less documented than nucleophilic attack.
-
Solution: Store extracts in amber vials to protect them from light. Before sealing and freezing, consider flushing the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Frequently Asked Questions (FAQs)
What is the single most important factor to control during ITC extraction?
pH. The pH of the hydrolysis medium has the greatest impact on the final product profile.[6][19] A neutral pH (6.0-7.0) is crucial for maximizing the conversion of glucosinolates to isothiocyanates while minimizing the formation of nitriles.
Which solvents should I absolutely avoid for extracting isothiocyanates?
Avoid protic solvents, especially methanol and ethanol .[16] Their hydroxyl groups are nucleophilic and will react with the ITC functional group, leading to significant product loss.[16]
How can I inactivate myrosinase after the hydrolysis step is complete?
The addition of the organic extraction solvent (like dichloromethane) effectively partitions the newly formed ITCs away from the aqueous phase containing the enzyme, halting the reaction. Alternatively, rapid heating (blanching) can be used to denature the enzyme, but this risks thermal degradation of the ITCs and is often used prior to hydrolysis to inactivate ESP.[11][20]
Is freeze-drying my plant samples necessary?
While not strictly mandatory, freeze-drying (lyophilization) is highly recommended.[8] It serves two purposes:
-
It preserves the integrity of the glucosinolates and myrosinase during storage.
-
It allows for easy and consistent homogenization into a fine powder, ensuring uniform reaction kinetics when water is added.
Visualized Pathways and Workflows
Glucosinolate Hydrolysis Pathways
The diagram below illustrates the critical branching point in the hydrolysis of glucosinolates. The goal of a successful extraction is to maximize the pathway leading to isothiocyanates.
Caption: Glucosinolate to Isothiocyanate Conversion Pathway.
Recommended Extraction Workflow
This workflow provides a logical sequence of steps and decision points for robust ITC extraction.
Caption: Step-by-step workflow for isothiocyanate extraction.
Data Summary Tables
Table 1: Stability of Common Isothiocyanates under Various Conditions
| Isothiocyanate | Condition | Stability / Outcome | Reference |
| Allyl ITC (AITC) | Alkaline pH | Degradation is accelerated. | [9] |
| Allyl ITC (AITC) | High Temperature (100°C) in water | Degrades into various products including N,N′-diallylthiourea. | [12] |
| Sulforaphane (SFN) | Aqueous Solution | Unstable; degradation follows first-order kinetics and is base-catalyzed. | [21] |
| General ITCs | Protic Solvents (e.g., Ethanol) | React to form inactive thiocarbamates. | [16] |
| General ITCs | Aprotic Solvents (e.g., n-hexane) | Stable. | [9] |
| General ITCs | Low Temperature (-20°C to -80°C) | Stable for storage. | [8] |
Table 2: Comparison of Common Extraction Solvents
| Solvent | Type | Suitability for ITC Extraction | Rationale | Reference |
| Dichloromethane (CH₂Cl₂) | Aprotic, Chlorinated | Excellent | Medium polarity effectively extracts ITCs without reacting with them. | [4][8] |
| Ethyl Acetate (EtOAc) | Aprotic, Ester | Excellent | Good alternative to chlorinated solvents; effectively extracts ITCs. | [4][8] |
| Chloroform (CHCl₃) | Aprotic, Chlorinated | Good | Effective, but dichloromethane is often preferred. | [16] |
| n-Hexane | Aprotic, Nonpolar | Fair to Poor | Generally too nonpolar to efficiently extract most common ITCs like sulforaphane. | [9] |
| Methanol / Ethanol | Protic, Alcohol | Not Recommended | Nucleophilic -OH group reacts with the ITC, causing significant sample loss. | [16] |
| Water | Protic | For Hydrolysis Only | Essential for the enzymatic hydrolysis step but is a poor extraction solvent and promotes ITC instability. | [17][18] |
Detailed Experimental Protocol
Protocol: Optimized Extraction of Sulforaphane from Broccoli Sprouts
This protocol provides a detailed methodology for extracting sulforaphane (SFN), a widely studied ITC, from broccoli sprouts, incorporating best practices to prevent degradation.
Materials:
-
Broccoli Sprouts (fresh or lyophilized)
-
Deionized Water
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Liquid Nitrogen (optional, for fresh sprouts)
-
High-shear homogenizer or blender
-
Centrifuge and appropriate tubes
-
Rotary evaporator
-
Amber glass vials
Methodology:
-
Sample Preparation:
-
If using lyophilized sprouts: Weigh 1-2 grams of the dried powder into a 50 mL centrifuge tube.
-
If using fresh sprouts: Weigh 10-20 grams of fresh sprouts. Freeze them immediately in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Transfer the powder to a 50 mL centrifuge tube. This prevents premature enzymatic action.[8]
-
-
Enzymatic Hydrolysis:
-
Add 10 mL of deionized water (pH ~6.5-7.0) to the powdered sample.
-
Immediately vortex the tube vigorously for 1 minute to ensure complete mixing.
-
Incubate the slurry at room temperature (~25 °C) for 2-3 hours on a shaker. This allows myrosinase to convert glucoraphanin to sulforaphane.[5]
-
-
Solvent Extraction and Reaction Quenching:
-
After incubation, add 20 mL of dichloromethane (DCM) directly to the slurry in the centrifuge tube.
-
Seal the tube and vortex vigorously for 2 minutes. The DCM will halt the enzymatic reaction and extract the lipophilic sulforaphane.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 x g for 10 minutes at 4 °C. This will result in three layers: a top aqueous layer, a middle layer of plant debris, and a bottom organic layer (DCM) containing the sulforaphane.
-
-
Collection and Drying of Extract:
-
Carefully pipette the bottom DCM layer, avoiding the plant debris, and transfer it to a clean flask.
-
Add approximately 1-2 grams of anhydrous sodium sulfate (Na₂SO₄) to the collected DCM. Swirl gently and let it sit for 10-15 minutes to remove any residual water.
-
-
Concentration:
-
Filter or decant the dried DCM extract into a round-bottom flask.
-
Concentrate the extract to near dryness using a rotary evaporator. Ensure the water bath temperature does not exceed 35-40 °C to prevent thermal degradation of the sulforaphane.
-
-
Storage:
-
Re-dissolve the concentrated residue in a known, small volume of a suitable solvent (e.g., ethyl acetate or acetonitrile for analysis).
-
Transfer the final solution to a pre-weighed amber glass vial.
-
Flush the vial with nitrogen gas, seal tightly, and store at -80 °C until analysis.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. [PDF] Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isothiocyanates from Brassica Vegetables—Effects of Processing, Cooking, Mastication, and Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Allyl Isothiocyanate [jstage.jst.go.jp]
- 10. The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered [biblio.ugent.be]
- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 16. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thaiscience.info [thaiscience.info]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Isothiocyanates
Welcome to the technical support center for the synthesis of sterically hindered isothiocyanates (ITCs). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with these notoriously difficult substrates. We will move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide actionable troubleshooting strategies to improve your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered isothiocyanates so challenging?
The primary challenge is steric hindrance, which impacts the reaction at multiple stages. Bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aryl groups) electronically and sterically deactivate the parent primary amine.[1] This reduced nucleophilicity makes the initial attack on the thiocarbonyl source (like carbon disulfide, CS₂) slow and often reversible.[2] Furthermore, the sterically encumbered intermediates, such as dithiocarbamate salts, can be difficult to convert to the final isothiocyanate product, leading to low yields.[1][3]
Q2: What are the principal synthetic routes, and how do I choose the right one for a bulky amine?
The most prevalent strategy involves a two-step sequence: formation of a dithiocarbamate salt from the primary amine and carbon disulfide (CS₂), followed by desulfurization to yield the isothiocyanate.[4][5][6] This is broadly categorized as a Type A synthesis.[5][7]
Choosing the right method depends on the specific properties of your amine:
-
For most hindered alkyl and aryl amines: The dithiocarbamate desulfurization method is the most versatile. The key is selecting a potent desulfurizing agent. Tosyl chloride is often a reliable choice for its ability to handle a range of substrates.[4][8]
-
For electron-deficient hindered amines: These substrates can be particularly challenging as their nucleophilicity is further reduced. A two-step process using reagents like phenyl chlorothionoformate may provide better results than the standard CS₂ method.[5][8]
-
When standard methods fail: If dithiocarbamate routes yield no product, consider alternatives that avoid this intermediate. The use of thiophosgene surrogates (e.g., 1,1'-thiocarbonyldiimidazole) can be effective, though these reagents can be expensive or require preparation.[1][9] Tandem Staudinger/aza-Wittig reactions also offer a completely different and often high-yielding pathway.[4][10]
Q3: My target isothiocyanate is volatile and/or an oil. How can I effectively purify it?
Purification is a significant hurdle, especially for low-molecular-weight ITCs like tert-butyl isothiocyanate, which are volatile.[1][11]
-
For Volatile Products: If the byproducts are non-volatile, purification can sometimes be achieved by direct distillation from the reaction mixture.
-
For Non-Volatile Oils: Flash column chromatography is common, but ITCs can be unstable on silica gel. It is advisable to use a less acidic stationary phase, such as deactivated (neutral) silica gel, and to run the column quickly.
-
Method Selection for Purity: The choice of synthesis method can simplify purification. For instance, using di-tert-butyl dicarbonate (Boc₂O) as a desulfurizing agent is advantageous because the byproducts (CO₂, COS, tert-butanol) are volatile and easily removed by evaporation, potentially yielding a pure product without chromatography.[2]
Q4: My isothiocyanate product seems to decompose upon storage or during workup. What causes this instability?
Isothiocyanates are electrophilic and susceptible to degradation, particularly in aqueous or protic media.[12][13] The primary degradation pathway is hydrolysis, which converts the isothiocyanate back to the corresponding primary amine.[12] This process can be accelerated in buffered solutions.[12][13] During aqueous workups, it is crucial to minimize contact time and work at lower temperatures. For long-term storage, keep the compound under an inert atmosphere (N₂ or Ar), away from moisture, and refrigerated.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low or No Product Yield
This is the most common issue when working with hindered amines. The bottleneck can be either the formation of the dithiocarbamate intermediate or its subsequent conversion.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low isothiocyanate yield.
-
Possible Cause 1a: Incomplete Dithiocarbamate Formation
-
Explanation: The nucleophilic attack of the hindered amine on CS₂ is sterically disfavored and reversible.[2] Without a sufficiently strong base to deprotonate the resulting dithiocarbamic acid, the equilibrium may lie on the side of the starting materials.
-
Solution:
-
Use a Stronger Base: Instead of triethylamine (Et₃N), consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or even sodium hydride (NaH) to irreversibly form the dithiocarbamate salt.
-
Increase Reaction Time/Temperature: Allow the dithiocarbamate formation step to proceed for a longer duration (e.g., 12-24 hours) before adding the desulfurizing agent. Gentle heating (40-50 °C) may also help drive the reaction forward.
-
-
-
Possible Cause 1b: Inefficient Desulfurization
-
Explanation: The dithiocarbamate salt of a hindered amine is itself sterically shielded. Many standard desulfurizing agents may fail to react efficiently. The choice of reagent is critical.
-
Solution: Consult the table below. Reagents like tosyl chloride, triphosgene, or iodine with an activator are often more effective for hindered substrates than milder reagents.
-
| Reagent | Substrate Scope | Typical Conditions | Advantages | Disadvantages & Common Byproducts | Reference(s) |
| Tosyl Chloride (TsCl) | Broad (Alkyl, Aryl, Hindered) | Et₃N, CH₂Cl₂, 0 °C to RT, 30 min | Facile, high-yielding, generally applicable. | Generates triethylammonium chloride salts. | [4][8] |
| Triphosgene (BTC) | Good for electron-withdrawing groups | Base, CH₂Cl₂, RT | Solid, safer to handle than phosgene. Effective for challenging substrates. | Highly toxic byproducts, moisture sensitive. | [2][4] |
| Iodine (I₂) | Broad (Alkyl, Aryl) | Base (e.g., TBAI), Biphasic solvent, RT | Mild conditions, effective. | Can be slow, requires stoichiometric iodine. | [4][9] |
| Hydrogen Peroxide (H₂O₂) | Good for non-chiral substrates | Aqueous media, RT | "Green" reagent, simple workup. | May not be effective for very hindered or sensitive substrates. | [4] |
| Di-tert-butyl dicarbonate (Boc₂O) | Alkyl and Aryl amines | DMAP (cat.), MeCN, RT | Volatile byproducts (CO₂, COS, t-BuOH) simplify purification. | May cause Boc-protection of starting amine as a side reaction.[2] | [2] |
Problem 2: Significant Formation of Symmetric Thiourea Byproduct
-
Explanation: This side product arises when the newly formed, highly electrophilic isothiocyanate reacts with a molecule of unreacted starting amine. This is especially common in reactions where the amine is not fully consumed before the isothiocyanate is generated.[2]
Side Reaction Mechanism
Caption: Formation of thiourea byproduct.
-
Solution:
-
Ensure Complete Dithiocarbamate Formation: Before adding the desulfurizing agent, ensure the starting amine is fully converted to the dithiocarbamate salt. Monitor the reaction by TLC or LCMS.
-
Use a One-Pot, Slow Addition Method: Add the desulfurizing agent slowly to the reaction mixture. This keeps the instantaneous concentration of the isothiocyanate low, minimizing its opportunity to react with any remaining starting amine.
-
Adjust Stoichiometry: If using a thiocarbonyl transfer reagent like thiophosgene, it is sometimes preferable to use the amine as the limiting reagent and maintain a slight excess of the thiocarbonylating agent.[2]
-
Section 3: Key Protocols & Methodologies
Protocol 1: Synthesis of a Hindered Isothiocyanate via Dithiocarbamate Desulfurization with Tosyl Chloride
This protocol is a robust and generally applicable method for many sterically hindered primary amines.[8]
Reaction Scheme
Caption: Two-step, one-pot synthesis using tosyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the sterically hindered primary amine (1.0 eq.).
-
Solvent and Reagents: Dissolve the amine in anhydrous dichloromethane (CH₂Cl₂). Add triethylamine (Et₃N, 2.2 eq.) followed by carbon disulfide (CS₂, 1.2 eq.).
-
Dithiocarbamate Formation: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the consumption of the starting amine by TLC or LCMS. The reaction may be gently warmed if proceeding slowly.
-
Desulfurization: Once the amine is consumed, cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction will typically form a slurry as triethylammonium salts precipitate.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the crude residue by flash column chromatography (using neutral silica gel if the product is sensitive) or distillation to afford the pure isothiocyanate.
-
Section 4: References
-
Ábrányi-Balogh, P. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. --INVALID-LINK--
-
Grubb, A. M., & Hanson, P. R. (2023). Synthesis of Isothiocyanates: An Update. Molecules. --INVALID-LINK--
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. --INVALID-LINK--
-
Grubb, A. M., & Hanson, P. R. (2023). Synthesis of Isothiocyanates: An Update. Semantic Scholar. --INVALID-LINK--
-
Maeda, B., & Murakami, K. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. --INVALID-LINK--
-
Maeda, B., & Murakami, K. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Manuscript under review. --INVALID-LINK--
-
Grubb, A. M., & Hanson, P. R. (2023). Synthesis of Isothiocyanates: An Update. PubMed. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-Butyl Isothiocyanate in Advanced Organic Synthesis. Pharma-Chemicals. --INVALID-LINK--
-
Unknown Author. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. --INVALID-LINK--
-
ResearchGate. (n.d.). Proposed reaction mechanism of formation of isothiocyanate. ResearchGate. --INVALID-LINK--
-
Google Patents. (n.d.). A kind of preparation method of isothiocyanate. Google Patents. --INVALID-LINK--
-
Skwarczynski, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. --INVALID-LINK--
-
Luang-In, V., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ScienceAsia. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 7. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. thaiscience.info [thaiscience.info]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing 2-Isopropylphenyl Isothiocyanate
Welcome to the technical support resource for 2-isopropylphenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the inherent moisture sensitivity of this versatile reagent. By understanding the causality behind its reactivity and implementing robust experimental techniques, you can ensure the integrity of your starting material and the success of your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it considered moisture-sensitive?
This compound (C₁₀H₁₁NS) is an aromatic organic compound containing an isothiocyanate functional group (-N=C=S).[1][2] This functional group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. Water, even in trace amounts from atmospheric humidity, can act as a nucleophile.
The sensitivity arises from a hydrolysis reaction where water attacks the central carbon of the isothiocyanate group. This initially forms an unstable thiocarbamic acid intermediate, which readily decomposes to generate 2-isopropylaniline and carbonyl sulfide (COS).[3] The resulting amine is often a reactive impurity that can lead to unwanted side products, such as symmetrical ureas, in subsequent reactions.
Q2: I received a new bottle of this compound. How should I properly store it to ensure its long-term stability?
Proper storage is the first and most critical step in maintaining the reagent's purity. Degradation begins the moment the compound is exposed to atmospheric moisture.
-
Inert Atmosphere: The reagent should be stored under a dry, inert atmosphere such as nitrogen or argon.[4] This displaces moisture-laden air from the headspace of the container.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[4][5] Refrigeration is recommended, but ensure the container is sealed tightly to prevent condensation from forming when it is brought to room temperature.
-
Container: The original supplier container is typically designed for stability. If you need to aliquot the reagent, use clean, oven-dried glass vials with PTFE-lined caps. Never leave the container open to the atmosphere.
Q3: My reaction to form a thiourea derivative is giving a low yield and an unexpected byproduct. Could moisture be the culprit?
Yes, moisture is a primary suspect in low-yielding thiourea syntheses.[6][7] If your this compound has been compromised by moisture, its effective concentration is reduced. Furthermore, the hydrolysis product, 2-isopropylaniline, can react with the remaining isothiocyanate to form an undesired symmetrical N,N'-di(2-isopropylphenyl)thiourea, complicating purification and reducing the yield of your target molecule.
Troubleshooting Steps:
-
Check Reagent Purity: Before starting, assess the purity of your isothiocyanate using FTIR or ¹H NMR (see Q5).
-
Ensure Anhydrous Conditions: Verify that all solvents and reagents are rigorously dried and that your glassware was oven or flame-dried before use.[8]
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture ingress during the experiment.[6]
Q4: How can I handle and transfer a small quantity of this compound without exposing it to air?
Using proper air-sensitive techniques is crucial. A recommended method involves using a syringe or cannula under a positive pressure of an inert gas.
Protocol 1: Anhydrous Transfer of this compound
-
Preparation: Ensure all glassware, syringes, and needles are oven-dried (~120 °C) for at least 4 hours and allowed to cool in a desiccator.
-
Inert Gas Setup: Place the reagent bottle and your reaction flask under a positive pressure of nitrogen or argon using a manifold or balloon.
-
Temperature Equilibration: Allow the reagent bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Transfer: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to maintain positive pressure. Use a clean, dry syringe to withdraw the desired volume of the liquid.
-
Dispensing: Quickly transfer the reagent into the reaction flask by injecting it through a septum.
-
Storage: Before storing the reagent bottle again, ensure the septum is in good condition and flush the headspace with inert gas. Consider sealing the cap with Parafilm for extra protection.
Q5: What analytical methods can I use to check the purity of my this compound and detect degradation?
Several analytical techniques are effective for quality control:
| Analytical Technique | Purpose & Key Indicators |
| FTIR Spectroscopy | Primary Check. A pure sample will show a very strong, sharp, and characteristic absorption band for the asymmetric N=C=S stretch, typically between 2040-2140 cm⁻¹.[9] The absence or diminished intensity of this peak is a clear sign of degradation. |
| ¹H NMR Spectroscopy | Purity Assessment. Allows for the identification and quantification of the parent compound versus the primary degradation product, 2-isopropylaniline. Look for the appearance of new aromatic signals and a broad N-H signal corresponding to the amine. |
| GC-MS | High-Sensitivity Detection. Ideal for detecting trace amounts of the lower molecular weight 2-isopropylaniline byproduct and confirming the mass of the parent compound.[1] |
| Thin-Layer Chromatography (TLC) | Quick Check. Can reveal the presence of more polar impurities, such as the resulting amine or urea byproducts, which will have different Rf values than the parent isothiocyanate.[10] |
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Potential Moisture-Related Cause | Recommended Solution |
| Low or No Product Yield | Degradation of the isothiocyanate starting material due to hydrolysis.[6][7] | Use a fresh bottle or freshly purified isothiocyanate. Ensure all reaction components (solvents, other reagents) are anhydrous. Run the reaction under a strict inert atmosphere.[6] |
| Formation of a Symmetrical Thiourea Byproduct | The amine byproduct from hydrolysis reacts with two equivalents of the isothiocyanate. | Follow the solutions for "Low Yield". Consider adding the isothiocyanate dropwise to the amine substrate to maintain a low concentration of the isothiocyanate, minimizing self-reaction.[6] |
| Inconsistent Reaction Results | The purity of the isothiocyanate varies between experiments due to intermittent moisture exposure. | Implement a standardized handling and storage protocol (see Protocol 1). Check the purity of the reagent via FTIR before each use. |
| Reagent Appears Cloudy or Has Precipitate | Potential polymerization or formation of insoluble urea/thiourea byproducts from extensive degradation. | Discard the reagent. Do not attempt to use it, as the concentration of active isothiocyanate is unknown and likely very low. |
Visualizing the Problem: Hydrolysis and Handling
To better understand the chemical transformation and the necessary preventative workflow, the following diagrams are provided.
Hydrolysis Pathway of this compound
The diagram below illustrates the two-step degradation process initiated by water.
Caption: Moisture-induced degradation pathway.
Recommended Experimental Workflow
This workflow outlines the critical steps to prevent moisture contamination during an experiment.
Caption: Workflow for moisture-sensitive reactions.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H11NS | CID 142052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. georganics.sk [georganics.sk]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Isothiocyanate Synthesis for Industrial Production
Welcome to the Technical Support Center for Isothiocyanate (ITC) Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to industrial production of isothiocyanates. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during scale-up. Our focus is on ensuring scientific integrity, safety, and efficiency in your large-scale synthesis endeavors.
Isothiocyanates are a critical class of organosulfur compounds, widely utilized as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Their biological activities, including anticancer and antimicrobial properties, make them highly valuable in drug discovery and development.[1][4] However, scaling their synthesis from the bench to an industrial setting presents unique challenges, from managing hazardous reagents to ensuring product purity and process efficiency.[3][4]
This guide provides practical, field-proven insights to help you navigate these complexities.
General Troubleshooting Workflow
When encountering issues during the scale-up of isothiocyanate synthesis, a systematic approach is crucial. The following workflow provides a logical sequence for diagnosing and resolving common problems.
Caption: General troubleshooting workflow for scaling up isothiocyanate synthesis.
FAQs and Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the most common industrial synthesis route: the reaction of primary amines with carbon disulfide (CS₂) followed by desulfurization.
Part 1: The Dithiocarbamate Salt Formation
The first step involves reacting a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt.[1][5]
Caption: Formation of the dithiocarbamate salt intermediate.
Q1: My reaction to form the dithiocarbamate salt is sluggish or incomplete. What are the likely causes?
A1: Several factors can impede this initial step:
-
Reagent Quality: Ensure your primary amine is of high purity and the carbon disulfide is fresh. The base, typically an organic amine like triethylamine (Et₃N) or an inorganic base like sodium hydroxide, should be anhydrous if the reaction is run in an organic solvent.[6]
-
Temperature Control: This reaction is often exothermic. On a large scale, inefficient heat removal can lead to localized overheating, potentially causing CS₂ to boil off (boiling point ~46°C) or promoting side reactions. Ensure your reactor has adequate cooling capacity and temperature monitoring.
-
Mixing Efficiency: In a large reactor, poor agitation can lead to localized concentration gradients. The amine and CS₂ must be thoroughly mixed to ensure complete reaction. Baffles within the reactor can improve mixing.
-
Solvent Choice: The choice of solvent is critical. While dichloromethane or THF are common at the lab scale, for industrial processes, solvents like toluene or aqueous systems (with a phase-transfer catalyst) might be more practical and safer.[7][8]
Q2: I'm observing an insoluble precipitate forming immediately. Is this the dithiocarbamate salt?
A2: Yes, dithiocarbamate salts are often poorly soluble in common organic solvents like dichloromethane or toluene, leading to the formation of a thick slurry. This is expected. The key challenge at scale is ensuring this slurry remains stirrable. If the mixture becomes too thick, you may need to increase the solvent volume or consider a solvent system where the salt has slightly better solubility.
Part 2: The Desulfurization Step
This is the critical step where the dithiocarbamate salt is converted to the isothiocyanate. The choice of desulfurizing agent is paramount for yield, purity, and process safety.[1][5]
Q3: My yield of isothiocyanate is low, and I'm isolating a lot of thiourea byproduct. Why is this happening?
A3: Thiourea formation is a common issue, especially with certain desulfurizing agents.[1] It typically arises from the reaction of the newly formed isothiocyanate with any remaining primary amine.
-
Causality: This suggests that either the initial dithiocarbamate formation was incomplete (leaving unreacted amine) or the desulfurization is slow, allowing for the side reaction to occur.
-
Troubleshooting Steps:
-
Ensure Complete Salt Formation: Before adding the desulfurizing agent, use an in-process control (e.g., TLC or HPLC) to confirm the complete consumption of the starting primary amine.
-
Optimize Addition: Add the desulfurizing agent slowly and with good temperature control. A rapid, uncontrolled reaction can lead to side products.
-
Choice of Reagent: Some reagents are more prone to this. For example, while effective, reagents that generate acidic byproducts can sometimes catalyze the breakdown of the dithiocarbamate back to the amine. Tosyl chloride is a generally reliable agent that often gives high yields with minimal byproducts.
-
Q4: Which desulfurizing agent should I use for industrial scale? The lab used thiophosgene, but we can't use it in the plant.
A4: Moving away from highly toxic and volatile reagents like thiophosgene is a primary goal of industrial scale-up.[4][9][10] The carbon disulfide route provides numerous safer alternatives. The choice depends on factors like cost, substrate scope, waste profile, and ease of handling.
| Desulfurizing Agent | Advantages | Disadvantages | Key Considerations |
| Tosyl Chloride (TsCl) | High yields, readily available, applicable to many substrates. | Can be difficult to remove excess from non-polar products.[11] | A workhorse reagent for many applications. |
| Ethyl Chloroformate | Inexpensive, effective.[5] | Can sometimes lead to urethane byproducts. | Good for simple alkyl and aryl amines. |
| Iodine (I₂) | Inexpensive, green desulfurization agent.[1] | Can be less effective for electron-deficient anilines. | The reaction is rapid and uses TBAI as a catalyst.[1] |
| Triphosgene | Solid, easier to handle than phosgene/thiophosgene.[5] | Still releases phosgene in situ; requires careful handling. | A safer alternative to gaseous phosgene but still hazardous. |
| Flow Chemistry | Excellent safety, rapid reaction, easy scale-up.[12][13] | Requires specialized equipment and process development. | Ideal for highly reactive or unstable isothiocyanates.[14] |
Q5: We are seeing significant byproduct formation related to our desulfurizing agent (e.g., excess tosyl chloride in the final product). How can we improve purification?
A5: This is a common scale-up challenge where purification methods that work in the lab (like column chromatography) become impractical.[11]
-
Switch Reagents: Consider a reagent that is easier to remove. For instance, if excess tosyl chloride is the issue with a non-polar ITC, acetyl chloride might be a viable alternative as its byproducts are more easily removed.[11]
-
Optimize Work-up: An acidic wash can help remove basic impurities, while a basic wash can remove acidic byproducts like p-toluenesulfonic acid (from TsCl). A patent describes a multi-step washing and distillation process for achieving high purity.[2]
-
Distillation: For volatile isothiocyanates, vacuum distillation is the most effective industrial purification method.[2][15] Ensure your vacuum system is robust and that the product is stable at the required distillation temperature.
-
Crystallization: If your isothiocyanate is a solid, recrystallization is an excellent and scalable purification technique.
Part 3: Safety, Stability, and Analysis
Q6: What are the primary safety concerns when scaling up ITC synthesis?
A6:
-
Reagent Toxicity: Carbon disulfide (CS₂) is highly toxic, volatile, and extremely flammable.[4] Thiophosgene and its alternatives (phosgene, triphosgene) are severely toxic and corrosive.[10][16] All handling must occur in well-ventilated areas or closed systems with appropriate personal protective equipment (PPE).
-
Product Toxicity: Isothiocyanates themselves are often lachrymators and skin irritants and must be handled with care.[4]
-
Exothermic Reactions: Both the salt formation and desulfurization steps can be exothermic. A robust process safety management (PSM) plan must be in place to manage thermal hazards and prevent runaway reactions.
Q7: My purified isothiocyanate seems to degrade during storage. What are the best storage conditions?
A7: Isothiocyanates are susceptible to nucleophilic attack, especially by water, which can degrade them over time.[17] Their stability is also affected by pH and temperature.[18][19]
-
Storage: Store pure isothiocyanates under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (e.g., 0-4°C).
-
Solvent: If stored in solution, use a dry, aprotic solvent. Storing ITCs in an oil-in-water emulsion has been studied for long-term stability in specific applications.[20]
-
In-situ Generation: Due to their reactivity, some processes, particularly in flow chemistry, are designed to generate the isothiocyanate and use it immediately in a subsequent step, avoiding issues of isolation and storage altogether.[12][13]
Q8: What analytical methods are suitable for monitoring reaction progress and final product purity at an industrial scale?
A8: A combination of techniques is typically used:
-
In-Process Control (IPC):
-
Final Product QC:
-
GC-MS: Excellent for identifying and quantifying volatile ITCs and impurities.
-
FTIR Spectroscopy: Confirms the presence of the characteristic isothiocyanate peak (a strong absorption around 2000-2200 cm⁻¹).
-
NMR Spectroscopy: Provides structural confirmation and purity assessment.[6]
-
| Analytical Technique | Application | Advantages | Limitations |
| HPLC | Reaction monitoring, purity analysis | Quantitative, high resolution | Requires chromophore for UV detection |
| GC-MS | Purity analysis, byproduct ID | High sensitivity for volatile compounds | Not suitable for non-volatile or thermally labile ITCs |
| FTIR | Functional group confirmation | Fast, simple | Not quantitative |
| NMR | Structural elucidation, purity | Definitive structural information | Higher cost, lower throughput |
Experimental Protocols
Protocol 1: General Procedure for Two-Step Synthesis of Aryl Isothiocyanates (Scale: 1 mole)
This protocol is a generalized procedure based on the tosyl chloride desulfurization method, which is broadly applicable.
Step 1: Dithiocarbamate Salt Formation
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add the primary aryl amine (1.0 mol).
-
Add dichloromethane (2 L) and triethylamine (1.2 mol). Stir to dissolve.
-
Cool the reaction mixture to 0-5°C using a circulating chiller.
-
Slowly add carbon disulfide (1.1 mol) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. A thick precipitate of the dithiocarbamate salt will form.
-
Take a sample for IPC (TLC/HPLC) to confirm the complete consumption of the starting amine.
Step 2: Desulfurization and Work-up
-
To the slurry from Step 1, add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 mol) in dichloromethane (500 mL) dropwise over 1-2 hours, maintaining the temperature at 0-10°C.
-
Once the TsCl addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until IPC confirms the reaction is complete.
-
Cool the mixture to 10°C and slowly quench by adding 1 L of water.
-
Separate the organic layer. Wash the organic layer sequentially with 1N HCl (2 x 500 mL), water (1 x 500 mL), and saturated sodium bicarbonate solution (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude isothiocyanate.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Introduction to Flow Chemistry Synthesis
Flow chemistry offers a safer, more efficient way to produce isothiocyanates, especially those that are unstable.[13][14] This is a conceptual protocol.
Caption: Conceptual workflow for isothiocyanate synthesis using flow chemistry.
-
Stream A: A solution of a readily prepared chloroxime in a suitable solvent (e.g., THF) is drawn into Pump A.
-
Stream B: A solution of a base (e.g., triethylamine) is drawn into Pump B.
-
The streams are combined in a T-mixer and enter a heated reactor coil to generate a nitrile oxide intermediate in situ.
-
The stream then flows through a packed-bed cartridge containing an immobilized thiourea species. This reagent acts as the sulfur source, reacting with the nitrile oxide to form the isothiocyanate.[13]
-
The product stream exits the cartridge, passes through a back-pressure regulator to maintain system pressure, and is collected. This method often yields a product stream that is pure enough for immediate use, eliminating traditional work-up and purification.[12]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 3. nbinno.com [nbinno.com]
- 4. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 10. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]
- 11. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The rapid generation of isothiocyanates in flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. BJOC - The rapid generation of isothiocyanates in flow [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 19. thaiscience.info [thaiscience.info]
- 20. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
minimizing impurity formation in one-pot isothiocyanate synthesis
A Guide to Minimizing Impurity Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for one-pot isothiocyanate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of isothiocyanates. As your Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to proactively minimize impurity formation and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your one-pot isothiocyanate synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, you observe a low yield of the desired isothiocyanate, or none at all.
Potential Causes & Solutions:
-
Incomplete Dithiocarbamate Salt Formation: The initial reaction between the primary amine and carbon disulfide (CS₂) is a crucial first step.
-
Causality: This equilibrium reaction requires a base to drive it towards the formation of the dithiocarbamate salt. The choice and stoichiometry of the base are critical. For less nucleophilic amines, such as electron-deficient anilines, a stronger base or longer reaction time may be necessary.[1][2]
-
Solution:
-
Optimize Base Selection: For aliphatic amines, common bases like triethylamine (Et₃N) or NaOH are often sufficient. For less reactive aromatic amines, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Ensure Stoichiometry: Use at least a stoichiometric amount of base relative to the amine to ensure complete conversion to the dithiocarbamate salt.
-
Monitor the Reaction: If possible, monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with the desulfurization step.
-
-
-
Inefficient Desulfurization: The choice and reactivity of the desulfurizing agent are paramount for a successful one-pot synthesis.
-
Causality: Different desulfurizing agents have varying efficiencies depending on the substrate and reaction conditions. Some may require elevated temperatures or specific solvents to be effective.[4]
-
Solution:
-
Select an Appropriate Reagent: A range of desulfurizing agents are available, including tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and various carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[3][4] For a cleaner workup with volatile byproducts, Boc₂O is an excellent choice.[5]
-
Optimize Reaction Conditions: Ensure the reaction temperature is suitable for the chosen desulfurizing agent. Some reactions proceed well at room temperature, while others may require gentle heating.
-
-
Issue 2: Presence of Symmetrical N,N'-Disubstituted Thiourea Byproduct
Symptom: Your final product is contaminated with a significant amount of symmetrical thiourea, derived from the reaction of your starting amine with the newly formed isothiocyanate.
Causality: This is a common side reaction in one-pot syntheses. If the newly formed isothiocyanate is not consumed or isolated, it can react with the remaining starting amine, which is a potent nucleophile.[6][7]
Reaction Pathway: Formation of Isothiocyanate and Thiourea Byproduct
References
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparing the Reactivity of Aryl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, aryl isothiocyanates stand out as versatile electrophilic synthons. Their controlled reactivity is paramount in the construction of a diverse array of nitrogen- and sulfur-containing heterocycles, many of which form the core of pharmacologically active molecules. Understanding the factors that govern the reactivity of different aryl isothiocyanates is therefore not merely an academic exercise, but a critical aspect of rational molecular design and efficient synthesis.
This guide provides an in-depth comparison of the reactivity of various aryl isothiocyanates, supported by experimental data and mechanistic insights. We will explore how electronic and steric effects of substituents on the aromatic ring influence the electrophilicity of the isothiocyanate group and, consequently, its reaction rate with nucleophiles.
The Underlying Chemistry: Understanding Aryl Isothiocyanate Reactivity
The reactivity of an aryl isothiocyanate is fundamentally dictated by the electrophilic character of the central carbon atom in the -N=C=S functional group. This carbon is susceptible to nucleophilic attack, most commonly by amines, to form a thiourea linkage. The reaction proceeds via a nucleophilic addition mechanism.[1]
The substituents on the aryl ring play a crucial role in modulating this reactivity. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isothiocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction. This interplay of electronic effects can be quantitatively assessed and predicted, providing a powerful tool for selecting the appropriate aryl isothiocyanate for a specific synthetic application.
Visualizing the Reactivity Landscape: Substituent Effects
The relationship between the electronic nature of the aryl substituent and the reactivity of the isothiocyanate can be visualized as a direct correlation. Electron-withdrawing groups increase the partial positive charge on the central carbon of the isothiocyanate moiety, making it a more potent electrophile.
Caption: Relationship between aryl substituents and isothiocyanate reactivity.
A Practical Approach: Experimental Comparison of Reactivity
To empirically compare the reactivity of different aryl isothiocyanates, a standardized kinetic experiment is essential. The following protocol outlines a robust method for reacting a series of aryl isothiocyanates with a model amine (n-butylamine) and monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The experimental workflow is designed to ensure reproducible and accurate kinetic data. It involves precise preparation of reactants, controlled reaction conditions, and systematic sampling for HPLC analysis.
Caption: Workflow for the kinetic analysis of aryl isothiocyanate reactivity.
Detailed Experimental Protocol
Materials:
-
Aryl isothiocyanates (e.g., 4-nitrophenyl isothiocyanate, 4-chlorophenyl isothiocyanate, phenyl isothiocyanate, 4-methylphenyl isothiocyanate, 4-methoxyphenyl isothiocyanate)
-
n-Butylamine
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Internal standard (e.g., Naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each aryl isothiocyanate in acetonitrile.
-
Prepare a 0.2 M stock solution of n-butylamine in acetonitrile.
-
Prepare a 0.05 M stock solution of the internal standard (naphthalene) in acetonitrile.
-
-
HPLC Method:
-
Mobile Phase: A gradient of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific aryl isothiocyanate).
-
Injection Volume: 10 µL.
-
-
Kinetic Run:
-
In a thermostatted reaction vessel at 25 °C, combine 1.0 mL of the aryl isothiocyanate stock solution and 1.0 mL of the internal standard stock solution.
-
Initiate the reaction by adding 0.5 mL of the n-butylamine stock solution (this results in a 2:1 molar ratio of amine to isothiocyanate).
-
Start the timer immediately.
-
At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 950 µL of the initial mobile phase (10% B) containing a small amount of acetic acid to neutralize the excess amine.
-
Inject the quenched sample into the HPLC.
-
-
Data Analysis:
-
For each time point, determine the peak area of the aryl isothiocyanate and the internal standard.
-
Calculate the concentration of the aryl isothiocyanate at each time point using a calibration curve.
-
Plot the natural logarithm of the aryl isothiocyanate concentration (ln[ArNCS]) versus time.
-
The reaction follows pseudo-first-order kinetics under these conditions (with the amine in excess). The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the amine.
-
Comparative Reactivity Data
The following table presents representative second-order rate constants for the reaction of various para-substituted phenyl isothiocyanates with n-butylamine in acetonitrile at 25 °C. The data illustrates the profound impact of the electronic nature of the substituent on the reaction rate.
| Aryl Isothiocyanate | Substituent (p-X) | Hammett Constant (σp) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| 4-Nitrophenyl isothiocyanate | -NO₂ | 0.78 | 1.25 x 10⁻¹ |
| 4-Chlorophenyl isothiocyanate | -Cl | 0.23 | 3.50 x 10⁻² |
| Phenyl isothiocyanate | -H | 0.00 | 1.10 x 10⁻² |
| 4-Methylphenyl isothiocyanate | -CH₃ | -0.17 | 4.20 x 10⁻³ |
| 4-Methoxyphenyl isothiocyanate | -OCH₃ | -0.27 | 1.80 x 10⁻³ |
Note: The rate constants presented are representative values based on established trends and may vary depending on the specific experimental conditions.
As the data clearly demonstrates, the presence of an electron-withdrawing nitro group significantly accelerates the reaction compared to the unsubstituted phenyl isothiocyanate. Conversely, electron-donating methyl and methoxy groups lead to a marked decrease in the reaction rate. This trend can be effectively correlated using a Hammett plot, which provides a linear free-energy relationship between the logarithm of the rate constant and the Hammett substituent constant (σ).
Conclusion
A thorough understanding of the factors governing the reactivity of aryl isothiocyanates is indispensable for their effective utilization in chemical synthesis and drug development. This guide has elucidated the fundamental principles of their reactivity, emphasizing the critical role of electronic effects. The provided experimental protocol offers a reliable framework for the quantitative comparison of different aryl isothiocyanates, enabling researchers to make informed decisions in the selection of reagents and the optimization of reaction conditions. By leveraging these insights, scientists can harness the full synthetic potential of this important class of compounds.
References
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Isothiocyanate Quantification
For: Researchers, scientists, and drug development professionals engaged in the analysis of isothiocyanates.
Introduction: The Analytical Imperative for Isothiocyanate Quantification
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in cruciferous vegetables.[1][2][3] With a growing body of evidence supporting their potential as chemopreventive and therapeutic agents, the accurate and reliable quantification of ITCs like sulforaphane, benzyl isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC) in complex matrices—ranging from plant materials to biological fluids—is of paramount importance.[4][5][6] However, the inherent reactivity and volatility of ITCs present unique analytical challenges, necessitating robust and validated quantification methods to ensure data integrity for research, clinical, and quality control purposes.[2][7][8]
This guide provides an in-depth comparison of the principal analytical techniques for ITC quantification, grounded in the rigorous framework of method validation. As your Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices, empowering you to select and validate the most appropriate method for your research endeavors. Our exploration will be anchored in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), adhering to internationally recognized validation guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[9][10][11][12][13][14][15][16]
The Foundation of Reliable Measurement: Principles of Analytical Method Validation
Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[10] This process is a cornerstone of quality assurance, ensuring that the data generated is accurate, precise, and reproducible. The universally accepted parameters for method validation, as outlined by the ICH Q2(R1) guideline, form the basis of our comparative analysis.[14][15][17]
These core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The Logic of Validation: A Workflow Perspective
The validation process follows a logical progression, beginning with the establishment of the analytical procedure and culminating in a comprehensive validation report. This workflow ensures that all performance characteristics are systematically evaluated and documented.
Caption: General workflow for analytical method validation.
Comparative Analysis of Key Quantification Methods
The choice of an analytical technique for isothiocyanate quantification is dictated by the specific ITC, the sample matrix, the required sensitivity, and the available instrumentation.[1] The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenated mass spectrometry techniques (LC-MS, GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many ITCs.[7] Separation is achieved based on the analyte's affinity for a stationary phase and a liquid mobile phase.
-
Expertise & Experience: HPLC, particularly in reversed-phase mode with a C18 column, is widely used for ITC analysis.[18][19] A significant challenge with some ITCs, such as sulforaphane, is the lack of a strong UV chromophore, which can lead to poor sensitivity with UV-Vis detection.[20][21] To overcome this, derivatization with a UV-absorbing agent like 2-naphthalenethiol or N-acetyl-L-cysteine (NAC) is often employed to enhance detectability.[20][22][23] The choice of mobile phase, typically a mixture of acetonitrile and water, is critical for achieving optimal separation.[18][24]
-
Trustworthiness: A well-validated HPLC method provides a high degree of confidence in the quantification of ITCs. The specificity of the method can be established by comparing the retention time and UV spectrum of the analyte in a sample to that of a certified reference standard.
HPLC Performance Data for Isothiocyanate Quantification
| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| Allyl ITC (AITC) | RP-HPLC-UV | 10–18 µg/mL | 0.0043 µg/mL | 0.01324 µg/mL | 97.07–103.66 | Intra-day: 0.02, Inter-day: 0.22 | [18] |
| Benzyl ITC (BITC) | RP-HPLC-UV | 0.5–500 µg/mL | 0.15 µg/mL | 0.55 µg/mL | 98.9–101.3 | < 2% | [19] |
| Sulforaphane | HPLC-UV (with 2-NT derivatization) | 10–2000 ng/mL | - | 10 ng/mL | 92.15 (mean) | 8.14 (mean) | [20] |
| Sulforaphane | HPLC-DAD | r² = 1 | - | - | 97.5–98.1 | 3.0–4.0 | [24] |
| Multiple ITCs | HPLC-DAD-MS (with NAC derivatization) | r² ≥ 0.991 | < 4.9 nmol/mL | - | 83.3–103.7 | < 5.4 | [23] |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. Given that many ITCs are volatile, GC can be a powerful tool for their quantification.[25]
-
Expertise & Experience: The primary challenge with GC analysis of ITCs is their potential for thermal degradation in the high-temperature environment of the injection port.[25] For example, allyl isothiocyanate can be transformed into allyl thiocyanate at high temperatures.[22] Therefore, careful optimization of the injector temperature and the use of a robust column are crucial. GC is often coupled with a mass spectrometer (GC-MS), which provides excellent selectivity and sensitivity, allowing for confident peak identification based on mass spectra.[26][27]
-
Trustworthiness: A validated GC-MS method offers a high degree of certainty in the identification and quantification of volatile ITCs. The use of selective ion monitoring (SIM) mode can further enhance sensitivity and selectivity by monitoring specific fragment ions characteristic of the target analyte.
GC-MS Performance Data for Isothiocyanate Quantification
| Analyte | Method | Linearity Range | LOD | LOQ | Accuracy (Recovery %) | Precision (%RSD) | Reference |
| Benzyl ITC (BITC) | GC-MS | 10–50 µg/mL | - | - | - | - | [26] |
| Allyl, Benzyl, Phenethyl ITCs | GC-MS | - | AITC: 12.8 ng/mL, BITC: 27.5 ng/mL, PEITC: 10.6 ng/mL | AITC: 38.9 ng/mL, BITC: 83.4 ng/mL, PEITC: 32 ng/mL | - | - | |
| Total ITCs (as cyclocondensation product) | GC-MS | 0.12–200 µM | 35 nM | - | - | - | [27] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an exceptionally powerful technique for analyzing ITCs in complex matrices like plasma and urine.[4][7][28]
-
Expertise & Experience: LC-MS/MS, particularly using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, is the gold standard for bioanalytical studies of ITCs.[28] This technique offers superior sensitivity and specificity compared to HPLC-UV.[29] The choice of ionization source is critical; atmospheric pressure chemical ionization (APCI) has been found to be more suitable for some ITCs like PEITC than electrospray ionization (ESI).[4] The development of an LC-MS method requires careful optimization of both chromatographic separation and mass spectrometric parameters (e.g., parent and product ions, collision energy).
-
Trustworthiness: Due to its high selectivity, LC-MS/MS minimizes the risk of interference from matrix components, providing highly reliable and defensible data. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[29]
LC-MS Performance Data for Isothiocyanate Quantification
| Analyte | Method | Linearity Range | LOQ | Accuracy (Bias %) | Precision (%RSD) | Reference |
| Phenethyl ITC (PEITC) | LC-APCI-MS/MS | 5.00–250 ng/mL | 5.00 ng/mL | - | Intra- and inter-day acceptable per FDA guidelines | [4] |
| Benzyl ITC (BITC) Metabolites | LC-ESI-MS/MS | - | 21–183 nM | 85 (plasma), 75 (urine) (Recovery %) | - | [28] |
| Sulforaphane & Metabolites | LC-MS | 3.9–1000 nM (metabolites), 7.8–1000 nM (SFN) | 3.9 nM (metabolites), 7.8 nM (SFN) | 1.85–14.8 | < 9.53 | [29] |
Experimental Protocols: A Practical Approach to Validation
To illustrate the practical application of these principles, detailed protocols for two key validation experiments are provided below. These are generalized protocols and should be adapted to the specific analyte, matrix, and analytical instrument.
Protocol 1: Determination of Linearity and Range
Objective: To demonstrate that the analytical method's response is proportional to the analyte concentration over a specified range.
Methodology:
-
Prepare a Stock Solution: Accurately weigh a certified reference standard of the target isothiocyanate and dissolve it in an appropriate solvent to create a stock solution of known concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the samples. For example, for an expected range of 1-100 µg/mL, standards could be prepared at 1, 10, 25, 50, 75, and 100 µg/mL.
-
Analyze the Standards: Inject each calibration standard in triplicate into the analytical system (e.g., HPLC-UV, GC-MS).
-
Construct a Calibration Curve: Plot the mean instrument response (e.g., peak area) against the corresponding concentration of each standard.
-
Perform Linear Regression Analysis: Calculate the slope, y-intercept, and the coefficient of determination (r²).
-
Assess Acceptance Criteria: The coefficient of determination (r²) should typically be ≥ 0.995. The calibration curve should be visually inspected for linearity.
Protocol 2: Assessment of Accuracy (Recovery)
Objective: To determine the closeness of the measured concentration to the true concentration. This is often assessed through a recovery study.
Methodology:
-
Select a Representative Matrix: Obtain a blank matrix (e.g., plasma, plant extract) that is free of the target isothiocyanate.
-
Spike the Matrix: Spike the blank matrix with the isothiocyanate standard at three different concentration levels (low, medium, and high) within the linear range. For example, if the range is 1-100 µg/mL, spike at 5, 50, and 95 µg/mL. Prepare at least three replicates at each level.
-
Prepare and Analyze Samples: Process the spiked samples according to the established sample preparation procedure and analyze them using the analytical method.
-
Calculate Recovery: Determine the concentration of the analyte in the spiked samples using the calibration curve. Calculate the percent recovery at each concentration level using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Assess Acceptance Criteria: The mean percent recovery should typically be within 80-120% for each concentration level, although this can vary depending on the complexity of the matrix and the regulatory guidelines being followed.
Workflow for Sample Preparation and Analysis
The successful quantification of isothiocyanates is highly dependent on the sample preparation workflow, which aims to extract the analyte of interest from the matrix and minimize interferences.
Caption: A typical workflow for isothiocyanate analysis.
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for isothiocyanate quantification is a critical step in ensuring the generation of reliable and reproducible data. As we have seen, the choice of analytical technique is a balance between the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity.
-
HPLC-UV is a robust and accessible technique, particularly when coupled with derivatization for enhanced sensitivity. It is well-suited for quality control applications and the analysis of relatively clean sample matrices.
-
GC-MS offers excellent selectivity and sensitivity for volatile isothiocyanates, but requires careful method development to avoid thermal degradation.
-
LC-MS/MS stands as the premier technique for the quantification of isothiocyanates in complex biological matrices, providing unparalleled sensitivity and specificity.
Ultimately, the responsibility lies with the researcher to select the most appropriate method and rigorously validate its performance according to established guidelines. This commitment to scientific integrity is the foundation upon which trustworthy and impactful research is built.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 4. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant sources, extraction techniques, analytical methods, bioactivity, and bioavailability of sulforaphane: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. uspbpep.com [uspbpep.com]
- 11. fda.gov [fda.gov]
- 12. centerforbiosimilars.com [centerforbiosimilars.com]
- 13. USP <1225> Method Validation - BA Sciences [basciences.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 17. starodub.nl [starodub.nl]
- 18. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Making sure you're not a bot! [mostwiedzy.pl]
- 24. HPLC method validation for measurement of sulforaphane level in broccoli by-products. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
A Comparative Guide to Desulfurization Reagents for Isothiocyanate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of bioactive compounds and chemical probes, the isothiocyanate (–N=C=S) functional group is a cornerstone of molecular design. Its versatile reactivity makes it a valuable synthon for creating thioureas, thioamides, and various heterocyclic scaffolds.[1] The most prevalent and adaptable route to isothiocyanates involves the desulfurization of an intermediate dithiocarbamate salt, which is readily formed from a primary amine and carbon disulfide. The choice of desulfurizing agent is paramount, directly influencing reaction yield, purity, substrate scope, and overall efficiency.
This guide provides an in-depth comparative analysis of commonly employed desulfurization reagents for isothiocyanate synthesis. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Central Transformation: From Dithiocarbamate to Isothiocyanate
The synthesis of isothiocyanates from primary amines is typically a one-pot, two-step process. The initial step involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to eliminate a sulfur atom and forge the characteristic –N=C=S bond.
The general mechanism involves the activation of one of the sulfur atoms of the dithiocarbamate by the desulfurizing agent, converting it into a good leaving group. Subsequent intramolecular cyclization and elimination of the activated sulfur species and other byproducts yield the desired isothiocyanate.
Comparative Analysis of Desulfurization Reagents
The selection of an appropriate desulfurization reagent is contingent upon several factors, including the nature of the starting amine (aliphatic vs. aromatic, sterically hindered, presence of sensitive functional groups), desired reaction conditions (e.g., temperature, reaction time), and the scale of the synthesis. Below is a comparative overview of some of the most frequently utilized reagents.
Performance in Benzyl Isothiocyanate Synthesis
A study comparing various desulfurizing agents in the microwave-assisted synthesis of benzyl isothiocyanate from benzylamine provides a valuable quantitative benchmark for their relative efficiencies.[1][2]
| Desulfurization Reagent | Abbreviation | Yield (%) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 |
| Cyanuric chloride | TCT | 87 |
| Iodine | I₂ | 86 |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 |
| Propane phosphonic acid anhydride | T3P® | 80 |
| p-Toluenesulfonyl chloride | TsCl | 78 |
| Ethyl chloroformate | - | 75 |
| Hydrogen peroxide (30%) | H₂O₂ | 75 |
| Data sourced from a study on the synthesis of benzyl isothiocyanate. Reactions were conducted under microwave conditions (3 min, 90 °C).[1][2] |
In-depth Look at Key Reagents
1. Tosyl Chloride (TsCl)
-
Mechanism: Tosyl chloride reacts with the dithiocarbamate salt to form a thiosulfonate intermediate. Subsequent base-mediated elimination yields the isothiocyanate, tosylsulfinate, and chloride ions.
-
Advantages: Readily available, inexpensive, and effective for a range of alkyl and aryl amines.[3]
-
Limitations: May require elevated temperatures and can sometimes lead to the formation of thiourea byproducts, especially with less reactive amines.
2. Iodine (I₂)
-
Mechanism: Iodine acts as an oxidizing agent, facilitating the intramolecular cyclization of the dithiocarbamate to form a dithiazolidine-2-thione intermediate, which then decomposes to the isothiocyanate and elemental sulfur.
-
Advantages: Mild reaction conditions, often proceeding at room temperature. The use of a biphasic water/ethyl acetate system can simplify workup by retaining impurities in the aqueous layer.[4]
-
Limitations: The stoichiometry of iodine must be carefully controlled to avoid over-oxidation or side reactions.
3. Di-tert-butyl dicarbonate ((Boc)₂O)
-
Mechanism: (Boc)₂O activates the dithiocarbamate, leading to the formation of an unstable intermediate that readily decomposes to the isothiocyanate, carbon dioxide, carbon oxysulfide, and tert-butanol.[4]
-
Advantages: The byproducts are volatile and easily removed by evaporation, simplifying purification.[4]
-
Limitations: Can be more expensive than other reagents.
4. Cyanuric Chloride (TCT)
-
Mechanism: TCT is a powerful dehydrating and activating agent. It reacts with the dithiocarbamate to form a triazine-activated intermediate, which then eliminates to give the isothiocyanate.
-
Advantages: High yields and short reaction times, especially under microwave irradiation.[1]
-
Limitations: TCT is a moisture-sensitive solid and can be corrosive.
5. Hydrogen Peroxide (H₂O₂)
-
Mechanism: H₂O₂ acts as an oxidant in a process that is particularly effective in protic solvents like water.[5]
-
Advantages: A "green" and inexpensive reagent with water as the primary byproduct. It is effective for the synthesis of non-chiral isothiocyanates and diisothiocyanates.[5]
-
Limitations: May not be suitable for substrates with functional groups sensitive to oxidation. Chiral integrity may be compromised with this method.[5]
6. Metal-Based Reagents (e.g., Pb(NO₃)₂, CoCl₂, CuSO₄)
-
Mechanism: Metal ions coordinate to the sulfur atoms of the dithiocarbamate, facilitating the elimination of a metal sulfide and formation of the isothiocyanate.
-
Advantages: These reagents are often inexpensive, readily available, and stable in air. Reactions can often be performed under mild, room temperature conditions with no by-products, simplifying workup.[5]
-
Limitations: The use of heavy metals like lead raises environmental and safety concerns.
7. Sodium Persulfate (Na₂S₂O₈)
-
Mechanism: This strong oxidizing agent effectively promotes the desulfurization of dithiocarbamates.
-
Advantages: Particularly efficient for a wide range of substrates, including alkyl, aryl, and amino acid derivatives. Crucially, this method allows for the synthesis of chiral isothiocyanates without racemization. It can be used in a one-pot procedure in water.[5]
-
Limitations: Requires careful control of reaction conditions to avoid side reactions.
Experimental Protocols
The following protocols are provided as a representative guide. Optimization may be necessary for specific substrates.
General One-Pot Synthesis of Isothiocyanates via Dithiocarbamate Desulfurization
Caption: General workflow for one-pot isothiocyanate synthesis.
Materials:
-
Primary amine (1.0 mmol)
-
Carbon disulfide (CS₂) (3.0 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Desulfurization reagent (e.g., TsCl, I₂, (Boc)₂O) (1.0-1.2 mmol)
-
Microwave reactor (optional, but recommended for accelerated reactions)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in DCM (5 mL) in a microwave-safe vial, add triethylamine (3.0 mmol) followed by the slow addition of carbon disulfide (3.0 mmol) at room temperature.
-
Stir the mixture for 10-15 minutes. The formation of the dithiocarbamate salt is often indicated by a change in color or the formation of a precipitate.
-
Add the chosen desulfurization reagent (1.0-1.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture for 3-5 minutes at 90-100 °C. (Alternatively, the reaction can be stirred at room temperature or heated conventionally, but reaction times will be significantly longer).
-
After cooling, the reaction mixture can be concentrated in vacuo and the residue purified by column chromatography on silica gel to afford the pure isothiocyanate.
Self-Validating System:
-
TLC Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure complete consumption of the starting amine and the dithiocarbamate intermediate.
-
Spectroscopic Confirmation: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and IR spectroscopy. The characteristic strong, broad absorption band for the –N=C=S group in the IR spectrum typically appears around 2100 cm⁻¹.
Mechanistic Considerations
The choice of desulfurization reagent can be guided by the electronic and steric properties of the starting amine.
Caption: Logic for selecting a desulfurization reagent.
-
Electron-rich and unhindered aliphatic amines: These substrates are generally more reactive and can be successfully converted to isothiocyanates using a wide range of reagents, including milder ones like hydrogen peroxide or iodine.
-
Electron-deficient aromatic amines: These amines are less nucleophilic and require more powerful activating agents to drive the reaction to completion. Reagents like T3P® or DMT/NMM/TsO⁻ are often more effective in these cases.
-
Chiral amines: To preserve stereochemical integrity, it is crucial to use methods that avoid harsh conditions or intermediates that could lead to racemization. Sodium persulfate has been shown to be an excellent choice for the synthesis of chiral isothiocyanates.[5]
Conclusion
The synthesis of isothiocyanates via the desulfurization of dithiocarbamates is a robust and versatile transformation. While a plethora of reagents can effect this conversion, a careful consideration of the substrate, desired reaction conditions, and potential for byproduct formation is essential for selecting the optimal reagent. Newer reagents like DMT/NMM/TsO⁻ show great promise for high-yielding and rapid syntheses, particularly under microwave conditions. For syntheses where chirality must be preserved, sodium persulfate offers a reliable solution. By understanding the comparative performance and mechanistic nuances of these reagents, researchers can confidently and efficiently access a wide array of isothiocyanates for their scientific pursuits.
References
A Researcher's Guide to Isothiocyanate Reactivity: A Comparative DFT Perspective
Isothiocyanates (R–N=C=S) represent a fascinating class of heterocumulenes, pivotal both as versatile intermediates in synthetic organic chemistry and as potent bioactive agents derived from natural sources like cruciferous vegetables.[1][2][3] Their reactivity is dominated by the highly electrophilic carbon atom of the N=C=S moiety, making them susceptible to attack by a wide range of nucleophiles and participants in various cycloaddition reactions.[1][4] Understanding and predicting the course of these reactions is paramount for applications ranging from drug development to the synthesis of complex heterocyclic systems.[5][6]
This guide provides a comparative framework for studying isothiocyanate reactivity using Density Functional Theory (DFT), a powerful computational tool that offers deep mechanistic insights. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and reliable computational approach.
Part 1: The Theoretical Bedrock of Isothiocyanate Reactivity
The chemical behavior of isothiocyanates is governed by the electronic structure of the functional group. The central carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophiles. DFT allows us to quantify these electronic properties and model the entire reaction energy profile, providing a window into transition states that are fleeting and difficult to observe experimentally.
At the heart of a DFT-based reactivity study are several key calculations:
-
Geometry Optimization: This process finds the lowest-energy three-dimensional arrangement of atoms for reactants, intermediates, transition states, and products.
-
Frequency Analysis: A crucial validation step. For a stable molecule (reactant, product), all calculated vibrational frequencies should be positive (real). For a transition state (the peak of the energy barrier), there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[7]
-
Energy Calculations: These provide the relative energies of all points on the reaction profile. From these, we derive the activation Gibbs free energy (ΔG‡), which controls the reaction rate, and the reaction Gibbs free energy (ΔG_rxn), which determines the thermodynamic feasibility.
By comparing these calculated energy values for different potential pathways or reactants, we can make robust predictions about chemical selectivity and reactivity.
Part 2: A Validated Workflow for DFT Reaction Modeling
Trustworthy computational results stem from a systematic and self-validating workflow. The following protocol outlines a standard, yet rigorous, approach for modeling an isothiocyanate reaction, such as the addition of an amine. This workflow ensures that each step confirms the validity of the previous one.
Experimental Protocol: Standard DFT Workflow
-
Structure Preparation: Build the 3D structures of the isothiocyanate and the nucleophile (e.g., methylamine) in a molecular editor.
-
Initial Optimization: Perform an initial geometry optimization of the reactants using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.
-
Reactant & Product Optimization: Optimize the geometries of the reactants and the expected product(s) at the desired level of theory (e.g., B3LYP/6-31+G(d)).
-
Frequency Verification: Perform a frequency calculation on all optimized minima (reactants, products) to confirm they have zero imaginary frequencies.
-
Transition State (TS) Search: Initiate a search for the transition state connecting reactants and products. Common methods include:
-
Synchronous Transit-Guided Quasi-Newton (QST2/QST3): Requires input geometries for reactants, products, and an initial guess of the TS.
-
Nudged Elastic Band (NEB): Finds a minimum energy path between reactants and products, with the highest point being a good guess for the TS.[7]
-
-
TS Optimization & Verification: Optimize the TS guess from the previous step. A true TS is confirmed by a subsequent frequency calculation that yields exactly one imaginary frequency.[7]
-
Intrinsic Reaction Coordinate (IRC) Calculation: This is a critical validation step. An IRC calculation follows the reaction path downhill from the TS. A correctly identified TS must connect smoothly to the intended reactant and product minima.[7]
-
Solvation & Final Energies: To model reactions in solution, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., C-PCM) and often a larger basis set for improved accuracy.[8][9]
This systematic process ensures that the calculated energy barriers are for the correct reaction and that the structures are true minima or first-order saddle points on the potential energy surface.
Part 3: Comparative Reactivity Analysis in Action
DFT's true power lies in its ability to compare alternatives. By calculating and contrasting the activation barriers for different reaction pathways, we can predict outcomes like regioselectivity or compare the reactivity of different substrates.
Case Study 1: Nucleophilic Addition Reactivity
Let's compare the reactivity of two common isothiocyanates, the aliphatic Allyl Isothiocyanate (AITC) and the aromatic Phenyl Isothiocyanate (PITC), with a model nucleophile, methylamine. The electron-withdrawing nature of the phenyl group in PITC is expected to increase the electrophilicity of the central carbon compared to the allyl group in AITC. DFT calculations can quantify this effect.
Table 1: Comparison of Calculated Activation Energies for Nucleophilic Addition
| Isothiocyanate Substrate | Reaction Pathway | Calculated Activation Gibbs Energy (ΔG‡) (kcal/mol) | Relative Reactivity Prediction |
| Allyl Isothiocyanate (AITC) | Addition of Methylamine | 12.5 | Baseline |
| Phenyl Isothiocyanate (PITC) | Addition of Methylamine | 10.2 | ~25x faster than AITC |
| Benzoyl Isothiocyanate | Addition of Methylamine | 7.8 | ~1800x faster than AITC |
Note: Values are illustrative, based on typical results from B3LYP/6-31+G(d) level of theory with a PCM solvent model. The presence of a strongly electron-withdrawing acyl group, as in Benzoyl Isothiocyanate, dramatically lowers the activation barrier, highlighting its enhanced reactivity.[1]
These results clearly show that DFT can provide quantitative predictions, guiding experimental design by identifying more reactive substrates.
Case Study 2: Selectivity in Cycloaddition Reactions
Isothiocyanates are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, which are powerful methods for constructing five-membered heterocycles.[10] However, the N=C and C=S double bonds offer two potential sites for reaction, leading to questions of chemoselectivity and regioselectivity.
A DFT study on the reaction of isothiocyanates with diazopyrazoles investigated the mechanism, which was found to proceed via a pseudopericyclic cycloaddition.[11] The calculations were able to explore multiple reaction pathways, including [7π+2π] and [3π+2π] cycloadditions, and determine the activation barriers for each. Such studies have shown that Frontier Molecular Orbital (FMO) interactions, which can be readily analyzed from DFT output, often govern the preferred reaction pathway.[11] By comparing the activation energies for attack at the C=S bond versus the C=N bond, DFT can predict the major product isomer, a task that is often challenging to determine experimentally without extensive screening.
Part 4: Expert Guidance on Method Selection
The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set. There is no single "best" method; the optimal choice is a balance between computational cost and desired accuracy for the specific problem.
-
Functionals: These are mathematical approximations to the exchange-correlation energy.
-
Basis Sets: These are sets of mathematical functions used to build the molecular orbitals.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): Widely used and efficient. Adding polarization (d,p) and diffuse + functions is crucial for accurately describing the electron distributions in molecules with lone pairs and anions.
-
Dunning-style (e.g., cc-pVDZ, cc-pVTZ): Correlation-consistent basis sets that allow for systematic improvement of results as the basis set size increases, but at a higher computational cost.[9]
-
-
Solvent Models: Reactions are rarely performed in the gas phase.
-
Continuum Models (e.g., PCM, SMD): These models treat the solvent as a continuous dielectric medium. They are essential for obtaining realistic energy profiles for reactions in solution and are a standard part of modern computational chemistry.[8]
-
Conclusion
DFT is an indispensable tool for the modern chemist investigating the rich reactivity of isothiocyanates. By enabling the detailed exploration of reaction mechanisms, the quantification of activation barriers, and the prediction of selectivity, computational studies provide critical insights that accelerate discovery. A methodologically sound, validation-focused workflow, as described here, allows researchers, scientists, and drug development professionals to harness the predictive power of DFT, leading to a more rational and efficient design of experiments and novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Navigating Isothiocyanate Synthesis: A Comparative Guide to One-Pot and Two-Step Methodologies
Isothiocyanates (R-N=C=S) are a pivotal class of organosulfur compounds, prized for their versatile applications ranging from anticancer and chemoprotective agents in drug development to essential intermediates in the synthesis of complex nitrogen- and sulfur-containing heterocycles.[1][2] The primary route to these valuable molecules often begins with the humble primary amine. However, the strategic choice between a streamlined one-pot synthesis and a more deliberate two-step approach can significantly impact reaction efficiency, substrate scope, and the purity of the final product. This guide provides a detailed, evidence-based comparison of these two methodologies to empower researchers in making informed decisions for their specific synthetic challenges.
The Core Chemistry: From Amine to Isothiocyanate
The conversion of a primary amine to an isothiocyanate fundamentally involves the introduction of a thiocarbonyl group (C=S). The most prevalent modern methods, moving away from the highly toxic and volatile thiophosgene, utilize carbon disulfide (CS₂) as the sulfur source.[3][4][5] This transformation proceeds via a key intermediate: a dithiocarbamate salt, formed by the reaction of the amine with CS₂ in the presence of a base.[2][6] The strategic divergence into one-pot or two-step synthesis lies in the handling of this dithiocarbamate intermediate.
-
Two-Step Synthesis: Involves the initial synthesis, isolation, and often purification of the dithiocarbamate salt, followed by a separate reaction step where a desulfurylating agent promotes the elimination of a sulfur moiety to yield the isothiocyanate.[2]
-
One-Pot Synthesis: Combines the formation of the dithiocarbamate salt and its subsequent desulfurization in a single reaction vessel without the isolation of the intermediate.[7][8]
The Two-Step Approach: Precision and Versatility
The two-step synthesis is the classical and often more robust method, offering greater control over the reaction parameters for each distinct transformation.
Mechanistic Rationale & Workflow
The first step is the nucleophilic attack of the primary amine on carbon disulfide, facilitated by a base (e.g., triethylamine, potassium carbonate) to deprotonate the amine or the intermediate dithiocarbamic acid, forming a stable dithiocarbamate salt.[2] This salt is typically a solid that can be precipitated, filtered, and purified.
In the second step, the isolated dithiocarbamate salt is treated with a desulfurylating agent. A wide array of reagents can effect this transformation, including tosyl chloride, iodine, hydrogen peroxide, or metal salts, which facilitate the elimination to form the final isothiocyanate product.[2][6][9]
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for Two-Step Isothiocyanate Synthesis.
Causality and Control: Why Choose Two Steps?
The primary advantage of the two-step process is its broad applicability, especially for challenging substrates.[3][10]
-
Electron-Deficient Amines: Aromatic and heterocyclic amines with electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) are less nucleophilic.[1][11] Forcing their reaction with CS₂ in a one-pot setting can require harsh conditions that lead to side reactions. The two-step method allows for the optimization of dithiocarbamate formation (e.g., using a stronger base or longer reaction times) independently of the desulfurization step.[3][12]
-
Purity and Characterization: Isolating the dithiocarbamate salt allows for its purification and characterization, ensuring that a high-quality intermediate is carried forward. This minimizes the carry-over of unreacted starting materials or byproducts into the final step, simplifying the ultimate purification of the target isothiocyanate.
-
Compatibility: The desulfurylating agent and its reaction conditions might be incompatible with the base or solvent system used for the initial salt formation. Separation of these steps circumvents such incompatibilities.
The One-Pot Approach: Efficiency and Atom Economy
One-pot synthesis represents a more streamlined and resource-efficient alternative, aligning with the principles of green chemistry by reducing solvent usage and purification steps.[13][14]
Mechanistic Rationale & Workflow
In a one-pot procedure, the primary amine, carbon disulfide, and a base are combined to generate the dithiocarbamate salt in situ.[1][7] Without isolation, the desulfurylating agent is then added directly to the same reaction vessel to convert the intermediate into the final isothiocyanate.[9] The success of this approach hinges on the careful selection of reagents and conditions that are compatible across both reaction stages.[7]
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for One-Pot Isothiocyanate Synthesis.
Causality and Control: Why Choose One Pot?
The motivation for employing a one-pot synthesis is primarily efficiency.[14]
-
Time and Resource Savings: By eliminating the intermediate isolation and purification steps, one-pot methods significantly reduce overall reaction time, labor, and the consumption of solvents for work-up and chromatography.[14]
-
Higher Throughput: This streamlined process is well-suited for the rapid synthesis of compound libraries, particularly when dealing with amenable substrates.
-
Substrate Suitability: One-pot procedures are highly effective for nucleophilic amines, such as primary alkyl amines and anilines bearing electron-donating groups.[3][10] For these substrates, the formation of the dithiocarbamate salt is often rapid and clean, allowing for the seamless introduction of the second-stage reagent.
Performance Comparison: One-Pot vs. Two-Step
The choice between these methodologies often comes down to a trade-off between speed and substrate scope. The following table summarizes key performance indicators based on published experimental data.
| Parameter | One-Pot Synthesis | Two-Step Synthesis | Justification & Causality |
| Reaction Time | Generally shorter (hours) | Longer (can be >1 day) | Eliminates intermediate work-up and purification steps.[14] |
| Substrate Scope | Best for alkyl and electron-rich aryl amines.[3][10] | More versatile; effective for a broad range of amines, including highly electron-deficient and heterocyclic systems.[3][4][10] | The two-step approach allows for tailored conditions for difficult substrates without compromising the second step.[3] |
| Typical Yields | High for suitable substrates (up to 95%).[10] Can be very low or zero for electron-deficient amines.[2] | Generally good to excellent across a wider substrate scope (up to 99%).[2][10] | Optimization of each step individually minimizes side reactions and maximizes conversion. |
| Purity | Can be lower due to carry-over of byproducts. | Generally higher. | Isolation and purification of the intermediate removes impurities before the final step. |
| Operational Simplicity | Simpler procedure, fewer handling steps. | More complex, requires filtration and handling of solids. | A single reaction vessel simplifies the experimental setup. |
| Cost & Waste | Lower solvent and reagent consumption. | Higher due to intermediate work-up and purification. | Reduced number of procedural steps leads to less chemical waste.[14] |
Experimental Data Snapshot:
A study by Li et al. using phenyl chlorothionoformate highlights the stark difference in applicability. For electron-rich p-anisidine, the one-pot method yielded 92% of the isothiocyanate. In contrast, for the highly electron-deficient 4-nitroaniline, the one-pot method yielded only 35%, while the two-step approach afforded an excellent 96% yield.[3] Similarly, research using sodium persulfate as the desulfurization agent noted that while the one-pot method worked well for many substrates, certain electron-deficient compounds like 3-isothiocyanatopyridine and 1-isothiocyanato-3-nitrobenzene gave significantly higher yields with the two-step method (72-73%) compared to trace or low yields (20%) in the one-pot process.[2]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 4-Nitrophenyl Isothiocyanate[3]
Step 1: Synthesis of O-Phenyl 4-nitrophenylthiocarbamate
-
To a solution of 4-nitroaniline (1.38 g, 10 mmol) in dichloromethane (50 mL), add solid sodium hydroxide (0.8 g, 20 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add phenyl chlorothionoformate (1.73 g, 10 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove solids.
-
Wash the filtrate with water (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude thiocarbamate intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of 4-Nitrophenyl Isothiocyanate
-
Dissolve the crude thiocarbamate from Step 1 in dichloromethane (50 mL).
-
Add powdered sodium hydroxide (0.8 g, 20 mmol).
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford pure 4-nitrophenyl isothiocyanate.
Protocol 2: One-Pot Synthesis of 4-Methoxyphenyl Isothiocyanate[13]
-
In a flask, dissolve p-anisidine (1.23 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in water (7 mL).
-
Add carbon disulfide (0.91 g, 12 mmol) dropwise to the stirring mixture at room temperature over 30 minutes.
-
Continue stirring for an additional 2 hours to ensure complete formation of the dithiocarbamate salt in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve cyanuric chloride (TCT) (0.92 g, 5 mmol) in dichloromethane (20 mL) and add this solution to the reaction mixture.
-
Stir the resulting biphasic mixture at 0 °C for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure 4-methoxyphenyl isothiocyanate.
Conclusion and Recommendations
The choice between one-pot and two-step isothiocyanate synthesis is not a matter of one being definitively superior, but rather a strategic decision based on the substrate and the experimental goals.
-
Choose a one-pot synthesis when working with alkyl amines or electron-rich aromatic amines, and when speed, efficiency, and high throughput are the primary considerations. The reduced handling and waste make it an attractive option for routine transformations of amenable substrates.
-
Choose a two-step synthesis when dealing with electron-deficient or sterically hindered amines, sensitive functional groups, or when the highest possible purity of the final product is critical. The control and versatility afforded by isolating the dithiocarbamate intermediate make it the more reliable method for challenging syntheses and for ensuring the robustness of a synthetic route in drug development.
By understanding the mechanistic underpinnings and practical trade-offs of each approach, researchers can confidently select and execute the optimal strategy for their isothiocyanate synthesis needs.
References
- 1. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions | Technology Networks [technologynetworks.com]
- 8. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]
- 9. Isothiocyanate synthesis [organic-chemistry.org]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 11. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. quora.com [quora.com]
A Comparative Guide to Assessing the Isotopic Purity of Synthesized Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development, metabolism studies, and biochemical research, isotopically labeled compounds are indispensable tools. Synthesized isothiocyanates, a class of compounds with significant biological activity, are frequently labeled with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) to trace their metabolic fate, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. The precision of these studies hinges on the accurate determination of the isotopic purity of the synthesized isothiocyanate. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—complete with experimental protocols and an in-depth analysis of their respective strengths and limitations.
The Critical Role of Isotopic Purity
Isotopic purity refers to the percentage of a synthesized compound that is enriched with a specific isotope at a designated atomic position. Incomplete incorporation of the desired isotope or the presence of unlabeled starting materials can lead to significant errors in experimental interpretation. For instance, an overestimation of isotopic purity can lead to incorrect calculations of metabolite concentrations in pharmacokinetic studies. Therefore, rigorous assessment of isotopic purity is a cornerstone of data integrity in research and development.
A Tale of Two Techniques: Mass Spectrometry vs. NMR Spectroscopy
The two workhorses for determining isotopic purity are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. While both can provide the necessary data, they operate on different principles and offer complementary information. The choice between them, or the decision to use both, depends on the specific requirements of the analysis, including the desired level of structural detail, sensitivity, and sample availability.
Mass Spectrometry: The Sensitivity Champion
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Its exceptional sensitivity makes it ideal for detecting even trace amounts of isotopic impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the isolation of the target isothiocyanate from potential synthetic byproducts before isotopic analysis.
High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) or Orbitrap analyzers, provides the mass accuracy required to resolve and quantify different isotopologues (molecules of the same compound that differ only in their isotopic composition).[1]
The choice of ionization technique (e.g., Electrospray Ionization - ESI) and the MS analyzer is dictated by the physicochemical properties of the isothiocyanate and the required level of mass accuracy. ESI is a soft ionization technique suitable for many organic molecules, minimizing fragmentation and preserving the molecular ion for accurate mass determination. HRMS is crucial for distinguishing between isotopologues with very small mass differences.
Nuclear Magnetic Resonance Spectroscopy: The Structural Virtuoso
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For isotopic purity assessment, quantitative NMR (qNMR) is a particularly powerful, non-destructive technique. It allows for the direct observation and quantification of both the labeled and unlabeled sites within the molecule, providing unambiguous confirmation of the labeling position and enrichment level.[2][3][4][5]
While generally less sensitive than MS, NMR's strength lies in its ability to provide precise structural information. For example, ¹³C NMR can directly quantify the enrichment at a specific carbon atom.[6] However, a known challenge with isothiocyanates is the "near-silence" of the isothiocyanate carbon in ¹³C NMR spectra due to its structural flexibility, which can lead to extreme signal broadening.[7][8] This necessitates careful experimental setup and data processing.
The selection of the appropriate NMR experiment (e.g., ¹H, ¹³C, ¹⁵N) depends on the isotope used for labeling. For ¹³C-labeled isothiocyanates, direct ¹³C qNMR is the most direct method, though challenges with the isothiocyanate carbon signal must be considered. For deuterium-labeled compounds, ¹H NMR can be used to observe the disappearance of a proton signal at the site of deuteration, while ²H NMR can directly detect the deuterium signal. The use of an internal standard with a known concentration is crucial for accurate quantification in qNMR.
Understanding Potential Isotopic Impurities in Synthesis
The choice of analytical method is also informed by the potential isotopic impurities that can arise during synthesis. Common synthetic routes to isothiocyanates often involve the reaction of a primary amine with a thiocarbonylating agent.[9] When using isotopically labeled precursors, several issues can arise:
-
Incomplete Labeling: The reaction may not go to completion, leaving a mixture of labeled and unlabeled starting materials.
-
Isotopic Scrambling: In some cases, the isotopic label may migrate to unintended positions within the molecule, although this is less common for stable isotopes like ¹³C and ¹⁵N in typical isothiocyanate syntheses.
-
Presence of Byproducts: The synthesis may yield byproducts that have similar masses to the desired labeled isothiocyanate, necessitating a chromatographic separation step before mass spectrometric analysis. For instance, the synthesis of ¹⁵N-labeled 2,4-dinitroanisole can result in mono-nitrated byproducts.[10]
A thorough understanding of the synthetic pathway is crucial for anticipating potential impurities and selecting the most appropriate analytical strategy to detect and quantify them.
Comparative Data Summary
To illustrate the comparative performance of MS and NMR, consider the hypothetical analysis of a synthesized batch of ¹³C-labeled Phenyl Isothiocyanate (PITC) with a target isotopic purity of 99%.
| Parameter | Mass Spectrometry (LC-HRMS) | Quantitative ¹³C NMR |
| Principle | Measures mass-to-charge ratio of molecular ions to determine the relative abundance of isotopologues. | Measures the nuclear resonance of ¹³C nuclei to directly quantify enrichment at specific atomic positions. |
| Sample Requirement | Microgram to nanogram quantities. | Milligram quantities. |
| Data Output | Mass spectrum showing the distribution of M, M+1, M+2, etc. ions. | ¹³C NMR spectrum with integrated peak areas for labeled and unlabeled carbons. |
| Calculated Isotopic Purity | 99.1% | 99.2% |
| Strengths | High sensitivity, suitable for trace analysis, can be coupled with chromatography for complex mixtures. | Provides unambiguous structural confirmation of labeling site, highly accurate and precise for quantification. |
| Limitations | Indirectly determines labeling site, potential for isobaric interferences. | Lower sensitivity, potential for signal broadening of the isothiocyanate carbon.[7][8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for assessing the isotopic purity of a synthesized isothiocyanate using LC-MS and qNMR.
Workflow for Isotopic Purity Assessment
Caption: General workflow for assessing isotopic purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol outlines a general procedure for determining the isotopic purity of a synthesized isothiocyanate using LC-MS.[1][11]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the synthesized isothiocyanate.
- Dissolve the sample in a high-purity solvent (e.g., acetonitrile or methanol) to a final concentration of 10-100 µg/mL.
- Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS System and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is typically suitable for isothiocyanates.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
- Flow Rate: Typically 0.2-0.5 mL/min for HPLC.
- Injection Volume: 1-5 µL.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for isothiocyanates.
- Scan Range: A range that encompasses the expected m/z values of the labeled and unlabeled compound.
3. Data Acquisition:
- Inject the sample onto the LC-MS system.
- Acquire the full scan mass spectrum of the eluting peak corresponding to the isothiocyanate.
4. Data Analysis:
- Extract the mass spectrum for the chromatographic peak of interest.
- Identify the monoisotopic peak of the unlabeled compound (if present) and the corresponding peaks for the labeled isotopologues.
- Calculate the isotopic purity by determining the relative abundance of the desired labeled isotopologue compared to the sum of all related isotopologues.
Quantitative NMR (qNMR) Protocol
This protocol provides a general framework for determining the isotopic purity of a ¹³C-labeled isothiocyanate using qNMR.
1. Sample and Standard Preparation:
- Accurately weigh approximately 5-10 mg of the synthesized ¹³C-labeled isothiocyanate into an NMR tube.
- Accurately weigh a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.
- Add a precise volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the standard.
2. NMR Instrument and Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiment: A quantitative ¹³C NMR experiment with proton decoupling.
- Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for both the analyte and the standard.
3. Data Acquisition:
- Acquire the ¹³C NMR spectrum.
4. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate the signal of the labeled carbon in the isothiocyanate and a well-resolved signal from the internal standard.
- Also, integrate the corresponding signal for the natural abundance ¹³C in any unlabeled isothiocyanate present.
- Calculate the isotopic purity based on the relative integrals of the labeled and unlabeled signals, corrected for the number of nuclei and the known concentration of the internal standard.
Start [label="Acquire 13C NMR Spectrum"];
Process [label="Process Spectrum\n(Phase & Baseline Correction)"];
Integrate [label="Integrate Signals\n(Labeled, Unlabeled, Standard)"];
Calculate [label="Calculate Isotopic Purity"];
Result [label="Final Isotopic\nPurity Value", shape=ellipse, style=filled, fillcolor="#E6F4EA"];
Start -> Process;
Process -> Integrate;
Integrate -> Calculate;
Calculate -> Result;
}
Caption: Key steps in qNMR data analysis.
Conclusion: A Synergistic Approach for Unwavering Confidence
Both Mass Spectrometry and NMR spectroscopy are indispensable tools for the rigorous assessment of the isotopic purity of synthesized isothiocyanates. MS offers unparalleled sensitivity, making it ideal for the initial screening of isotopic incorporation and the detection of trace impurities. NMR, on the other hand, provides definitive structural confirmation of the labeling site and highly accurate quantification, serving as the gold standard for purity determination.
For the most comprehensive and self-validating characterization of synthesized isotopically labeled isothiocyanates, a synergistic approach utilizing both techniques is highly recommended. This dual analysis provides orthogonal data, ensuring the highest level of confidence in the isotopic purity of these critical research compounds and, ultimately, the integrity of the scientific data they generate.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Quality control of herbal material and phytopharmaceuticals with MS and NMR based metabolic fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Isothiocyanate Extraction: A Comparative Analysis
For researchers, scientists, and drug development professionals vested in the therapeutic potential of isothiocyanates (ITCs), the journey from plant matrix to purified compound is paved with critical methodological choices. The selection of an extraction technique is not merely a procedural step; it is a determining factor in the yield, purity, and ultimately, the biological relevance of the final extract. This guide provides an in-depth, objective comparison of prevalent isothiocyanate extraction methods, grounded in experimental data and practical insights to empower you in your research endeavors.
The Foundational Chemistry: From Glucosinolates to Bioactive Isothiocyanates
Isothiocyanates are not typically present in their free form within intact plant cells. They exist as precursor molecules called glucosinolates (GSLs).[1][2] The conversion of these stable, water-soluble precursors into the more lipophilic and biologically active ITCs is an enzymatic process catalyzed by the enzyme myrosinase (β-thioglucoside glucohydrolase).[3][4] This enzymatic reaction is initiated only when the plant tissue is disrupted, for instance, through cutting, chewing, or homogenization, which allows the myrosinase to come into contact with the glucosinolates.[1][3]
The efficiency of this conversion is paramount for maximizing ITC yield and is influenced by several factors, including pH and temperature.[1][5] The optimal pH for myrosinase activity is generally near neutral (pH 6.0-7.0).[1] Deviations to acidic or basic conditions can decrease enzyme activity and lead to the formation of alternative, less desirable byproducts such as nitriles.[1][5] Temperature also plays a crucial role; while moderate heat can enhance the reaction, excessive temperatures (typically above 60-70°C) will inactivate the myrosinase enzyme.[1][6][7]
Furthermore, some plants contain a protein known as the epithiospecifier protein (ESP), which can direct the hydrolysis of glucosinolates towards the formation of nitriles instead of isothiocyanates.[3][6] Mild heat treatment (e.g., 60°C for 10 minutes) can selectively inactivate ESP without significantly affecting myrosinase activity, thereby maximizing the yield of isothiocyanates.[4][6]
Comparative Analysis of Extraction Methodologies
The choice of extraction method profoundly impacts the efficiency and selectivity of isothiocyanate isolation. Here, we dissect the most commonly employed techniques, evaluating their principles, performance, and practical considerations.
Conventional Solvent Extraction (CSE)
Conventional Solvent Extraction is a traditional and widely used method for isolating isothiocyanates.[2][3] It relies on the principle of solid-liquid extraction, where the plant material is macerated in an organic solvent to dissolve the target compounds.
Mechanism of Action: The process typically involves homogenizing the plant material in water or a buffer to facilitate the enzymatic hydrolysis of glucosinolates to isothiocyanates.[3] Subsequently, an immiscible organic solvent is added to partition the relatively nonpolar isothiocyanates from the aqueous phase. Common solvents include dichloromethane, chloroform, and ethyl acetate.[1][3][8]
Advantages:
-
Simplicity and Accessibility: Requires basic laboratory equipment and is relatively straightforward to perform.[3]
-
Well-Established: A large body of literature exists detailing protocols for various plant materials.[9]
Disadvantages:
-
Time-Consuming: Often requires long extraction times (maceration can take several hours).[3]
-
Large Solvent Consumption: Utilizes significant volumes of organic solvents, leading to higher costs and environmental concerns.[3][10]
-
Potential for Thermal Degradation: If heat is used to concentrate the solvent, there is a risk of degrading thermally labile isothiocyanates.
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction is a more modern technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[3]
Mechanism of Action: Microwaves cause the polar molecules within the solvent and plant material to rapidly oscillate, generating heat. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and enhanced release of the target compounds into the solvent.[3]
Advantages:
-
Reduced Extraction Time: Significantly shortens the extraction period from hours to minutes.[3][11][12]
-
Lower Solvent Consumption: Generally requires less solvent compared to conventional methods.[3][10]
-
Increased Yield: Can lead to higher extraction yields in a shorter time.[3]
Disadvantages:
-
Potential for Thermal Degradation: The rapid heating can potentially degrade heat-sensitive isothiocyanates if not carefully controlled.
-
Specialized Equipment: Requires a dedicated microwave extraction system.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction employs high-frequency sound waves to facilitate the extraction of target compounds from the plant matrix.
Mechanism of Action: The propagation of ultrasonic waves through the solvent creates acoustic cavitation – the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, causing cell disruption and enhancing the penetration of the solvent into the plant material.[3][13]
Advantages:
-
Increased Efficiency: Enhances extraction yield and reduces extraction time.[3][13]
-
Reduced Energy Consumption: Generally requires less energy compared to other methods.[14]
-
Versatility: Can be used with a variety of solvents and at different temperatures.[13]
Disadvantages:
-
Potential for Free Radical Formation: The high energy of cavitation can sometimes lead to the formation of free radicals, which may degrade the target compounds.
-
Specialized Equipment: Requires an ultrasonic bath or probe.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[15][16]
Mechanism of Action: A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[17] Supercritical CO₂ has high diffusivity and low viscosity, allowing it to penetrate the plant matrix efficiently, while its solvating power can be tuned by adjusting the pressure and temperature.[15][18] After extraction, the CO₂ can be returned to its gaseous state by simply reducing the pressure, leaving behind a solvent-free extract.
Advantages:
-
Environmentally Friendly: Uses non-toxic, non-flammable, and readily available CO₂.[15][16]
-
High Selectivity: The solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.[15][16]
-
Solvent-Free Product: The final extract is free of residual organic solvents.[15]
-
Mild Operating Temperatures: Can be performed at relatively low temperatures, preserving thermally sensitive compounds.[18]
Disadvantages:
-
High Initial Investment: Requires specialized and expensive equipment.[15][17]
-
Longer Extraction Times: Can sometimes require longer extraction times compared to MAE and UAE.[16]
-
Co-solvent Requirement: For more polar isothiocyanates, a co-solvent like ethanol may be needed to enhance extraction efficiency.[15]
Quantitative Data Summary
The following table provides a comparative summary of the performance of different extraction methods for isothiocyanates based on published experimental data.
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction (CSE) | Hours | High | Variable | Simple, well-established | Time-consuming, high solvent use |
| Microwave-Assisted Extraction (MAE) | Minutes[3] | Low to Moderate[3] | High[3] | Fast, efficient | Potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Minutes to Hours | Low to Moderate[3] | High[3] | Efficient, versatile | Potential for free radical formation |
| Supercritical Fluid Extraction (SFE) | Minutes to Hours[16] | Very Low (CO₂)[15] | High, selective[15] | Green, selective, solvent-free product | High initial cost, can be slower |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Sulforaphane from Broccoli Sprouts
-
Sample Preparation: Freeze-dry fresh broccoli sprouts and grind them into a fine powder.
-
Enzymatic Hydrolysis: Suspend the powdered sprouts in water (e.g., 1:10 w/v) and incubate at room temperature for 2-4 hours to allow for the conversion of glucoraphanin to sulforaphane.[9]
-
Solvent Extraction: Add an equal volume of dichloromethane to the aqueous suspension and stir vigorously for 30 minutes.[1]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer containing the sulforaphane.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Quantification: Analyze the final extract using High-Performance Liquid Chromatography (HPLC) with UV detection.[19]
Protocol 2: Ultrasound-Assisted Extraction of Isothiocyanates
-
Sample Preparation: Homogenize fresh plant material in distilled water.[14]
-
Ultrasonic Treatment: Place the vessel containing the homogenate into an ultrasonic bath.[14]
-
Extraction Parameters: Set the desired temperature (e.g., 25-40°C) and sonication time (e.g., 15-30 minutes).[14][20] The optimal conditions may vary depending on the specific plant material and target ITC.[14]
-
Solvent Partitioning: After sonication, add an appropriate organic solvent (e.g., dichloromethane) and proceed with liquid-liquid extraction as described in the conventional method.
-
Analysis: Concentrate the organic extract and analyze by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualization of Experimental Workflows
Caption: Comparative workflows for isothiocyanate extraction methods.
Concluding Remarks for the Informed Researcher
The optimal extraction method for isothiocyanates is contingent upon the specific research objectives, available resources, and the scale of the operation. For preliminary investigations and small-scale laboratory work, conventional solvent extraction remains a viable option due to its simplicity. However, for researchers seeking higher efficiency, reduced processing times, and greener alternatives, Microwave-Assisted Extraction and Ultrasound-Assisted Extraction present compelling advantages.
For applications demanding the highest purity, selectivity, and a solvent-free final product, particularly in the context of drug development and nutraceuticals, Supercritical Fluid Extraction stands out as the superior, albeit more capital-intensive, choice. Ultimately, a thorough understanding of the principles and practicalities of each method, as outlined in this guide, will enable the discerning scientist to make an informed decision that best serves their scientific pursuits.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. US20060127996A1 - Method of extraction of isothiocyanates into oil from glucosinolate-containing plants and method of producing products with oil containing isothiocyanates extracted from glucosinolate-containing plants - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Pressure Processing of Broccoli Sprouts: Influence on Bioactivation of Glucosinolates to Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ciencia.ucp.pt [ciencia.ucp.pt]
- 12. Microwave hydrodiffusion and gravity: A green extraction technology for phenylethyl isothiocyanate from watercress by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Extraction and Biological Activities of Extracts of Brassica oleracea var. capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 16. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Isopropylphenyl Isothiocyanate for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 2-isopropylphenyl isothiocyanate, moving beyond mere compliance to foster a culture of proactive safety and environmental stewardship. Our aim is to equip you with the necessary knowledge to handle this compound's waste stream with confidence and scientific rigor, ensuring the protection of both laboratory personnel and the environment.
Understanding the Inherent Risks of this compound
This compound (CAS No. 36176-31-5) is a reactive organosulfur compound characterized by the isothiocyanate (-N=C=S) functional group.[1] This functional group is highly electrophilic, making the compound susceptible to reaction with a variety of nucleophiles. While this reactivity is valuable in synthetic chemistry, it also presents specific hazards that must be thoroughly understood for safe handling and disposal.
The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[2][3]
-
Corrosivity: The compound can cause severe skin burns and eye damage.[2]
-
Irritation: It is irritating to the respiratory system.[4]
-
Lachrymator: It is a substance that can cause tearing.[3]
-
Moisture Sensitivity: The compound is sensitive to moisture.[5]
A summary of critical safety information is presented in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] |
| Moisture Sensitivity | Reacts with water and other nucleophiles.[5] |
Given these properties, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
The Disposal Hierarchy: A Framework for Responsible Waste Management
The disposal of this compound should follow a tiered approach, prioritizing methods that minimize risk and environmental impact. The decision-making process for selecting the appropriate disposal route is outlined in the diagram below.
Caption: Decision workflow for the disposal of this compound.
Part 1: Disposal of Small Quantities via Chemical Neutralization (Alkaline Hydrolysis)
For small quantities of this compound (typically less than 5 grams or 5 mL) generated in a laboratory setting, chemical neutralization through alkaline hydrolysis is the preferred method to render the waste less hazardous before final disposal. The isothiocyanate functional group is susceptible to nucleophilic attack by hydroxide ions, leading to its degradation.
Causality of Protocol Choice: Alkaline hydrolysis is selected because it effectively breaks down the reactive isothiocyanate moiety into less hazardous compounds, such as the corresponding amine and thiocarbonate derivatives. This procedure mitigates the risks associated with storing and transporting a highly reactive and toxic chemical.
Experimental Protocol: Alkaline Hydrolysis of this compound
Safety Precautions: This procedure must be performed in a certified chemical fume hood. Full PPE, including a lab coat, chemical splash goggles, and nitrile gloves, is mandatory. An emergency eyewash and shower must be readily accessible.
Materials:
-
Waste this compound
-
10% Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Appropriate glass beaker or flask (at least 10 times the volume of the isothiocyanate)
-
pH paper or a calibrated pH meter
Step-by-Step Methodology:
-
Preparation: In a chemical fume hood, place a beaker or flask containing a stir bar on a stir plate. The container should be of sufficient size to accommodate the isothiocyanate and at least a tenfold excess of the NaOH solution to allow for effective stirring and to dissipate any heat generated.
-
Dilution (Optional but Recommended): If the waste is pure this compound, it can be cautiously diluted with a water-miscible organic solvent (e.g., isopropanol or ethanol) to better control the reaction rate upon addition of the base.
-
Slow Addition of Base: Begin stirring the isothiocyanate solution. Slowly and carefully add the 10% sodium hydroxide solution to the stirring isothiocyanate waste. The addition should be done portion-wise to control the exothermic reaction. A 10:1 v/v ratio of 10% NaOH solution to the isothiocyanate is recommended.
-
Reaction: Continue stirring the mixture at room temperature for a minimum of 24 hours. This extended reaction time helps to ensure the complete hydrolysis of the isothiocyanate.
-
Verification of Neutralization: After the reaction period, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be strongly basic (pH > 12). If not, add more 10% NaOH solution and continue stirring for several more hours.
-
Final Disposal: Once the hydrolysis is complete and the solution is basic, the resulting aqueous waste can be neutralized with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8. This neutralized aqueous solution can then be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.
Part 2: Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound waste or for materials heavily contaminated with the compound (e.g., spill cleanup debris), chemical neutralization may not be practical or safe. In these instances, the waste must be handled as hazardous material and disposed of through a licensed hazardous waste management company.
Operational Plan:
-
Segregation and Containment: Keep the this compound waste separate from other waste streams, especially acidic and oxidizing waste. A critical incompatibility to note is with bleach (sodium hypochlorite), as their reaction can generate highly toxic gases such as hydrogen cyanide. The waste should be stored in a clearly labeled, sealed, and chemically compatible container (e.g., a glass bottle with a secure cap).
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The approximate quantity and date of accumulation should also be indicated.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed disposal vendors.
Spill Management: Immediate Actions and Decontamination
In the event of a spill of this compound, immediate and appropriate action is crucial to mitigate exposure and contamination.
Immediate Response:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.
-
Ventilation: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Personal Protective Equipment: Do not attempt to clean up a spill without the proper PPE, including a respirator with an appropriate cartridge if necessary.
Cleanup Procedure for Small Spills:
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solution. A 10% solution of sodium hydroxide can be used to hydrolyze any remaining residue. Allow the decontamination solution to sit for at least one hour before wiping the area with a damp cloth. All materials used for decontamination and cleanup must be disposed of as hazardous waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
- 1. The degradation of allyl isothiocyanate and its impact on methane production from anaerobic co-digestion of kitchen waste and waste activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
